Wortmannin
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[(1R,3R,5S,9R,18S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-13,15H,5-7,9H2,1-4H3/t12-,13+,15+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLHCMPXEPAAMD-QAIWCSMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040642 | |
| Record name | Wortmannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19545-26-7 | |
| Record name | Wortmannin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19545-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Wortmannin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019545267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wortmannin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Wortmannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WORTMANNIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVA4O219QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Fungal Origin of Wortmannin: A Technical Guide for Researchers
An In-depth Examination of the Discovery, Biosynthesis, and Experimental Analysis of a Potent PI3K Inhibitor
For researchers, scientists, and drug development professionals, Wortmannin stands as a pivotal molecule in the study of cell signaling. This potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks) has unlocked critical insights into cellular growth, proliferation, and metabolism. This technical guide delves into the fungal origins of this compound, its intricate biosynthesis, and the experimental methodologies central to its study.
Discovery and Fungal Producers
This compound is a steroid metabolite first isolated from the fungus Penicillium wortmannii.[1] Subsequent research has identified Talaromyces wortmannii and Penicillium funiculosum as additional fungal sources.[2][3][4] Initially noted for its anti-inflammatory properties, its profound impact on cell biology was truly realized with the discovery of its potent and specific inhibition of PI3K.[5]
The producing organisms are typically cultured in controlled fermentation conditions to optimize the yield of this compound. While specific parameters can vary between strains and research goals, typical fermentation conditions are summarized in the table below.
| Parameter | Typical Range | Notes |
| Temperature | 24-28 °C | Optimal growth and metabolite production. |
| pH | 4.5 - 6.0 | Maintained through buffering agents in the media. |
| Aeration | Shaking (200-250 rpm) or sparging | Essential for aerobic fungal growth. |
| Culture Medium | Potato Dextrose Broth (PDB), Czapek-Dox Broth | Rich in carbohydrates and nitrogen sources. |
| Incubation Time | 7 - 14 days | Varies depending on the fungal strain and culture conditions. |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process, originating from the triterpenoid pathway. While the complete enzymatic cascade for this compound is still under full elucidation, studies on the closely related furanosteroid, demethoxyviridin, have revealed a conserved pathway involving a series of cytochrome P450 monooxygenases and other enzymes. The biosynthesis is understood to proceed from acetate units via the mevalonate pathway to form triterpenoid precursors.
The following diagram illustrates the proposed biosynthetic pathway leading to this compound, highlighting the key enzymatic steps.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The study of this compound involves a range of experimental techniques, from its isolation and purification to the characterization of its biological activity.
Isolation and Purification of this compound
The following workflow outlines the general procedure for extracting and purifying this compound from fungal cultures.
Caption: Experimental workflow for this compound purification.
A detailed protocol for the High-Performance Liquid Chromatography (HPLC) purification step is as follows:
Protocol: HPLC Purification of this compound
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient from 30% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: The crude extract from column chromatography is dissolved in a minimal amount of the mobile phase (e.g., 50% acetonitrile/water) and filtered through a 0.22 µm syringe filter before injection.
-
Fraction Collection: Fractions are collected based on the elution profile, and those corresponding to the this compound peak are pooled.
-
Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC and mass spectrometry.
PI3K Inhibition Assay
The inhibitory activity of this compound on PI3K is a cornerstone of its biological characterization. An in vitro kinase assay is commonly employed for this purpose.
Protocol: In Vitro PI3K Inhibition Assay
-
Reaction Buffer: Prepare a kinase reaction buffer typically containing HEPES, MgCl₂, BSA, and ATP.
-
Enzyme and Substrate: Use a purified recombinant PI3K enzyme and its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Assay Procedure: a. In a microplate, add the reaction buffer, PI3K enzyme, and the this compound dilutions (or vehicle control). b. Pre-incubate for 10-15 minutes at room temperature. c. Initiate the reaction by adding the lipid substrate (PIP2) and radiolabeled [γ-³²P]ATP. d. Incubate for a defined period (e.g., 30 minutes) at 30°C. e. Stop the reaction by adding an acidic solution (e.g., HCl).
-
Product Detection: The radiolabeled product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is extracted and separated by thin-layer chromatography (TLC). The amount of radioactivity incorporated into PIP3 is quantified using a phosphorimager.
-
Data Analysis: The percentage of PI3K inhibition is calculated for each this compound concentration relative to the vehicle control. The IC₅₀ value is then determined by non-linear regression analysis.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound exerts its biological effects primarily through the irreversible inhibition of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, growth, and proliferation.
The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: The PI3K/Akt signaling pathway and its inhibition by this compound.
Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of various cellular processes. This compound covalently binds to the catalytic subunit of PI3K, thereby blocking the production of PIP3 and effectively shutting down this critical signaling cascade.
Conclusion
This compound, a metabolite of fungal origin, has proven to be an indispensable tool in cell biology and drug discovery. Its specific and potent inhibition of the PI3K/Akt pathway has allowed for the detailed dissection of this crucial signaling network. A thorough understanding of its fungal origins, biosynthesis, and the experimental methodologies used for its study is essential for researchers aiming to leverage this powerful molecule in their investigations of cellular function and disease.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Wortmannin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wortmannin is a potent and well-characterized fungal steroid metabolite originally isolated from Penicillium funiculosum and Talaromyces wortmannii.[1] It is widely utilized in cell biology and cancer research as a selective, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and the experimental methodologies used to characterize it.
Chemical Structure and Identifiers
This compound possesses a complex pentacyclic steroid structure. Its systematic IUPAC name is [(1R,3R,5S,9R,18S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate.
Chemical Identifiers:
-
Molecular Formula: C23H24O8[3]
-
CAS Number: 19545-26-7
-
SMILES: CC(=O)O[C@@H]1C[C@]2(--INVALID-LINK--C3=C1[C@]4(--INVALID-LINK--COC)C)C
-
InChI: InChI=1S/C23H24O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-13,15H,5-7,9H2,1-4H3/t12-,13+,15+,22-,23-/m0/s1
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 428.43 g/mol | |
| Melting Point | 238-242 °C | |
| Appearance | White to off-white crystalline solid | |
| Solubility | DMSO: ≥ 50 mg/mL | |
| DMF: 10 mg/mL | ||
| Ethanol: 0.1 mg/mL | ||
| Water: Insoluble | ||
| Methanol: 5 mg/mL | ||
| Ethyl Acetate: 10 mg/mL | ||
| Stability | Stable for ≥ 4 years at -20°C as a solid. Stock solutions in DMSO are stable for up to 2 months at -20°C. Unstable in aqueous solutions. | |
| Storage | Store at -20°C, desiccated and protected from light. |
Biological Activity and Mechanism of Action
This compound is a potent, cell-permeable, and irreversible inhibitor of PI3K enzymes. It covalently binds to the p110 catalytic subunit of PI3K, leading to the inhibition of its kinase activity. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.
The inhibitory concentration (IC50) of this compound for PI3K is in the low nanomolar range, making it a highly potent inhibitor. While it is a broad-spectrum PI3K inhibitor, it also exhibits inhibitory activity against other related kinases at higher concentrations, including mTOR, DNA-PKcs, and myosin light chain kinase (MLCK).
Inhibitory Activity (IC50 Values):
| Target | IC50 | Reference |
| PI3K | ~3 nM | |
| Polo-like kinase 1 (Plk1) | 5.8 nM | |
| DNA-PK | 16 nM | |
| Polo-like kinase 3 (Plk3) | 48 nM | |
| ATM | 150 nM | |
| Myosin Light Chain Kinase (MLCK) | 1.9 µM |
Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer. This compound's inhibition of PI3K effectively blocks the downstream signaling of this pathway.
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at a low speed.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve.
Western Blot Analysis of PI3K Pathway Inhibition
This protocol describes the analysis of the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.
Conclusion
This compound remains an invaluable tool for researchers studying PI3K signaling and its role in various cellular processes and diseases, particularly cancer. Its well-defined chemical structure, potent and specific inhibitory activity, and the wealth of available experimental data make it a cornerstone compound in the field of signal transduction research. This guide provides a foundational understanding of this compound's key characteristics and the methodologies employed to investigate its biological effects.
References
- 1. This compound exhibits anticancer activity in oral cancer cell line by targeting PI3K, AKT and mTOR pathway [ajp.mums.ac.ir]
- 2. This compound Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajp.mums.ac.ir [ajp.mums.ac.ir]
Wortmannin as a PI3K Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wortmannin, a fungal steroid metabolite, is a cornerstone tool in cell biology and a foundational molecule in the development of phosphoinositide 3-kinase (PI3K) inhibitors. Its high potency and irreversible, covalent mechanism of action provide a powerful means to interrogate the intricate roles of the PI3K signaling pathway in cellular processes ranging from proliferation and survival to metabolism. This technical guide offers an in-depth exploration of this compound's mechanism as a PI3K inhibitor, providing quantitative data, detailed experimental protocols, and visual representations of the key pathways and mechanisms involved.
The PI3K Signaling Pathway: A Central Regulator of Cellular Function
The PI3K signaling pathway is a critical intracellular cascade that translates extracellular signals into a wide array of cellular responses. Central to this pathway are the PI3K enzymes, which are lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of Class I PI3Ks at the plasma membrane.
Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The recruitment of Akt to the membrane facilitates its phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2). Once activated, Akt phosphorylates a multitude of downstream substrates, orchestrating a diverse range of cellular processes including cell growth, proliferation, survival, and glucose metabolism. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer.[1]
Mechanism of Action of this compound
This compound is a potent and irreversible inhibitor of PI3K.[2][3] Its mechanism of action is characterized by the formation of a covalent bond with a specific lysine residue within the ATP-binding pocket of the PI3K catalytic subunit.[4][5]
Covalent and Irreversible Inhibition
This compound's furan ring is highly electrophilic and susceptible to nucleophilic attack. Within the ATP-binding site of the PI3K catalytic subunit (p110), the ε-amino group of a conserved lysine residue (Lys-802 in p110α) acts as the nucleophile. This results in the formation of a stable, covalent adduct, leading to the irreversible inactivation of the enzyme. This covalent modification physically obstructs the binding of ATP, thereby preventing the phosphotransferase activity of the kinase.
Binding Site and Structural Insights
X-ray crystallography studies have revealed that this compound binds within the ATP-binding pocket of the PI3Kγ catalytic subunit. The inhibitor fits snugly into the active site, inducing a conformational change in the catalytic domain. This tight fit and covalent interaction are responsible for its high potency.
Quantitative Analysis of this compound's Inhibitory Activity
This compound is a pan-PI3K inhibitor, demonstrating potent activity against Class I, II, and III PI3K isoforms. Its inhibitory concentration (IC50) is in the low nanomolar range, making it significantly more potent than other widely used PI3K inhibitors like LY294002. At higher concentrations, this compound can also inhibit other PI3K-related kinases, such as mTOR and DNA-PK.
| Target | IC50 Value (nM) | Notes |
| PI3K (general) | ~3 - 5 | Potent, pan-PI3K inhibitor. |
| p110α | ~5 | High potency against the p110α isoform. |
| p110β | ~5 | Similar high potency against the p110β isoform. |
| p110γ | ~5 | Potently inhibits the p110γ isoform. |
| p110δ | ~5 | Also shows strong inhibition of the p110δ isoform. |
| DNA-PK | 16 | Off-target inhibition at higher concentrations. |
| mTOR | ~150 | Off-target inhibition at higher concentrations. |
| ATM | 150 | Off-target inhibition at higher concentrations. |
| PLK1 | 24 | Inhibition of Polo-like kinase 1. |
| PLK3 | 49 | Inhibition of Polo-like kinase 3. |
Experimental Protocols for Studying this compound's Activity
A variety of experimental techniques are employed to characterize the inhibitory effects of this compound on PI3K. Below are detailed methodologies for key assays.
In Vitro PI3K Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of PI3K by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
Objective: To determine the IC50 of this compound for PI3K.
Materials:
-
Purified PI3K enzyme
-
This compound
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 1 M HCl)
-
Thin Layer Chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform:methanol:water:ammonia)
-
Phosphorimager
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the purified PI3K enzyme with the kinase buffer.
-
Add the desired concentration of this compound or DMSO (vehicle control) to the enzyme mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding PIP2 liposomes and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids using a chloroform/methanol extraction procedure.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate PIP2 from the product, PIP3.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the radiolabeled PIP3 spots using a phosphorimager.
-
Calculate the percentage of PI3K inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Akt Phosphorylation
This immunoassay assesses the inhibition of PI3K signaling in a cellular context by measuring the phosphorylation status of its key downstream effector, Akt.
Objective: To evaluate the effect of this compound on PI3K pathway activity in cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line with a constitutively active PI3K pathway)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated Akt (Ser473 and/or Thr308) and total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Seed cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Mass Spectrometry for Adduct Identification
Mass spectrometry is a powerful technique to confirm the covalent modification of PI3K by this compound and to identify the specific site of adduction.
General Workflow:
-
Incubation: Incubate purified PI3K with an excess of this compound.
-
Digestion: Digest the this compound-treated PI3K with a protease (e.g., trypsin) to generate smaller peptides.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the PI3K protein sequence, including a modification corresponding to the mass of this compound on lysine residues. The identification of a peptide with this specific mass shift confirms the covalent adduction and pinpoints the modified lysine residue.
X-ray Crystallography for Structural Analysis
X-ray crystallography provides high-resolution structural information on how this compound binds to the PI3K active site.
General Workflow:
-
Protein Expression and Purification: Express and purify a large quantity of the PI3K catalytic subunit.
-
Co-crystallization: Incubate the purified PI3K with this compound and screen for crystallization conditions.
-
Data Collection: Expose the resulting co-crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the electron density map and build a 3D model of the PI3K-Wortmannin complex. This model reveals the precise atomic interactions between the inhibitor and the enzyme.
Conclusion
This compound remains an indispensable tool for researchers investigating the PI3K signaling pathway. Its well-characterized mechanism of irreversible, covalent inhibition, coupled with its high potency, allows for the definitive interrogation of PI3K-dependent cellular processes. While its pan-inhibitory nature and off-target effects at higher concentrations necessitate careful experimental design and interpretation, a thorough understanding of its mechanism of action, as detailed in this guide, empowers researchers to effectively utilize this compound in their studies and provides a valuable reference for the development of next-generation, isoform-specific PI3K inhibitors.
References
- 1. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Protein Crystallization for X-ray Crystallography [jove.com]
- 3. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by this compound and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
Wortmannin: A Technical Guide to its Specificity as a PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wortmannin, a fungal steroid metabolite, is a widely utilized tool in cell biology and cancer research as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). This technical guide provides an in-depth analysis of this compound's specificity, mechanism of action, and off-target effects. Characterized as a non-specific, covalent inhibitor, this compound demonstrates high potency towards all classes of PI3Ks. However, its utility as a specific probe is limited by its activity against other structurally related kinases, including the mammalian target of rapamycin (mTOR), DNA-dependent protein kinase (DNA-PK), and ataxia-telangiectasia mutated (ATM). This guide consolidates quantitative data on its inhibitory activity, details key experimental protocols for its characterization, and provides visual representations of the signaling pathways it perturbs.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound was one of the first identified PI3K inhibitors and remains a valuable research tool due to its high potency.[1] This document serves as a comprehensive resource for understanding the nuances of this compound's inhibitory profile, enabling researchers to design and interpret experiments with greater precision.
Mechanism of Action
This compound acts as an irreversible, covalent inhibitor of PI3K.[2][3] Its mechanism involves the electrophilic C21 position of the furan ring, which undergoes a nucleophilic attack by a conserved lysine residue (Lys-802 in p110α) within the ATP-binding pocket of the kinase domain.[4] This covalent modification permanently inactivates the enzyme. Due to its irreversible nature, the inhibitory effects of this compound can persist even after its removal from the extracellular environment, although its intracellular half-life is relatively short (around 10 minutes).[1]
Data Presentation: Inhibitory Profile of this compound
The following tables summarize the quantitative data on this compound's inhibitory potency against various PI3K isoforms and other kinases. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: this compound IC50 Values for PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Reference(s) |
| Pan-PI3K | ~1-5 | |
| Class I | Similar potency across isoforms | |
| Class II | Species-specific differences | |
| - Drosophila | 5 | |
| - Mouse | 50 | |
| - Human | 450 | |
| Class III | Similar potency to Class I |
Table 2: this compound IC50 Values for Off-Target Kinases
| Off-Target Kinase | IC50 (nM) | Reference(s) |
| mTOR (FRAP) | ~20-250 | |
| DNA-PKcs | 16 - 120 | |
| ATM | 150 | |
| ATR | Structurally related, also inhibited | |
| Polo-like kinase 1 (PLK1) | 24 | |
| Polo-like kinase 3 (PLK3) | 49 | |
| Myosin Light Chain Kinase (MLCK) | ~200 | |
| Mitogen-activated protein kinase (MAPK) | Inhibited at high concentrations | |
| Phosphatidylinositol 4-kinases (PI4K) | Inhibited at high concentrations |
Signaling Pathways and Experimental Workflows
The PI3K/Akt/mTOR Signaling Pathway
This compound's primary intracellular target is the PI3K/Akt/mTOR pathway. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1. Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of cell survival, growth, and proliferation. One of the key downstream targets of Akt is the mTOR complex 1 (mTORC1), which controls protein synthesis.
Figure 1: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Experimental Workflow: In Vitro PI3K Kinase Assay
This workflow outlines the general steps for assessing the direct inhibitory effect of this compound on PI3K activity in a controlled, cell-free environment.
Figure 2: A generalized workflow for an in vitro PI3K kinase assay.
Experimental Protocols
In Vitro PI3K Kinase Assay (ELISA-based)
This protocol provides a method to determine the direct inhibitory effect of this compound on PI3K lipid kinase activity using a non-radioactive, ELISA-based detection method.
Materials:
-
Purified recombinant PI3K enzyme (e.g., p110α/p85α)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
PIP3 detection kit (containing PIP3-coated plates, biotinylated PIP3, HRP-conjugated streptavidin, and substrate)
-
Stop solution
-
Plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the kinase reaction buffer. Include a vehicle control (e.g., DMSO).
-
Enzyme and inhibitor pre-incubation: In the wells of a microplate, add the purified PI3K enzyme to the this compound dilutions. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction: Add the PIP2 substrate and ATP to each well to start the reaction. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction: Stop the reaction by adding a stop solution (e.g., EDTA) as per the kit instructions.
-
PIP3 detection: a. Transfer the reaction mixtures to the PIP3-coated microplate. b. Add a biotinylated PIP3 competitor. c. Incubate to allow for competitive binding to the plate. d. Wash the plate to remove unbound reagents. e. Add HRP-conjugated streptavidin and incubate. f. Wash the plate again. g. Add the HRP substrate and incubate until color develops.
-
Data analysis: a. Stop the color development with a stop solution. b. Read the absorbance at the appropriate wavelength using a plate reader. c. The signal is inversely proportional to the amount of PIP3 produced. d. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. e. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Western Blot Analysis of Akt Phosphorylation
This protocol assesses the inhibition of PI3K activity in a cellular context by measuring the phosphorylation status of its downstream effector, Akt.
Materials:
-
Cell line of interest (e.g., a cancer cell line with an active PI3K pathway)
-
Cell culture medium and supplements
-
This compound
-
Growth factor or stimulus (if required to activate the PI3K pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell culture and treatment: a. Seed cells in culture plates and allow them to adhere and grow to the desired confluency. b. Serum-starve the cells for several hours to reduce basal PI3K activity, if necessary. c. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control. d. Stimulate the cells with a growth factor (e.g., insulin or EGF) for a short period (e.g., 10-30 minutes) to activate the PI3K pathway.
-
Cell lysis and protein quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells on ice with lysis buffer. c. Scrape the cells and collect the lysate. d. Clarify the lysate by centrifugation. e. Determine the protein concentration of each lysate using a BCA assay.
-
Western blotting: a. Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST.
-
Detection and analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading. d. Quantify the band intensities for phospho-Akt and total Akt. e. Calculate the ratio of phospho-Akt to total Akt for each treatment condition. A decrease in this ratio indicates inhibition of the PI3K pathway.
Conclusion
This compound is a potent, irreversible inhibitor of PI3K that has been instrumental in elucidating the roles of this critical signaling pathway. However, its designation as a "specific" PI3K inhibitor is a misnomer. At concentrations commonly used in cell-based assays, this compound can inhibit several other structurally related kinases, which can lead to confounding off-target effects. Therefore, researchers must exercise caution when interpreting data obtained using this compound alone. The use of more specific, isoform-selective PI3K inhibitors in parallel with this compound is highly recommended to validate findings and dissect the precise roles of different PI3K isoforms. This technical guide provides the necessary data and protocols to aid in the informed use of this compound as a powerful, albeit non-specific, tool in the study of PI3K signaling.
References
Wortmannin's Effect on the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of wortmannin, a fungal metabolite widely utilized as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. We delve into its mechanism of action, present quantitative data on its inhibitory effects, detail common experimental protocols for its study, and provide visual diagrams of the signaling cascade and associated workflows. This document serves as an in-depth resource for researchers investigating cellular signaling and developing therapeutics targeting this critical pathway.
Introduction to this compound and the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling network that governs essential cellular functions, including proliferation, growth, survival, metabolism, and angiogenesis.[1] Its dysregulation is a common feature in numerous human cancers, making it a prime target for therapeutic intervention.[1][2]
This compound, a steroid metabolite derived from fungi such as Penicillium funiculosum, is one of the first-identified and most potent inhibitors of PI3K.[2][3] It acts as a cell-permeable, non-specific, and irreversible covalent inhibitor of PI3K, making it an invaluable tool for elucidating the pathway's roles in various biological processes. Understanding its precise effects and experimental application is crucial for accurate interpretation of research findings.
Mechanism of Action: Covalent Inhibition of PI3K
This compound's inhibitory action is achieved through direct and irreversible binding to the catalytic subunit of PI3K. The molecule fits into the ATP binding pocket of the kinase. Its highly reactive C20 carbon on the furan ring is susceptible to nucleophilic attack by a conserved lysine residue (Lys-802 in the p110α subunit) within the active site. This interaction results in the formation of a stable, covalent adduct, thereby permanently inactivating the enzyme. Because this mechanism targets the highly conserved ATP-binding domain, this compound inhibits most PI3K isoforms (Class I, II, and III) with similar high potency.
Figure 1: this compound's covalent binding mechanism.
Quantitative Data on this compound's Inhibitory Activity
This compound is characterized by its high potency, with IC50 values typically in the low nanomolar range for PI3K. However, its effects on other kinases, particularly at higher concentrations, must be considered.
| Target Kinase | IC50 Value (in vitro) | Cell Type / Condition | Reference |
| PI3K (general) | ~5 nM | Cell-free assay | |
| PI3K (general) | 4.2 nM | Cell-free assay | |
| PI3Kγ | ~2 nM | Cell-free assay | |
| mTOR | Inhibited at 0.1 - 1 µM | Activated T lymphocytes | |
| DNA-PKcs | 16 nM | Cell-free assay | |
| ATM | 150 nM | Cell-free assay | |
| Polo-like Kinase 1 (PLK1) | 24 nM | Intact G2/M-arrested cells | |
| Polo-like Kinase 3 (PLK3) | 49 nM | Not specified | |
| Myosin Light Chain Kinase (MLCK) | ~0.2 µM (200 nM) | Not specified |
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound against Various Kinases.
| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |
| Oral Cancer Cells | Viability Assay | IC50 = 3.6 µM | Anti-proliferative effects | |
| Human Neutrophils | PtdInsP3 Formation | IC50 = 5 nM | Inhibition of fMLP-stimulated PtdInsP3 formation | |
| Pancreatic Cancer Xenografts | p-Akt Levels (in vivo) | 0.7 mg/kg | ~50% decrease in phosphorylated PKB/Akt | |
| Osteoblast-like MG-63 | p-Akt, p-mTOR, p-p70s6k | 500 nM | Abrogation of stretch-induced phosphorylation | |
| U87-MG Glioblastoma | p-Akt Levels | 100 nM | Blunted AcSDKP-induced Akt phosphorylation | |
| SCID cells | Cell Survival | 50 µM | Survival decreased to 60% of control |
Table 2: Effective Concentrations of this compound in Cell-Based Assays.
Disruption of the PI3K/Akt/mTOR Signaling Cascade
By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage has profound downstream consequences.
-
Inhibition of Akt Activation : The reduction in PIP3 levels prevents the recruitment of the serine/threonine kinase Akt (also known as Protein Kinase B, PKB) to the plasma membrane. This recruitment is a prerequisite for its activation via phosphorylation at two key sites, Threonine 308 (by PDK1) and Serine 473 (by mTORC2). This compound treatment leads to a rapid, dose-dependent decrease in the levels of phosphorylated Akt (p-Akt).
-
Inhibition of mTOR Signaling : Akt is a primary activator of the mTOR complex 1 (mTORC1). By inhibiting Akt, this compound indirectly suppresses mTORC1 activity. Furthermore, due to the structural similarity in their kinase domains, this compound can also directly inhibit mTOR's catalytic activity, albeit at higher concentrations than those required for PI3K inhibition.
-
Downstream mTOR Effectors : The inhibition of mTORC1 prevents the phosphorylation of its key downstream targets, namely p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to a global reduction in protein synthesis and cell growth. Studies have shown that this compound treatment effectively decreases the phosphorylation of Akt, mTOR, p70S6K, and 4E-BP1.
Figure 2: this compound's inhibition points in the PI3K/Akt/mTOR pathway.
Experimental Protocols
Accurate assessment of this compound's effects requires robust experimental design. Due to its short half-life of approximately 10 minutes in tissue culture, experimental time points must be chosen carefully.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation state of key pathway proteins following this compound treatment.
-
Cell Culture and Treatment : Plate cells to achieve 70-80% confluency. Pre-treat cells with this compound (e.g., 100 nM - 1 µM) or vehicle control (DMSO) for a short duration (e.g., 30-60 minutes) before stimulation with a growth factor (e.g., EGF, IGF-1) or harvesting.
-
Cell Lysis : Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells on ice using Radioimmunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Resolve 30-50 µg of protein per lane on an 8-12% polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing : To ensure observed changes are not due to altered protein levels, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total Akt).
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K and its inhibition by this compound.
-
Immunoprecipitation of PI3K : Lyse cells and immunoprecipitate PI3K from the lysates using a specific antibody (e.g., anti-p85) and protein A/G-agarose beads.
-
Washing : Wash the immunoprecipitates extensively, first with lysis buffer and then with kinase assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2).
-
Kinase Reaction :
-
Resuspend the beads in kinase assay buffer.
-
Add the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Add this compound at various concentrations to determine the IC50.
-
Initiate the reaction by adding ATP (often radiolabeled [γ-32P]ATP).
-
Incubate at 30°C for 20-30 minutes.
-
-
Lipid Extraction and Analysis : Stop the reaction and extract the lipids. Separate the reaction products using thin-layer chromatography (TLC).
-
Detection : Visualize the radiolabeled PIP3 product by autoradiography and quantify using densitometry. Alternatively, non-radioactive assays like ADP-Glo™ can be used, which measure ADP formation as an indicator of kinase activity.
Figure 3: Standard experimental workflow for Western Blot analysis.
Conclusion
This compound remains a cornerstone tool for studying the PI3K/Akt/mTOR pathway. Its high potency and irreversible, covalent mechanism of action provide a decisive method for inhibiting PI3K activity. Researchers using this compound must remain cognizant of its short half-life in culture and its off-target effects—particularly on mTOR and other PI3K-related kinases—at higher concentrations. By employing the robust quantitative data and detailed protocols outlined in this guide, scientists can effectively leverage this compound to further unravel the complexities of cellular signaling and advance the development of targeted therapies.
References
A Technical Guide to the Cellular Impact of Wortmannin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wortmannin is a steroid metabolite originally isolated from the fungi Penicillium funiculosum and Talaromyces wortmannii.[1][2] It is widely recognized and utilized in cell biology research as a potent, selective, and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[3][4] The PI3K signaling pathway is a critical regulator of a vast array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in numerous human diseases, particularly cancer, making its components prime targets for therapeutic intervention. This guide provides an in-depth overview of this compound's mechanism of action, its effects on core cellular processes, and standard methodologies for its study.
Mechanism of Action
This compound exerts its inhibitory effect by covalently binding to the catalytic subunit of PI3K, thereby irreversibly blocking its kinase activity. This action prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels impedes the recruitment and activation of downstream proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
While highly potent against Class I, II, and III PI3Ks with an in vitro IC50 of approximately 3-5 nM, it's important to note that at higher concentrations, this compound can exhibit off-target effects and inhibit other PI3K-related enzymes such as mTOR, DNA-dependent protein kinase (DNA-PKcs), and ataxia telangiectasia mutated (ATM).
Core Signaling Pathway Affected: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is the principal signaling cascade disrupted by this compound. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth while inhibiting autophagy.
Affected Cellular Processes
Inhibition of the PI3K/Akt pathway by this compound triggers a cascade of effects on various fundamental cellular processes.
Cell Proliferation and Apoptosis
The PI3K/Akt pathway is a major driver of cell survival and proliferation. By inhibiting Akt activation, this compound prevents the phosphorylation and inhibition of pro-apoptotic proteins and promotes cell cycle arrest. Studies have consistently shown that this compound treatment inhibits the proliferation of various cancer cell lines, such as MCF-7 breast cancer and colorectal cancer cells, in a dose- and time-dependent manner. This inhibition is often accompanied by an induction of apoptosis, or programmed cell death, characterized by an increase in cells in the sub-G1 phase of the cell cycle.
Autophagy
Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. The PI3K/Akt/mTORC1 pathway is a key negative regulator of autophagy. Consequently, by inhibiting this pathway, this compound can block the formation of autophagosomes, a key step in the autophagic process. This makes this compound a widely used tool for studying the role of autophagy in both normal physiology and disease states.
Glucose Metabolism
The PI3K pathway is central to insulin-stimulated glucose uptake. This compound has been shown to inhibit insulin-stimulated glucose transport by preventing the translocation of the glucose transporter GLUT4 to the plasma membrane in adipocytes and skeletal muscle. Studies in rat adipocytes demonstrated that this compound inhibited insulin-stimulated glucose transport with an IC50 of approximately 9 nM. At a concentration of 1 µM, it can cause total inhibition of insulin-stimulated glucose uptake.
DNA Repair and Genomic Stability
At higher concentrations (in the micromolar range), this compound is known to inhibit members of the PI3K-related kinase (PIKK) family, including DNA-PK and ATM. These kinases are crucial for sensing and signaling DNA double-strand breaks (DSBs). By inhibiting these repair pathways, this compound can lead to an accumulation of DNA damage and sensitize cancer cells to radiation therapy.
Quantitative Data Summary
The inhibitory potency of this compound varies across different cell lines and against different kinase targets.
| Target / Cell Line | Parameter | Value | Reference |
| PI3K (cell-free) | IC50 | ~3-5 nM | |
| DNA-PK (cell-free) | IC50 | 16 nM | |
| ATM (cell-free) | IC50 | 150 nM | |
| ATR (cell-free) | IC50 | 1.8 µM | |
| Polo-like Kinase 1 (PLK1) | IC50 | 24 nM | |
| Insulin-stimulated glucose transport (3T3-L1 adipocytes) | IC50 | 9 nM | |
| MCF-7 (Breast Cancer) | Proliferation Inhibition | Significant at 6.25-50 nM | |
| Colorectal Cancer Cells | Apoptosis Induction | Significant with 5-FU |
Table 1: Summary of reported IC50 values and effective concentrations for this compound.
Key Experimental Protocols & Workflows
Studying the effects of this compound typically involves assessing the phosphorylation status of key pathway proteins and measuring downstream cellular responses.
Experimental Workflow: Assessing this compound Activity
A typical workflow involves cell treatment followed by protein analysis and a functional cell-based assay.
References
Wortmannin: A Technical Guide to its Discovery and Enduring Impact in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wortmannin, a fungal metabolite first isolated in 1957, has become an indispensable tool in cell biology and a foundational molecule in the development of targeted cancer therapies.[1] Initially characterized for its anti-inflammatory properties, its subsequent identification as a potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks) revolutionized the study of this critical signaling pathway. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its mechanism of action, inhibitory concentrations against key targets, and the seminal experimental protocols that defined its role in cellular signaling.
Discovery and Initial Characterization
This compound is a steroid metabolite originally isolated from the fungus Penicillium this compound.[1] For several decades after its discovery, its biological activities were explored in various contexts, including as an anti-inflammatory agent. However, its profound impact on cell biology began with the elucidation of its specific molecular target in the early 1990s.
Seminal studies by Nakanishi et al. (1992) initially identified this compound as an inhibitor of myosin light chain kinase (MLCK).[2] Subsequent groundbreaking work by Arcaro and Wymann in 1993, and Powis et al. in 1994, definitively characterized this compound as a potent and irreversible inhibitor of phosphoinositide 3-kinase (PI3K).[3] These studies demonstrated that this compound inhibits PI3K at nanomolar concentrations, a potency significantly greater than its effect on MLCK.
Mechanism of Action
This compound exerts its inhibitory effect through the covalent modification of a conserved lysine residue within the ATP-binding site of the PI3K catalytic subunit. This irreversible binding prevents the kinase from phosphorylating its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to produce the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). The disruption of PIP3 production effectively blocks the activation of downstream signaling components, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
Quantitative Inhibitory Profile
This compound exhibits potent, low-nanomolar inhibition of Class I PI3K isoforms. However, it is considered a non-specific PI3K inhibitor due to its activity against other members of the PI3K-like kinase (PIKK) family at higher concentrations. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against various PI3K isoforms and other key off-target kinases.
| Target | IC50 (nM) | Notes |
| PI3K Isoforms | ||
| PI3Kα (p110α) | ~3-5 | Potent inhibition of the p110α catalytic subunit. |
| PI3Kβ (p110β) | ~3-5 | Similar high potency against the p110β subunit. |
| PI3Kγ (p110γ) | ~3-5 | Strong inhibition of the p110γ subunit. |
| PI3Kδ (p110δ) | ~3-5 | High potency against the p110δ subunit. |
| Off-Target Kinases | ||
| DNA-PKcs | 16 | A member of the PIKK family. |
| ATM | 150 | Ataxia telangiectasia mutated, a PIKK family member. |
| ATR | 1800 | ATM and Rad3-related, a PIKK family member. |
| mTOR | ~20-50 | Mechanistic target of rapamycin. |
| MLCK | 170 | Myosin light chain kinase. |
| PLK1 | 24 | Polo-like kinase 1. |
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms and Off-Target Kinases.
Key Experimental Protocols
The identification of this compound as a PI3K inhibitor was enabled by the development of robust in vitro and cellular assays. The following are detailed methodologies for key experiments that were instrumental in characterizing its function.
In Vitro PI3K Activity Assay
This protocol describes a method to measure the enzymatic activity of immunoprecipitated PI3K in the presence of this compound.
Materials:
-
Cell lysate containing the PI3K enzyme
-
Anti-p85 PI3K antibody
-
Protein A-Sepharose beads
-
Kinase assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, 0.5 mM EGTA)
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate
-
[γ-³²P]ATP
-
This compound (or other inhibitors)
-
Stop solution (1 M HCl)
-
Chloroform:Methanol (1:1)
-
Thin Layer Chromatography (TLC) plate
-
Phosphorimager
Procedure:
-
Immunoprecipitation of PI3K:
-
Incubate cell lysate with anti-p85 PI3K antibody for 2 hours at 4°C.
-
Add Protein A-Sepharose beads and incubate for another 1 hour at 4°C to capture the antibody-PI3K complex.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add varying concentrations of this compound and incubate for 10 minutes at room temperature.
-
Add PIP2 substrate to the bead suspension.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 15-30 minutes at 30°C with gentle agitation.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding the stop solution.
-
Extract the lipids by adding Chloroform:Methanol (1:1) and vortexing.
-
Centrifuge to separate the phases and collect the lower organic phase containing the radiolabeled lipids.
-
Spot the extracted lipids onto a TLC plate and develop the chromatogram.
-
Dry the TLC plate and expose it to a phosphorimager screen to visualize and quantify the radiolabeled PIP3 product.
-
-
Data Analysis:
-
Quantify the intensity of the PIP3 spots.
-
Calculate the percentage of PI3K activity relative to the untreated control for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cellular Assay: Western Blot Analysis of Akt Phosphorylation
This protocol details a common method to assess the in-cell activity of this compound by measuring the phosphorylation of the downstream PI3K effector, Akt.
Materials:
-
Cultured cells (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Growth factor (e.g., insulin, EGF)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-16 hours.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to activate the PI3K pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total Akt antibody to control for protein loading.
-
Quantify the band intensities for phospho-Akt and total Akt.
-
Normalize the phospho-Akt signal to the total Akt signal.
-
Compare the levels of Akt phosphorylation in this compound-treated cells to the stimulated, untreated control.
-
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the PI3K/Akt signaling pathway and a typical experimental workflow for assessing this compound's inhibitory activity.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for Western blot analysis of Akt phosphorylation after this compound treatment.
Conclusion
The discovery of this compound as a potent PI3K inhibitor was a watershed moment in cell biology, providing researchers with a powerful chemical tool to dissect the intricate workings of this fundamental signaling pathway. While its off-target effects and in vivo instability have limited its direct clinical applications, this compound remains a cornerstone of basic research. Furthermore, the insights gained from studying this compound have been instrumental in guiding the development of more specific and clinically viable PI3K inhibitors that are now integral to the landscape of targeted cancer therapy. This guide serves as a comprehensive resource for understanding the historical context and practical application of this remarkable molecule.
References
Wortmannin: A Dual Modulator of Autophagy and Apoptosis in Cellular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Wortmannin, a steroid metabolite derived from the fungi Penicillium funiculosum and Talaromyces wortmannii, has established itself as a critical tool in cell biology research.[1] Its primary mechanism of action is the potent and irreversible inhibition of phosphoinositide 3-kinases (PI3Ks), a family of enzymes pivotal in regulating a multitude of cellular processes.[1][2] This comprehensive guide delves into the core of this compound's utility, specifically focusing on its profound and often interconnected roles in the modulation of autophagy and apoptosis. Through a detailed examination of its molecular interactions, experimental applications, and the signaling pathways it influences, this document serves as a technical resource for professionals leveraging this compound in their research and development endeavors.
Core Mechanism of Action: PI3K Inhibition and Beyond
This compound exerts its biological effects primarily by covalently binding to the p110 catalytic subunit of PI3K, leading to irreversible inhibition.[1][3] This action blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
While its affinity for PI3K is in the low nanomolar range, it's crucial for researchers to recognize that this compound is not entirely specific. At higher concentrations, it can inhibit other members of the PI3K-related kinase (PIKK) family, including the mammalian target of rapamycin (mTOR), DNA-dependent protein kinase (DNA-PK), and ataxia-telangiectasia mutated (ATM), as well as other unrelated kinases such as polo-like kinases (PLKs). This broader activity profile necessitates careful dose-selection and data interpretation in experimental settings.
Quantitative Data: Inhibitory Concentrations of this compound
For precise experimental design, understanding the effective concentrations of this compound against its various targets is paramount. The following table summarizes key quantitative data from in vitro and cell-based assays.
| Target Enzyme | IC50 (in vitro) | Cell-Based Assay Concentration & Effect | Cell Line(s) |
| Phosphoinositide 3-Kinase (PI3K) | ~3-5 nM | 5 nM (inhibition of fMLP-stimulated PtdInsP3 formation) | Human neutrophils |
| DNA-PK | 16 nM | High concentrations (≥ 1 µM) for enhanced apoptosis with X-rays | MOLT-4 cells |
| ATM | 150 nM | High concentrations (≥ 1 µM) for enhanced apoptosis with X-rays | MOLT-4 cells |
| ATR | 1.8 µM | - | - |
| mTOR | - | Inhibited at concentrations used for PI3K inhibition | - |
| Polo-like Kinase 1 (PLK1) | 5.8 nM | 24 nM (in intact G2/M-arrested cells) | - |
| Polo-like Kinase 3 (PLK3) | 48 nM | - | - |
| Myosin Light Chain Kinase (MLCK) | High concentrations (100x > PI3K) | - | - |
| Process Inhibition | Effective Concentration | Effect | Cell Line(s) |
| Autophagy (Proteolysis) | IC50 of 30 nM | Inhibition of autophagic sequestration | Isolated rat hepatocytes |
| Cell Proliferation | 6.25-50 nM (dose-dependent) | Significant inhibition after 24, 48, and 72 hours | MCF-7 breast cancer cells |
| Apoptosis Induction | 6.25-50 nM (dose-dependent) | Significant increase after 24 hours | MCF-7 breast cancer cells |
This compound's Role in Modulating Autophagy
Autophagy is a catabolic process involving the sequestration of cytoplasmic components within double-membraned vesicles, termed autophagosomes, and their subsequent degradation upon fusion with lysosomes. This cellular recycling pathway is essential for maintaining cellular homeostasis. This compound is a widely utilized inhibitor of autophagy.
Inhibition of Autophagosome Formation
This compound's inhibitory effect on autophagy stems from its blockade of the class III PI3K, Vps34. Vps34 is a crucial component of a protein complex that initiates the formation of the phagophore, the precursor to the autophagosome. By inhibiting Vps34, this compound prevents the generation of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a critical step for the recruitment of other essential autophagy-related (Atg) proteins. This ultimately halts the formation of autophagosomes at an early stage.
The following diagram illustrates the PI3K/Akt/mTOR pathway and the points of inhibition by this compound that lead to the suppression of autophagy.
Caption: this compound inhibits both Class I and Class III PI3K, disrupting autophagy.
This compound's Role in Inducing Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process crucial for development and tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. This compound has been shown to induce apoptosis in various cancer cell lines.
Suppression of Pro-Survival Signaling
The induction of apoptosis by this compound is primarily a consequence of its inhibition of the PI3K/Akt signaling pathway. Akt is a central node in cell survival signaling, and its activation leads to the phosphorylation and inactivation of several pro-apoptotic proteins, including Bad and caspase-9. Furthermore, Akt can promote the activity of anti-apoptotic proteins and transcription factors like NF-κB, which upregulate the expression of survival genes.
By inhibiting PI3K and subsequently preventing the activation of Akt, this compound unleashes the pro-apoptotic machinery. This leads to:
-
Activation of Caspases: this compound treatment has been shown to enhance the activation of executioner caspases like caspase-3. The inhibition of PI3K can lead to the processing of pro-caspase-3 into its active form. Studies have also implicated the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) pathways.
-
Modulation of Bcl-2 Family Proteins: The PI3K/Akt pathway influences the balance between pro- and anti-apoptotic members of the Bcl-2 family. Inhibition of this pathway can lead to a shift in this balance, favoring apoptosis.
-
Downregulation of NF-κB: this compound has been observed to reduce the expression of NF-κB, a key transcription factor for cell survival.
The following diagram outlines the signaling cascade leading to apoptosis upon this compound treatment.
References
An In-depth Technical Guide to the Covalent Binding of Wortmannin to PI3K
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism, kinetics, and experimental validation of the covalent interaction between the natural product Wortmannin and phosphoinositide 3-kinases (PI3Ks).
Introduction: PI3K and the Significance of this compound
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in intracellular signaling.[1][2] By phosphorylating the 3'-hydroxyl group of phosphoinositides, they generate second messengers that regulate fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancer, making it a prime target for therapeutic intervention.
This compound, a steroid metabolite originally isolated from the fungus Penicillium funiculosum, was one of the first identified potent inhibitors of PI3K. It acts as a non-specific, covalent, and irreversible inhibitor of PI3K, exhibiting high potency with an in vitro IC50 in the low nanomolar range. Its irreversible nature and high affinity have made it an invaluable tool for elucidating the physiological roles of PI3K. However, its lack of specificity and in vivo toxicity have precluded its development as a clinical drug. Understanding its unique covalent binding mechanism provides critical insights for the design of next-generation, targeted PI3K inhibitors.
The Covalent Binding Mechanism
The irreversible inhibition of PI3K by this compound is a result of a specific chemical reaction within the ATP-binding pocket of the kinase.
The Chemistry of Inhibition: The key to this compound's reactivity is its furan ring system, which contains a highly electrophilic carbon at position C20. Within the catalytic site of the PI3K p110α subunit, the ε-amino group of a conserved lysine residue, Lys-802 , acts as a nucleophile.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The Lys-802 residue attacks the electrophilic C20 of this compound's furan ring.
-
Ring Opening: This attack leads to the opening of the furan ring.
-
Covalent Adduct Formation: A stable enamine linkage is formed, creating a covalent adduct between the enzyme and the inhibitor.
This covalent modification of Lys-802, a residue critical for the phosphotransfer reaction, permanently inactivates the enzyme. Site-directed mutagenesis studies have confirmed that replacing Lys-802 with arginine (a conservative substitution that preserves the positive charge but alters nucleophilicity) abolishes this compound binding and renders the kinase catalytically inactive.
Quantitative Data on this compound Inhibition
This compound is a pan-PI3K inhibitor, displaying similar potency against Class I, II, and III PI3K enzymes in vitro. However, at higher concentrations, it can also inhibit other PI3K-related kinases such as mTOR, DNA-PKcs, and ATM.
Table 1: Inhibitory Potency (IC50) of this compound Against Various Kinases
| Target Kinase | IC50 Value | Notes |
| PI3K (general) | ~3-5 nM | Potent, irreversible inhibition. |
| DNA-PKcs | 16 nM | A PI3K-related kinase. |
| ATM | 150 nM | A PI3K-related kinase. |
| Polo-like kinase 1 (PLK1) | 5.8 - 24 nM | An off-target kinase. |
| Polo-like kinase 3 (PLK3) | 48 nM | An off-target kinase. |
| Myosin light chain kinase (MLCK) | High Conc. | Inhibition observed at concentrations 100x higher than for PI3K. |
PI3K Signaling Pathway and Point of Inhibition
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B) and PDK1. This co-localization allows PDK1 to phosphorylate and activate Akt, which in turn phosphorylates a multitude of downstream substrates to regulate cell survival, growth, and proliferation. The pathway is negatively regulated by the phosphatase PTEN, which dephosphorylates PIP3 back to PIP2.
This compound exerts its effect by directly and irreversibly inhibiting the catalytic subunit of PI3K, thereby preventing the production of PIP3 and halting all downstream signaling.
Experimental Protocols
The covalent binding of this compound to PI3K can be demonstrated and characterized through several key experimental procedures.
Protocol: In Vitro PI3K Kinase Activity Assay
This protocol measures the catalytic activity of PI3K and its inhibition by this compound. A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.
Principle: The amount of ADP formed is directly proportional to the PI3K kinase activity. The ADP is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
Materials:
-
Recombinant PI3K enzyme (e.g., p110α/p85α)
-
Lipid substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme/Substrate Preparation: Prepare a master mix containing the PI3K enzyme and the PIP2 lipid substrate in Kinase Assay Buffer.
-
Reaction Setup: a. To the wells of a 384-well plate, add 0.5 µL of this compound dilution or DMSO (vehicle control). b. Add 4 µL of the enzyme/lipid master mix to each well. c. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 0.5 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Detection: a. Add ADP-Glo™ Reagent to deplete the unused ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader. The signal is inversely proportional to PI3K inhibition.
-
Analysis: Plot the luminescence signal against the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol: Mass Spectrometry for Covalent Adduct Identification
This protocol is designed to identify the specific site of covalent modification on the PI3K enzyme by this compound.
Principle: The protein is incubated with the inhibitor, digested into smaller peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The mass of the peptide containing the covalent adduct will be increased by the mass of the bound this compound molecule, allowing for its identification.
Materials:
-
Recombinant PI3K enzyme
-
This compound
-
Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation
-
Sequencing-grade trypsin
-
LC-MS/MS system (e.g., Q Exactive HF)
-
Buffers: Incubation buffer (e.g., PBS), Denaturation buffer (e.g., 8 M urea), Digestion buffer (e.g., 50 mM ammonium bicarbonate)
Procedure:
-
Covalent Labeling: a. Incubate recombinant PI3K (e.g., 1-5 µM) with an excess of this compound (e.g., 10-50 µM) in PBS for 1-2 hours at room temperature. b. Include a control sample incubated with DMSO only.
-
Denaturation, Reduction, and Alkylation: a. Denature the protein by adding urea to a final concentration of 8 M. b. Reduce disulfide bonds by adding DTT to 10 mM and incubating for 1 hour at 37°C. c. Alkylate free cysteine residues by adding IAA to 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Proteolytic Digestion: a. Dilute the sample with digestion buffer to reduce the urea concentration to <1 M. b. Add sequencing-grade trypsin (enzyme:protein ratio of 1:50 w/w). c. Incubate overnight at 37°C.
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column. Elute the peptides and dry them under vacuum.
-
LC-MS/MS Analysis: a. Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water). b. Inject the sample into the LC-MS/MS system. Peptides are separated by reverse-phase chromatography and analyzed by the mass spectrometer. c. The mass spectrometer should be operated in data-dependent acquisition (DDA) mode, where precursor ions are measured in a high-resolution MS1 scan, and the most abundant ions are selected for fragmentation (MS/MS).
-
Data Analysis: a. Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the PI3K protein sequence. b. Crucially, include a variable modification in the search parameters corresponding to the mass of the this compound adduct on lysine residues. The mass shift is calculated from the molecular formula of this compound (C23H24O8, MW = 428.4 g/mol ). c. The software will identify the specific peptide and the exact lysine residue (Lys-802) that carries the modification.
References
Beyond PI3K: A Technical Guide to the Off-Target Activities of Wortmannin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wortmannin, a fungal steroid metabolite, is widely recognized in cell biology and drug discovery as a potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). With an in vitro IC50 value of approximately 5 nM for PI3K, it has been an invaluable tool for dissecting the intricate roles of the PI3K/AKT/mTOR signaling pathway in a myriad of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] However, the utility of this compound as a highly specific research tool is nuanced by its activity against other structurally related and unrelated protein kinases. At concentrations commonly used to inhibit PI3K, this compound can engage a range of "off-target" kinases, leading to biological effects that are independent of PI3K inhibition.
This technical guide provides an in-depth exploration of the biological activities of this compound beyond its canonical role as a PI3K inhibitor. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's polypharmacology. This document summarizes the key off-target kinases, presents quantitative data on their inhibition, details experimental protocols to assess these activities, and provides visual representations of the involved signaling pathways and experimental workflows. A thorough understanding of these off-target effects is critical for the accurate interpretation of experimental results and for the strategic development of more selective kinase inhibitors.
Quantitative Data: this compound's Off-Target Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound against its primary target, PI3K, and its major off-targets. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's potency against each kinase.
| Target Kinase | IC50 (nM) | Cellular Process Affected |
| Phosphoinositide 3-Kinase (PI3K) | ~3-5 | Cell signaling, growth, survival, proliferation |
| Polo-like Kinase 1 (PLK1) | 24 | Mitosis, cell cycle progression |
| Polo-like Kinase 3 (PLK3) | 49 | Mitosis, DNA damage response |
| DNA-dependent Protein Kinase (DNA-PK) | 16 | DNA double-strand break repair |
| Ataxia Telangiectasia Mutated (ATM) | 150 | DNA damage response, cell cycle checkpoints |
| ATM and Rad3-related (ATR) | 1800 | DNA damage response, replication stress |
| Mammalian Target of Rapamycin (mTOR) | High concentrations | Cell growth, proliferation, autophagy |
| Myosin Light Chain Kinase (MLCK) | ~200-300 | Smooth muscle contraction, cell migration |
| Mitogen-activated Protein Kinase (MAPK) | High concentrations | Cell proliferation, differentiation, stress response |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.
Key Off-Target Signaling Pathways
This compound's engagement with multiple kinases impacts a variety of critical cellular signaling pathways beyond the PI3K network. Understanding these interactions is crucial for interpreting the phenotypic outcomes of this compound treatment.
Polo-like Kinase (PLK) Pathway
This compound potently inhibits Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3), key regulators of mitosis.[2] Inhibition of PLK1 can lead to defects in centrosome maturation, spindle formation, and cytokinesis, ultimately causing mitotic arrest and apoptosis.[3] PLK3 is implicated in the DNA damage response, where its inhibition by this compound can affect p53 phosphorylation.[4]
Caption: this compound inhibits PLK1 and PLK3, affecting mitosis and DNA damage response.
DNA Damage Response (DDR) Pathway: DNA-PK, ATM, and ATR
This compound is a potent inhibitor of DNA-PK and a moderately potent inhibitor of ATM, two central kinases in the DNA double-strand break (DSB) repair pathway.[5] Its inhibition of these kinases sensitizes cells to ionizing radiation and certain chemotherapeutic agents. While this compound also inhibits ATR, it does so at significantly higher concentrations.
Caption: this compound's inhibition of DNA-PK and ATM impairs DNA damage repair.
Myosin Light Chain Kinase (MLCK) Pathway
This compound acts as an irreversible inhibitor of Myosin Light Chain Kinase (MLCK), a key enzyme in the regulation of smooth muscle contraction and cell motility. This inhibition occurs through direct interaction with the catalytic domain of MLCK.
Caption: this compound inhibits MLCK, affecting smooth muscle contraction and cell motility.
Experimental Protocols
Accurate assessment of this compound's off-target effects requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays.
Protocol 1: In Vitro Kinase Assay using Radiolabeled ATP (for PLK1, ATM, MLCK)
This protocol describes a classic method to determine the inhibitory effect of this compound on the activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., PLK1, ATM, MLCK)
-
Specific peptide or protein substrate for the kinase
-
This compound stock solution (in DMSO)
-
5x Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.4, 125 mM MgCl₂, 5 mM EGTA, 0.25 mg/ml BSA)
-
[γ-³²P]ATP (10 mCi/mmol)
-
Unlabeled ATP stock solution (10 mM)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
-
Microcentrifuge tubes, pipettes, and tips
-
30°C water bath or incubator
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the 5x Kinase Reaction Buffer, water, and the specific substrate.
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in the kinase reaction buffer to achieve a range of final concentrations to be tested. Include a DMSO-only control.
-
Kinase and Inhibitor Pre-incubation: In separate tubes, add the diluted kinase to each of the this compound dilutions. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Prepare an ATP mix containing both [γ-³²P]ATP and unlabeled ATP. To start the reaction, add the ATP mix to the kinase/inhibitor tubes. The final ATP concentration should be at or near the Km of the kinase for ATP.
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: DNA-PK Inhibition Assay (ADP-Glo™ Luminescent Assay)
This protocol outlines a non-radioactive method to measure DNA-PK activity and its inhibition by this compound.
Materials:
-
Purified DNA-PK enzyme complex (DNA-PKcs and Ku70/80)
-
DNA-PK substrate peptide
-
Linearized dsDNA activator
-
This compound stock solution (in DMSO)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and prepare serial dilutions of this compound in kinase buffer.
-
Set up Kinase Reaction: In the wells of the assay plate, add the DNA-PK enzyme, the dsDNA activator, and the this compound dilutions (or DMSO control).
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Initiate Reaction: Add a mixture of the substrate peptide and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well, which will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of DNA-PK inhibition for each this compound concentration and determine the IC50 value as described in Protocol 1.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a drug to its target in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., Tris-HCl, NaCl, NP-40, protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against the target kinase and a loading control
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for a specified time.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Fractionation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target kinase and a loading control by SDS-PAGE and Western blotting.
-
Data Analysis: Quantify the band intensities. A ligand-bound protein will be more thermally stable, resulting in more soluble protein at higher temperatures compared to the untreated control. This shift in the melting curve confirms target engagement. An isothermal dose-response can also be performed by heating all samples at a single temperature while varying the this compound concentration to determine an EC50 for target engagement.
Experimental Workflow for Off-Target Identification
Identifying the off-targets of a kinase inhibitor is a critical step in its characterization. The following workflow outlines a common strategy.
Caption: A typical workflow for identifying and validating the off-targets of a kinase inhibitor.
Conclusion
This compound remains a cornerstone tool for cellular biology research, primarily due to its potent inhibition of PI3K. However, its utility is accompanied by a significant polypharmacological profile that extends to several other critical kinases. The off-target activities of this compound on PLKs, DNA-PK, ATM, and MLCK, among others, contribute to its complex biological effects. For researchers and drug developers, a comprehensive understanding of these non-PI3K-mediated actions is paramount. It ensures the accurate interpretation of experimental data, aids in the deconvolution of complex cellular responses, and provides a valuable framework for the design of next-generation kinase inhibitors with improved selectivity and therapeutic potential. By employing the quantitative data, detailed protocols, and conceptual workflows presented in this guide, the scientific community can continue to leverage this compound's unique properties while being mindful of its broader biological impact.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Wortmannin: A Potent Tool for Elucidating Signal Transduction Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Wortmannin, a fungal metabolite, has established itself as an indispensable tool in cell biology and drug discovery for its potent and specific inhibition of phosphoinositide 3-kinases (PI3Ks). Its ability to covalently bind to the catalytic subunit of PI3K allows for the precise dissection of the PI3K/Akt/mTOR signaling cascade, a pathway fundamental to a myriad of cellular processes including cell growth, proliferation, survival, and metabolism. This guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying signal transduction. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and visual diagrams of the signaling pathways it modulates, offering a practical resource for researchers in the field.
Introduction to this compound
This compound is a steroid-like fungal metabolite originally isolated from Penicillium wortmannii. It functions as a potent, irreversible, and selective inhibitor of the PI3K family of lipid kinases. Its mechanism of action involves the covalent modification of a conserved lysine residue within the ATP-binding site of the PI3K catalytic subunit, leading to an irreversible loss of kinase activity. This high-affinity interaction makes this compound an invaluable tool for investigating the physiological and pathological roles of the PI3K signaling pathway.
Mechanism of Action
This compound's primary molecular target is the p110 catalytic subunit of Class I PI3Ks. The furan ring of this compound is susceptible to nucleophilic attack by the ε-amino group of a specific lysine residue (Lys802 in p110α) in the active site. This reaction forms a covalent adduct, thereby permanently inactivating the enzyme. While highly potent against PI3Ks, it is important to note that at higher concentrations, this compound can also inhibit other related kinases such as mTOR, DNA-PKcs, and some members of the polo-like kinase (PLK) family. This off-target activity should be considered when interpreting experimental results.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that responds to a variety of extracellular signals, including growth factors and hormones, to regulate key cellular functions.
The Effect of Wortmannin on DNA Repair Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wortmannin, a fungal metabolite, has garnered significant attention in cancer research due to its potent ability to inhibit DNA repair mechanisms, thereby sensitizing cancer cells to radiation and other DNA-damaging agents. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a primary focus on its inhibition of the phosphoinositide 3-kinase (PI3K)-like kinase (PIKK) family, particularly DNA-dependent protein kinase (DNA-PK) and Ataxia-Telangiectasia Mutated (ATM). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in studying the impact of this compound on DNA repair.
Introduction
This compound, originally identified as a potent and specific inhibitor of PI3K, has been shown to have a broader inhibitory spectrum that includes key players in the DNA damage response (DDR).[1][2] Its ability to compromise cellular DNA repair capacity has positioned it as a valuable tool for both basic research and as a potential adjunct in cancer therapy. This guide will explore the core mechanisms of this compound's action on two major DNA double-strand break (DSB) repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR), and will provide practical information for researchers in the field.
Mechanism of Action: Inhibition of PI3K-like Kinases
This compound's primary mechanism of action in the context of DNA repair is the irreversible inhibition of key protein kinases belonging to the PIKK family. These kinases share a conserved catalytic domain with PI3K and are central to the signaling cascades that detect and repair DNA damage.
Inhibition of DNA-Dependent Protein Kinase (DNA-PK)
DNA-PK is a critical component of the NHEJ pathway, the predominant DSB repair mechanism in mammalian cells.[3] this compound has been demonstrated to be a potent inhibitor of DNA-PK.[4][5] By inhibiting DNA-PK, this compound effectively blocks the rejoining of DSBs, leading to their accumulation and subsequent cell death, particularly in the presence of DNA-damaging agents like ionizing radiation. Studies have shown a strong correlation between the concentration of this compound required to enhance radiation-induced cytotoxicity and the inhibition of DSB repair.
Inhibition of Ataxia-Telangiectasia Mutated (ATM)
ATM is a primary sensor of DSBs and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. This compound also inhibits ATM, albeit at a higher concentration than that required for DNA-PK inhibition. This inhibition of ATM further cripples the cell's ability to respond to DNA damage, contributing to the radiosensitizing effect of this compound. The inhibition of both DNA-PK and ATM by this compound leads to a significant accumulation of spontaneous and induced DSBs.
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data from various studies on the effect of this compound on DNA repair and cell survival.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for PI3K | 3 nM | Cell-free assay | |
| IC50 for DNA-PK | 16 nM | Cell-free assay | |
| IC50 for ATM | 150 nM | Cell-free assay | |
| IC50 for ATR | 1.8 µM | Cell-free assay | |
| Dose Enhancement Factor (10% survival) | 2.7 ± 0.28 | Chinese hamster ovary (CHO) cells | |
| Dose Enhancement Factor (10% survival) | 5.3 ± 0.86 | Chinese hamster ovary (CHO) cells | |
| DNA Damage Equivalence (20 µM this compound) | 0.37 Gy of γ-irradiation | Severe combined immunodeficient (SCID) cells | |
| DNA Damage Equivalence (50 µM this compound) | 0.69 Gy of γ-irradiation | Severe combined immunodeficient (SCID) cells | |
| Survival Decrease (50 µM this compound) | 60% of untreated cells | Severe combined immunodeficient (SCID) cells |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits both DNA-PKcs in the NHEJ pathway and ATM in the ATM-mediated signaling cascade.
Experimental Workflows
The following diagram illustrates a general workflow for assessing the effect of this compound on DNA repair.
Caption: A typical experimental workflow to study this compound's effect on DNA repair.
Detailed Experimental Protocols
Cell Survival Assay (Colony Formation Assay)
This assay is used to determine the effect of this compound on the survival of cells following exposure to ionizing radiation.
Methodology:
-
Cell Seeding: Plate cells at a known density in culture dishes and allow them to attach overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours) before irradiation.
-
Irradiation: Expose the cells to different doses of ionizing radiation (e.g., γ-rays).
-
Incubation: Remove the this compound-containing medium, wash the cells, and incubate them for a period sufficient for colony formation (typically 7-14 days).
-
Staining and Counting: Fix the colonies with a solution such as methanol and stain them with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
DNA Double-Strand Break (DSB) Measurement (Pulsed-Field Gel Electrophoresis - PFGE)
PFGE is a technique used to separate large DNA molecules and can be employed to quantify the number of DSBs.
Methodology:
-
Cell Preparation: Treat cells with this compound and/or a DNA-damaging agent.
-
Agarose Plugs: Embed a known number of cells in low-melting-point agarose to form plugs.
-
Lysis: Lyse the cells within the plugs using a lysis buffer containing detergents and proteases to release the DNA.
-
Electrophoresis: Place the plugs in an agarose gel and subject them to pulsed-field gel electrophoresis. The electric field is periodically changed in direction, allowing for the separation of large DNA fragments.
-
DNA Staining and Visualization: Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the DNA under UV light.
-
Quantification: The amount of DNA that migrates out of the well (plug) is proportional to the number of DSBs. Quantify the intensity of the DNA in the lane relative to the total DNA.
In Vitro Kinase Assay
This assay is used to directly measure the inhibitory effect of this compound on the kinase activity of DNA-PK and ATM.
Methodology:
-
Kinase Immunoprecipitation: Immunoprecipitate the target kinase (DNA-PK or ATM) from cell lysates using a specific antibody.
-
Kinase Reaction: Incubate the immunoprecipitated kinase with a known substrate (e.g., a specific peptide) and ATP (often radiolabeled, e.g., [γ-³²P]ATP) in the presence of varying concentrations of this compound.
-
Substrate Separation: Separate the phosphorylated substrate from the unphosphorylated substrate using techniques like SDS-PAGE followed by autoradiography or by spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated ATP.
-
Quantification: Quantify the amount of phosphorylated substrate to determine the kinase activity.
-
IC50 Determination: Plot the kinase activity as a function of this compound concentration to determine the IC50 value.
Conclusion
This compound serves as a powerful pharmacological tool for investigating the intricacies of DNA repair pathways. Its potent inhibition of DNA-PK and ATM underscores the critical role of these kinases in maintaining genomic integrity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the effects of this compound on DNA repair. Further research into this compound and other PIKK inhibitors holds promise for the development of novel cancer therapies that exploit the DNA repair vulnerabilities of tumor cells.
References
- 1. This compound, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of phosphoinositide 3-kinase related kinases by the radiosensitizing agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Impact of Wortmannin on Cell Proliferation and Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wortmannin, a fungal steroid metabolite, is a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] This technical guide provides an in-depth exploration of this compound's effects on fundamental cellular processes, namely cell proliferation and survival. By targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, metabolism, and apoptosis, this compound exerts significant anti-proliferative and pro-apoptotic effects in a variety of cell types.[3][4][5] This document details the molecular mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its impact, and visualizes the involved signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, oncology, and drug development.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
This compound's primary mechanism of action involves the covalent and irreversible inhibition of the p110 catalytic subunit of Class I PI3Ks. PI3Ks are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
Activated Akt orchestrates a multitude of cellular processes that promote cell survival and proliferation. It achieves this by phosphorylating and regulating a wide array of downstream targets. Key effects of Akt activation include:
-
Inhibition of Apoptosis: Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9, thereby suppressing programmed cell death.
-
Promotion of Cell Cycle Progression: Akt can influence the cell cycle by phosphorylating and modulating the activity of cell cycle regulators.
-
Activation of mTORC1: Akt activates the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, protein synthesis, and metabolism.
By inhibiting PI3K, this compound effectively blocks the production of PIP3, leading to the deactivation of Akt and the subsequent downstream signaling cascade. This disruption of the PI3K/Akt/mTOR pathway ultimately results in the inhibition of cell proliferation and the induction of apoptosis. While this compound is a potent PI3K inhibitor, it's important to note that at higher concentrations, it can also inhibit other kinases such as mTOR and DNA-dependent protein kinase (DNA-PK).
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data: Impact of this compound on Cell Lines
The following tables summarize the dose-dependent effects of this compound on the viability and apoptosis of various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) | Assay Method |
| MCF-7 | Breast Cancer | 25 | 24 | CCK-8 |
| K562 | Leukemia | 25 | 24 | MTT |
| C4-2 | Prostate Cancer | ~10 | 1 | Western Blot (p-Akt) |
| SW1990 | Pancreatic Cancer | Not specified | Not specified | Not specified |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. Data compiled from various sources.
Table 2: Induction of Apoptosis by this compound in MCF-7 Breast Cancer Cells
| This compound Concentration (nM) | Percentage of Apoptotic Cells (Early + Late) | Incubation Time (hours) |
| 0 (Control) | 8.41% | 24 |
| 50 | 63.82% | 24 |
| 200 | Not specified | 24 |
| 500 | Not specified | 24 |
| 1000 (1 µM) | Not specified | 24 |
| 2000 (2 µM) | 74.42% | 24 |
Data extracted from a study using Yo-PRO-1 and propidium iodide double-staining followed by flow cytometry.
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on cell proliferation and survival are provided below.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.
-
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can then be detected using a specific monoclonal antibody.
-
Protocol:
-
Seed and treat cells with this compound as described for the MTT assay.
-
Towards the end of the treatment period, add BrdU to the culture medium and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Incubate with a primary antibody against BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal, or visualize the fluorescence using a microscope or plate reader.
-
Quantify the signal, which is proportional to the rate of cell proliferation.
-
Caption: Workflow for assessing cell proliferation using MTT and BrdU assays.
Apoptosis Assays
These methods are used to detect and quantify programmed cell death induced by this compound.
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
-
Protocol:
-
Culture and treat cells with this compound.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
This fluorescent staining method allows for the visualization of nuclear morphology changes characteristic of apoptosis.
-
Principle: Hoechst 33342 is a cell-permeable DNA stain that fluoresces blue when bound to double-stranded DNA. Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be visualized as brightly stained, condensed, or fragmented nuclei.
-
Protocol:
-
Grow cells on coverslips or in imaging-compatible plates and treat with this compound.
-
Wash the cells with PBS.
-
Incubate the cells with Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at 37°C.
-
Wash the cells again with PBS.
-
Visualize the nuclear morphology using a fluorescence microscope with a UV filter.
-
Quantify the percentage of apoptotic cells based on nuclear appearance.
-
Autophagy Assays
This compound can also inhibit autophagy, a cellular degradation process.
This is a widely used method to monitor the formation of autophagosomes.
-
Principle: During autophagy, the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II. LC3-II is recruited to the autophagosomal membranes. An increase in the amount of LC3-II relative to LC3-I is indicative of increased autophagosome formation.
-
Protocol:
-
Treat cells with this compound. It is crucial to include a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in a parallel set of experiments to assess autophagic flux.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for LC3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities for LC3-I and LC3-II. An accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.
-
Caption: Logical relationship between this compound-induced apoptosis and autophagy inhibition.
Conclusion
This compound serves as a powerful research tool for elucidating the roles of the PI3K/Akt/mTOR signaling pathway in cell proliferation and survival. Its ability to potently inhibit PI3K leads to a cascade of events that culminate in cell cycle arrest and the induction of apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the cellular responses to this compound treatment. A thorough understanding of this compound's mechanism of action and its impact on cellular processes is crucial for its application in basic research and for informing the development of more specific PI3K pathway inhibitors for therapeutic use, particularly in the context of cancer.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound inhibits proliferation and induces apoptosis of MCF-7 breast cancer cells [ejgo.net]
- 4. This compound Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway - Bani - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 5. This compound, PI3K/Akt signaling pathway inhibitor, attenuates thyroid injury associated with severe acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Wortmannin: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wortmannin is a fungal steroid metabolite that acts as a potent, irreversible, and non-competitive inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] Its ability to covalently bind to the catalytic subunit of PI3K makes it a valuable tool for investigating the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a hallmark of many cancers, making this compound and other PI3K inhibitors significant subjects of research in oncology and drug development.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, summarize key quantitative data, and visualize relevant biological pathways and experimental workflows.
Mechanism of Action
This compound primarily targets Class I, II, and III PI3Ks by covalently binding to a lysine residue in the ATP-binding site of the p110 catalytic subunit. This irreversible inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K signaling cascade. While highly potent against PI3Ks with an IC50 in the low nanomolar range, it's important to note that at higher concentrations, this compound can also inhibit other related kinases such as mTOR, DNA-dependent protein kinase (DNA-PKcs), and some polo-like kinases (PLKs).
Data Presentation
Table 1: IC50 Values of this compound in Various Contexts
| Target/System | IC50 Value | Notes |
| PI3K (cell-free assay) | ~3-5 nM | Potent, direct inhibition. |
| PI3K (intact human neutrophils) | ~5 nM | Inhibition of PtdInsP3 formation. |
| DNA-PK | ~16 nM | Off-target effect at higher concentrations. |
| ATM | ~150 nM | Off-target effect at higher concentrations. |
| PLK1 | ~24 nM | Inhibition of polo-like kinase 1. |
| PLK3 | ~49 nM | Inhibition of polo-like kinase 3. |
| C3H mammary carcinoma xenografts | - | Demonstrates in vivo anti-tumor activity. |
| BxPC-3 pancreatic carcinoma xenografts | - | Demonstrates in vivo anti-tumor activity. |
Table 2: Recommended Working Concentrations for Cell Culture Experiments
| Application | Cell Line Example | Concentration Range | Incubation Time | Reference |
| Inhibition of Akt Phosphorylation | Jurkat | 0.2 - 1 µM | 1 hour | |
| Induction of Apoptosis | MCF-7 | 50 nM - 2 µM | 24 hours | |
| Inhibition of Autophagy | HeLa | 1 µM | 24 hours | |
| Radiosensitization | SCID cells | 20 - 50 µM | 2 hours | |
| General PI3K Inhibition | C4-2 | 10 nM | 1 hour |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (Purity ≥ 98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Safety Precautions: this compound is a hazardous compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the powder should be performed in a chemical fume hood.
-
Stock Solution Preparation: To prepare a 2 mM stock solution, dissolve 1 mg of this compound in 1.16 ml of DMSO. Gently vortex to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C, desiccated, and protected from light. The lyophilized powder is stable for 24 months, while the solution should be used within 3 months to prevent loss of potency.
Protocol 2: Inhibition of Akt Phosphorylation
Objective: To assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt.
Materials:
-
Cultured cells (e.g., Jurkat, C4-2)
-
Complete cell culture medium
-
This compound stock solution (2 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal Akt phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Treatment: Dilute the this compound stock solution in a complete medium to the desired final concentration (e.g., 10 nM - 1 µM). Treat the cells for 1 hour. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Cell Stimulation (Optional): To induce Akt phosphorylation, stimulate the cells with a growth factor (e.g., insulin, EGF) for 15-30 minutes following this compound pre-treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-Akt and total Akt. Visualize with an appropriate secondary antibody and chemiluminescence.
Protocol 3: Assessment of this compound-Induced Apoptosis
Objective: To evaluate the pro-apoptotic effects of this compound on cancer cells.
Materials:
-
Cultured cancer cells (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution (2 mM in DMSO)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 50 nM to 2 µM) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.
Protocol 4: Investigation of Autophagy Inhibition
Objective: To determine the effect of this compound on the process of autophagy.
Materials:
-
Cultured cells (e.g., HeLa) expressing a fluorescent autophagy marker (e.g., GFP-LC3) or for Western blot analysis
-
Complete cell culture medium
-
This compound stock solution (2 mM in DMSO)
-
Autophagy inducer (e.g., starvation medium, rapamycin)
-
Lysosomal inhibitor (e.g., Bafilomycin A1)
-
Fluorescence microscope or Western blot reagents
Procedure:
-
Cell Seeding: Seed cells on coverslips (for microscopy) or in plates (for Western blot).
-
Treatment: Pre-treat cells with this compound (e.g., 1 µM) for 1 hour.
-
Autophagy Induction: Induce autophagy by replacing the medium with a starvation medium or by adding an inducer for 2-4 hours.
-
Lysosomal Inhibition (for flux assay): In a parallel set of experiments, co-treat with a lysosomal inhibitor like Bafilomycin A1 to assess autophagic flux.
-
Analysis:
-
Microscopy: Fix the cells and visualize the localization of GFP-LC3. An increase in puncta formation indicates autophagosome formation. This compound is expected to block this formation.
-
Western Blot: Lyse the cells and perform a Western blot for LC3-I to LC3-II conversion. A decrease in the LC3-II/LC3-I ratio upon this compound treatment indicates autophagy inhibition.
-
Mandatory Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for studying the effects of this compound in cell culture.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. This compound (#9951) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
Recommended working concentration of Wortmannin for PI3K inhibition.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wortmannin is a fungal steroid metabolite that acts as a potent, irreversible, and covalent inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] It is a widely utilized tool in cell biology and cancer research to investigate the roles of the PI3K/Akt signaling pathway in various cellular processes, including cell growth, proliferation, survival, and motility.[3][4] this compound exerts its inhibitory effect by covalently binding to a lysine residue (Lys-802) within the ATP-binding site of the PI3K catalytic subunit, p110α, leading to an irreversible loss of enzyme activity.[5] Due to its high potency, with an in vitro IC50 in the low nanomolar range, it is a valuable reagent for acute pathway inhibition. However, its short half-life in solution and potential for off-target effects at higher concentrations necessitate careful consideration of its working concentration.
Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a critical intracellular signaling cascade that is activated by various growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions. This compound's inhibition of PI3K prevents the formation of PIP3, thereby blocking the activation of Akt and all subsequent downstream signaling events.
Quantitative Data Summary
The inhibitory potency of this compound can vary depending on the specific PI3K isoform, the cell type, and the experimental conditions. The following tables summarize key quantitative data for easy comparison.
Table 1: IC50 Values of this compound
| Target | IC50 Value | Assay Condition/Cell Type |
| Pan-PI3K | ~3-5 nM | In vitro / Cell-free assay |
| PI3K (p85 immunoprecipitated) | ~1 nM | In vitro kinase assay |
| PI3K (PtdInsP3 formation) | ~5 nM | Human Neutrophils |
| Class II PI3K (Drosophila) | 5 nM | Species-specific sensitivity |
| Class II PI3K (Murine) | 50 nM | Species-specific sensitivity |
| Class II PI3K (Human) | 450 nM | Species-specific sensitivity |
| Polo-like kinase 1 (PLK1) | 24 nM | Off-target effect |
| Polo-like kinase 3 (PLK3) | 49 nM | Off-target effect |
| DNA-PK | 16 nM | Off-target effect |
| ATM | 150 nM | Off-target effect |
| mTOR | ~50-100x higher than PI3K IC50 | Off-target effect |
Data compiled from multiple sources.
Table 2: Recommended Working Concentrations for Cellular Assays
| Application | Recommended Concentration | Treatment Time | Cell Type Example |
| Inhibition of Akt Phosphorylation (Western Blot) | 10-100 nM | 30 min - 2 hr | Most cancer cell lines (e.g., C4-2) |
| Cell Proliferation/Viability Assays (e.g., MTT) | 10 nM - 1 µM | 24 - 72 hr | Colorectal cancer cells |
| Autophagy Inhibition | 100 nM - 1 µM | 1 - 4 hr | Various cell lines |
| In vitro Kinase Assays | 1-100 nM | 10 - 30 min | Purified PI3K enzyme |
| DNA Repair Studies | Up to 50 µM | Variable | Chinese Hamster Ovary (CHO) cells |
Note: The optimal concentration and incubation time should be empirically determined for each cell line and experimental setup through a dose-response and time-course experiment.
Experimental Protocols
Protocol 1: Inhibition of Akt Phosphorylation (Western Blot Analysis)
This protocol details the steps to assess the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation status of Akt at Serine 473.
Materials:
-
Cell culture medium, plates, and cells of interest
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal PI3K activity, serum-starve the cells for 4-12 hours prior to treatment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free or complete medium to achieve final concentrations (e.g., 0, 10, 50, 100, 500 nM).
-
Remove the medium from the cells and add the this compound-containing medium.
-
Incubate for the desired time (e.g., 1 hour at 37°C).
-
-
Growth Factor Stimulation (Optional): To induce PI3K activity, stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1 or 20 ng/mL EGF) for 15-30 minutes before harvesting.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total Akt and a loading control to ensure equal loading.
-
Protocol 2: In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of purified PI3K and its inhibition by this compound.
Materials:
-
Purified PI3K enzyme
-
Lipid substrate (e.g., PIP2 vesicles)
-
This compound
-
Kinase reaction buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Reaction termination solution (e.g., 1 N HCl)
-
TLC plate and chromatography tank
-
Phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified PI3K enzyme and PIP2 substrate in the kinase reaction buffer.
-
Inhibitor Treatment: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture. Pre-incubate for 10 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate for 20-30 minutes at 30°C.
-
Terminate Reaction: Stop the reaction by adding the termination solution.
-
Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol extraction method.
-
Product Separation: Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system (e.g., chloroform/acetone/methanol/acetic acid/water).
-
Detection and Quantification: Expose the dried TLC plate to a phosphor screen and visualize the radiolabeled PIP3 product using a phosphorimager. Quantify the band intensity to determine the percentage of inhibition relative to the control.
-
IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a PI3K inhibition experiment using this compound.
Key Considerations and Off-Target Effects
-
Irreversibility: this compound is a covalent and irreversible inhibitor. Once it binds to PI3K, the enzyme's activity cannot be restored. This makes it ideal for achieving complete and sustained inhibition in short-term experiments.
-
Instability: this compound has a short half-life in aqueous solutions and tissue culture media, estimated to be around 10 minutes. Stock solutions should be prepared in anhydrous DMSO and stored at -20°C or -80°C. Working dilutions should be prepared fresh for each experiment.
-
Off-Target Effects: While highly potent for PI3K, at concentrations significantly higher than its PI3K IC50, this compound can inhibit other kinases. These include members of the PI3K-related kinase family such as mTOR, DNA-PKcs, and ATM, as well as unrelated kinases like polo-like kinases (PLKs) and myosin light-chain kinase (MLCK). It is crucial to use the lowest effective concentration to maintain selectivity for PI3K.
-
Dose-Response: Always perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. The goal is to find a concentration that effectively inhibits PI3K signaling (e.g., p-Akt levels) without causing significant off-target effects or cytotoxicity, unless cytotoxicity is the endpoint of interest.
-
Controls: Appropriate controls are essential. A vehicle control (e.g., DMSO) must be included. For comparison, another PI3K inhibitor with a different mechanism of action, such as the reversible inhibitor LY294002, can be used.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. stemcell.com [stemcell.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Wortmannin Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Wortmannin is a potent and selective, cell-permeable, and irreversible inhibitor of phosphatidylinositol 3-kinase (PI3K)[1][2]. It is a fungal metabolite that has become an invaluable tool in cell biology research to study signal transduction pathways involving PI3K, such as cell growth, differentiation, survival, and motility[3]. Due to its hydrophobic nature, this compound is insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO). This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in DMSO.
2. Materials and Reagents
-
This compound powder (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3. Quantitative Data Summary
A summary of the key quantitative data for this compound and DMSO is provided in the table below for easy reference.
| Property | This compound | DMSO (Dimethyl Sulfoxide) |
| Molecular Formula | C₂₃H₂₄O₈ | (CH₃)₂SO |
| Molecular Weight | 428.43 g/mol | 78.13 g/mol |
| Appearance | White to off-white crystalline solid | Colorless liquid |
| Solubility in DMSO | Varies by source, reported as 10 mg/mL, 14 mg/mL, 21.42 mg/mL, 25 mg/mL, and up to 85 mg/mL. It is recommended to consult the manufacturer's datasheet. | Miscible with water and a wide range of organic solvents. |
| Storage Temperature | Powder: -20°C. Stock solution in DMSO: -20°C or -80°C. | Room temperature. |
| Stability in DMSO | Stable for at least 2 months at -20°C. A 10 mM solution in DMSO is stable for at least 2 months when stored at -20°C. For long-term storage, aliquoting and storing at -80°C is recommended to prevent degradation from repeated freeze-thaw cycles. | DMSO is a stable solvent but is hygroscopic and should be stored in a tightly sealed container to protect from moisture. |
4. Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs.
4.1. Pre-Preparation and Safety Precautions
-
Safety: this compound is a potent inhibitor and should be handled with care. DMSO is readily absorbed through the skin and can carry dissolved substances with it. Always wear appropriate PPE, including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood.
-
Calculations: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (428.43 g/mol ).
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 428.43 g/mol = 0.0042843 g = 4.28 mg
-
-
-
Materials: Ensure all materials, including tubes and pipette tips, are sterile to prevent contamination of the stock solution. Use anhydrous DMSO to ensure optimal solubility, as moisture can reduce the solubility of this compound.
4.2. Step-by-Step Procedure
-
Weighing this compound: Carefully weigh out 4.28 mg of this compound powder on a calibrated analytical balance. It is advisable to weigh the powder in a sterile microcentrifuge tube to minimize loss during transfer.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolving this compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary. The solution should be clear and free of any particulate matter.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. Amber tubes are recommended to protect the solution from light.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
5. Visualizations
5.1. Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
A brief, descriptive caption for the diagram above.
5.2. This compound's Effect on the PI3K/Akt Signaling Pathway
This compound is a well-characterized inhibitor of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The diagram below shows a simplified representation of this pathway and the point of inhibition by this compound.
A brief, descriptive caption for the diagram above.
The protocol outlined in this document provides a standardized method for the preparation of this compound stock solutions in DMSO for research applications. Adherence to these guidelines for preparation, handling, and storage will help ensure the integrity and efficacy of the this compound solution in experimental settings. Researchers should always consult the specific product information sheet provided by the manufacturer for the most accurate and up-to-date information regarding solubility and stability.
References
Wortmannin Treatment for Inhibiting Akt Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Wortmannin, a potent and widely used inhibitor of phosphatidylinositol 3-kinase (PI3K), to study the role of the PI3K/Akt signaling pathway. The following sections detail the mechanism of action, effective treatment durations, and experimental protocols for inhibiting Akt phosphorylation in various research contexts.
Mechanism of Action
This compound is a fungal steroid metabolite that acts as a selective, covalent, and irreversible inhibitor of the catalytic subunit of PI3K.[1][2] By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits pleckstrin homology (PH) domain-containing proteins, including the serine/threonine kinase Akt (also known as Protein Kinase B), to the plasma membrane. This recruitment is a prerequisite for Akt's activation, which involves phosphorylation at two key residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2.[3] Consequently, this compound treatment leads to a significant reduction in the levels of phosphorylated Akt (p-Akt), thereby inhibiting downstream signaling pathways involved in cell survival, growth, proliferation, and metabolism.[4][5]
Data Presentation: Efficacy of this compound on Akt Phosphorylation
The optimal concentration and duration of this compound treatment for the inhibition of Akt phosphorylation are cell-type and context-dependent. The following tables summarize quantitative data from various studies.
Table 1: Time-Dependent Inhibition of Akt Phosphorylation by this compound
| Cell Type/Model | This compound Concentration | Treatment Duration | Effect on Akt Phosphorylation | Reference |
| Human Pancreatic Cancer Xenografts | 0.7 mg/kg (i.v.) | 0.5, 1, 2, 4 hours | Inhibition reached a plateau at 4 hours, with a maximal decrease of ~50%. | |
| Gemcitabine-Resistant Pancreatic Cancer Cells (PK59) | 2 µM | 6, 24 hours | Inhibition was observed at 6 hours but weakened and disappeared by 24 hours. | |
| HEK293 Cells | 200 nM | 30 minutes (preincubation) | Complete inhibition of EGF-stimulated Akt phosphorylation. | |
| C4-2 Prostate Cancer Cells | 10 nM | 1 hour | Comparable inhibition of Akt phosphorylation to 100 nM of a this compound-Leucine derivative. | |
| SCID Mouse Kidney | Not specified | 24 hours | Significantly lower p-Akt levels compared to vehicle-treated mice. |
Table 2: Dose-Dependent Inhibition and IC50 Values of this compound
| Cell Line | Assay Duration | IC50 Value | Notes | Reference |
| K562 (Leukemic cells) | 24 hours | 25 ± 0.14 nmol/L | Inhibited cell growth and induced apoptosis. | |
| Oral Cancer Cell Line (KB) | Not specified | 3.6 ± 1 µM | Exhibited anti-proliferative effects. | |
| Esophageal Cancer Cell Lines (KYSE150, HKESC-1, KYSE270, T.Tn) | 48 hours | Dose-dependent reduction | Reduced phosphorylation of Akt and its downstream target GSK3β. | |
| Mouse and Human Class II PI3Ks | In vitro | 50 nM (mouse), 450 nM (human) | Species-specific differences in sensitivity. |
Experimental Protocols
This section provides a detailed methodology for a typical experiment to assess the effect of this compound on Akt phosphorylation using Western blotting.
Protocol 1: this compound Treatment of Cultured Cells
-
Cell Culture: Plate cells at an appropriate density in complete growth medium and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): To reduce basal Akt phosphorylation, serum-starve the cells by replacing the complete medium with a serum-free or low-serum medium for 4-24 hours prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Due to this compound's short half-life in aqueous solutions (approximately 10 minutes), it is crucial to prepare fresh dilutions in serum-free medium or PBS immediately before use.
-
Treatment:
-
For time-course experiments, treat cells with the desired final concentration of this compound (e.g., 100 nM - 2 µM) for various durations (e.g., 15 min, 30 min, 1h, 2h, 4h, 6h).
-
For dose-response experiments, treat cells with a range of this compound concentrations for a fixed duration.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated samples.
-
-
Cell Lysis: Following treatment, immediately place the culture plates on ice and wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Western Blot Analysis of Akt Phosphorylation
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10% gel) and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is often recommended.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or anti-phospho-Akt Thr308) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an appropriate imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against total Akt.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for analyzing p-Akt levels after this compound treatment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and PI3 Kinase Inhibition Activity of a this compound-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway - Bani - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 5. This compound, PI3K/Akt signaling pathway inhibitor, attenuates thyroid injury associated with severe acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Wortmannin for Cancer Cell Migration and Invasion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Wortmannin, a potent and specific inhibitor of phosphoinositide 3-kinases (PI3Ks), to investigate cancer cell migration and invasion. The protocols outlined below are foundational for assessing the efficacy of this compound and understanding its mechanism of action in cancer metastasis.
Introduction
Cancer cell migration and invasion are fundamental processes in the metastatic cascade, the primary cause of cancer-related mortality. The PI3K/Akt signaling pathway is a critical regulator of these processes, and its dysregulation is a common feature in many human cancers. This compound is a fungal metabolite that covalently and irreversibly inhibits PI3K, making it a valuable tool for studying the role of this pathway in cancer progression. By inhibiting PI3K, this compound blocks the phosphorylation and activation of Akt, a key downstream effector, leading to the suppression of signaling pathways that promote cell motility, invasion, and survival.[1][2]
Mechanism of Action: Inhibition of the PI3K/Akt Pathway
This compound's primary mechanism of action is the irreversible inhibition of the p110 catalytic subunit of PI3K.[3] This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. The subsequent decrease in PIP3 levels prevents the recruitment and activation of Akt (also known as Protein Kinase B) at the cell membrane. The inactivation of Akt leads to the downstream modulation of numerous substrates involved in cell migration and invasion, including the Rho family of small GTPases and matrix metalloproteinases (MMPs).
References
- 1. This compound reduces metastasis and angiogenesis of human breast cancer cells via nuclear factor-κB-dependent matrix metalloproteinase-9 and interleukin-8 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Application of Wortmannin in In Vivo Animal Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wortmannin is a potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of enzymes crucial in regulating cellular processes such as cell growth, proliferation, survival, and metabolism. Its ability to block the PI3K/Akt signaling pathway has made it a valuable tool in preclinical research, particularly in in vivo animal studies for various diseases, including cancer and inflammatory conditions.[1][2] However, its in vivo application is often limited by its toxicity.[3] This document provides detailed application notes and protocols for the use of this compound in in vivo animal studies, with a focus on cancer and pancreatitis models.
Application Notes
This compound has been predominantly utilized in in vivo settings to investigate the therapeutic potential of PI3K inhibition. Key applications include:
-
Cancer Research : this compound has been shown to inhibit tumor growth and metastasis in various cancer models, including pancreatic, breast, and lung cancer.[4] It is often used in combination with conventional chemotherapeutic agents like gemcitabine to enhance their antitumor activity.
-
Inflammation Studies : The anti-inflammatory properties of this compound have been demonstrated in models of severe acute pancreatitis. It has been shown to attenuate pancreatic injury and reduce the levels of pro-inflammatory cytokines.
-
Neurological Research : Studies have explored the role of the PI3K/Akt pathway in neurological disorders. For instance, this compound has been used to investigate seizure-induced memory deficits.
Toxicity and Formulation Considerations:
A significant challenge in the in vivo use of this compound is its potential for systemic toxicity. Researchers have explored various strategies to mitigate this, including the use of nanoparticle-based delivery systems to improve its solubility and reduce toxicity. When preparing this compound for in vivo administration, it is crucial to use appropriate solvents and vehicles. This compound is often dissolved in dimethyl sulfoxide (DMSO) and then diluted with saline or other biocompatible solutions for injection.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies using this compound.
Table 1: this compound Dosage and Administration in In Vivo Cancer Models
| Animal Model | Cancer Type | This compound Dosage | Administration Route | Key Findings | Reference |
| SCID Mice | Pancreatic Cancer | 0.175, 0.35, 0.7 mg/kg | Intravenous (IV) | Dose-dependent inhibition of PKB/Akt phosphorylation. Combination with gemcitabine significantly inhibited tumor growth. | |
| Nude Mice | Pancreatic Cancer | 0.25, 0.5, 1.0 mg/kg/day | Intraperitoneal (IP) | Dose-dependent inhibition of peritoneal metastasis. | |
| SCID-bg Mice | Non-Small-Cell Lung Cancer | Not specified | Systemic | Increased mean survival by 38% and 47%. | |
| C3H/HeN Mice | Murine Fibrosarcoma | 1 or 2 mg/kg | Intraperitoneal (IP) | Combination with bFGF-SAP resulted in a significant decrease in tumor volumes. | |
| CD1 nu/nu Mice | Human Glioblastoma | 4 mg/kg | Not specified | Reduced pAKT levels in tumors. |
Table 2: this compound Dosage and Administration in In Vivo Inflammation Models
| Animal Model | Disease Model | This compound Dosage | Administration Route | Key Findings | Reference |
| Sprague-Dawley Rats | Severe Acute Pancreatitis | 2 mg/kg | Intravenous (IV) | Attenuated pancreatic and thyroid pathological injuries. Reduced serum levels of TNF-α, IL-6, and IL-1β. | |
| Sprague-Dawley Rats | Severe Acute Pancreatitis | 1 mg/kg | Intraperitoneal (IP) | Decreased severity of pancreatic damage and inhibited the release of proinflammatory cytokines. | |
| Sprague-Dawley Rats | Severe Acute Pancreatitis | 1.4 mg/kg | Intraperitoneal (IP) | Markedly reduced the rise in pancreatic trypsin activity. | |
| Sprague-Dawley Rats | Severe Acute Pancreatitis | 0.35 mg/kg | Intraperitoneal (IP) | Relieved intestinal permeability changes. | |
| Sprague-Dawley Rats | Abdominal Aortic Aneurysm | 0.5 mg/kg/day | Intraperitoneal (IP) | Reduced aneurysmal growth. |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The primary mechanism of action of this compound is the inhibition of the PI3K/Akt signaling pathway, which has crucial downstream effects on cell survival, proliferation, and inflammation.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
References
- 1. Murine Models of Acute Pancreatitis: A Critical Appraisal of Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits growth of human non-small-cell lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits pkb/akt phosphorylation and promotes gemcitabine antitumor activity in orthotopic human pancreatic cancer xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Wortmannin: A Chemical Probe for Elucidating PI3K Function
Application Notes and Protocols for Researchers
Introduction
Wortmannin is a fungal steroid metabolite derived from Penicillium funiculosum and Talaromyces wortmannii.[1] It serves as a potent, cell-permeable, and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] Its mechanism of action involves the covalent binding to the catalytic subunit of PI3K, effectively blocking its enzymatic activity.[1] This specific inhibition makes this compound an invaluable chemical probe for investigating the diverse cellular processes regulated by the PI3K signaling pathway.
The PI3K pathway is a critical signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, metabolism, and motility. Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer. This compound's ability to permeate intact cells allows for the study of these signaling pathways in whole-cell systems.
The PI3K Signaling Pathway
The PI3K signaling cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals like growth factors and cytokines. This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).
PIP3 acts as a docking site for proteins containing a pleckstrin-homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases like PDK1 and mTORC2. Once activated, Akt proceeds to phosphorylate a wide array of downstream substrates, thereby regulating various cellular functions. A major negative regulator of this pathway is the tumor suppressor PTEN, a phosphatase that dephosphorylates PIP3 back to PIP2, thus terminating the signal.
Caption: The PI3K/Akt signaling pathway and its inhibition by this compound.
This compound as a Chemical Probe: Specificity and Potency
This compound is a highly potent inhibitor of PI3Ks, with an in vitro half-maximal inhibitory concentration (IC50) of approximately 3-5 nM. It demonstrates similar potency for Class I, II, and III PI3K members. However, its utility as a highly specific probe can be concentration-dependent. At higher concentrations, this compound can inhibit other PI3K-related enzymes and kinases. It is crucial for researchers to be aware of these potential off-target effects.
Table 1: Inhibitory Potency of this compound Against Various Kinases
| Target Kinase | IC50 Value | Reference(s) |
| PI3K | ~3-5 nM | |
| DNA-PKcs | 16 nM | |
| Polo-like kinase 1 (PLK1) | 24 nM | |
| Polo-like kinase 3 (PLK3) | 49 nM | |
| ATM | 150 nM | |
| Myosin light chain kinase (MLCK) | 170 nM | |
| mTOR | High concentrations | |
| MAPK | High concentrations |
Note: The short half-life of this compound in tissue culture (around 10 minutes) should be considered when designing experiments.
Application Notes
This compound is a versatile tool used in a variety of cellular and molecular biology applications to probe the function of the PI3K pathway.
-
Inhibition of Cell Proliferation and Growth: By blocking the PI3K/Akt pathway, this compound can inhibit the proliferation of various cell types, particularly cancer cells that often exhibit constitutive activation of this pathway.
-
Induction of Apoptosis: The PI3K/Akt pathway is a major cell survival signaling route. Its inhibition by this compound can lead to the induction of programmed cell death (apoptosis).
-
Studies of DNA Repair: Some kinases involved in the DNA damage response, such as DNA-PKcs and ATM, are inhibited by this compound at higher concentrations, making it a tool to study DNA repair mechanisms.
-
Investigation of Cellular Metabolism: The PI3K pathway plays a key role in regulating metabolic processes like glucose uptake. This compound can be used to elucidate the role of PI3K in these events.
-
Vesicular Trafficking and Autophagy: this compound has been employed to study processes like receptor-mediated endocytosis and to block the formation of autophagosomes.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to investigate PI3K function.
Caption: A generalized experimental workflow for using this compound.
Protocol 1: In Vitro PI3K Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of PI3K.
Materials:
-
Cell lysate containing PI3K
-
Anti-PI3K antibody
-
Protein A/G-agarose beads
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EGTA)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
Stop solution (e.g., 1N HCl)
-
Thin-layer chromatography (TLC) plate
-
Phosphorimager or autoradiography film
Methodology:
-
Immunoprecipitation of PI3K:
-
Incubate cell lysates with a specific anti-PI3K antibody for 1-2 hours at 4°C.
-
Add Protein A/G-agarose beads and incubate for another hour at 4°C to capture the antibody-PI3K complex.
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer to remove detergents and non-specific proteins.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add a range of this compound concentrations (or DMSO as a vehicle control) and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding PIP2 substrate and [γ-³²P]ATP.
-
Incubate at 30°C for 20-30 minutes with gentle agitation.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding the stop solution.
-
Extract the lipids.
-
Spot the extracted lipids onto a TLC plate to separate the reaction product, radiolabeled PIP3.
-
Visualize and quantify the amount of [³²P]-PIP3 using a phosphorimager or autoradiography.
-
Protocol 2: Western Blotting for p-Akt Analysis
This protocol assesses the effect of this compound on the PI3K pathway by measuring the phosphorylation status of its key downstream effector, Akt.
Materials:
-
Cultured cells
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473 or Thr308), anti-total Akt, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 0.2 µM - 1 µM) for 1 hour. Include a vehicle control (DMSO).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., diluted 1:2000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the blot and re-probe for total Akt and β-actin to ensure equal protein loading.
-
Protocol 3: Cell Viability (MTT) Assay
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cultured cells
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate (5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Protocol 4: Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay quantifies this compound-induced apoptosis.
Materials:
-
Cultured cells
-
This compound
-
FITC Annexin V/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in the provided binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cells according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. This compound, (PI3 Kinase inhibitor) The this compound, (PI3 Kinase inhibitor) controls the biological activity of PI3 Kinase. This small molecule/inhibitor is primarily used for Biochemicals applications. [sigmaaldrich.com]
Application Notes and Protocols for Detecting Wortmannin's Effect on p-Akt via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism. The activation of Akt, a serine/threonine kinase, is a multi-step process initiated by PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation.
Wortmannin is a fungal steroid metabolite that acts as a potent, irreversible, and covalent inhibitor of PI3K enzymes.[1][2][3] By inhibiting PI3K, this compound prevents the production of PIP3, thereby blocking the downstream phosphorylation and activation of Akt.[4][5] Western blotting is a widely used and effective technique to qualitatively and quantitatively assess the phosphorylation status of Akt, providing a direct measure of this compound's inhibitory effect on the PI3K/Akt pathway.
Experimental Protocols
This section provides a detailed methodology for assessing the dose- and time-dependent effects of this compound on Akt phosphorylation in a cell-based assay.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., Jurkat, NIH/3T3, or a relevant cancer cell line) in 6-well plates or 10 cm dishes. Culture the cells in their appropriate growth medium until they reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 2 mM) in DMSO. Store this stock at -20°C, protected from light.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 100, 200, 500, 1000 nM) and a time-course experiment (e.g., 30 min, 1, 2, 4 hours).
-
Controls:
-
Vehicle Control: Treat cells with the same volume of DMSO used for the highest this compound concentration.
-
Positive Control: If applicable, stimulate cells with a known activator of the PI3K/Akt pathway (e.g., PDGF, insulin) in the absence of this compound.
-
Negative Control: Untreated or unstimulated cells.
-
-
Incubation: For inhibition studies, pre-treat the cells with the various concentrations of this compound for a specified time (e.g., 1 hour) before adding a stimulant, or for the duration of the time-course experiment.
Protein Extraction (Cell Lysis)
-
Preparation: After treatment, immediately place the culture dishes on ice to halt cellular processes.
-
Washing: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100-150 µL for a well in a 6-well plate) to each dish. The lysis buffer must be supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation state of the proteins.
-
Collection: Scrape the cells off the dish using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the protein extract, to a new pre-chilled tube.
Protein Quantification
-
Determine the total protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples in the subsequent steps (typically 20-50 µg of total protein per lane).
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the calculated volume of protein lysate with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 10%). Run the gel according to standard procedures to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phosphoprotein detection, BSA is preferred over non-fat milk, as milk contains phosphoproteins like casein that can increase background noise.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle shaking. Use a specific antibody for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) and a separate blot for total Akt.
-
Washing: The following day, wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane. Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. To accurately determine the effect of this compound, normalize the intensity of the p-Akt band to the intensity of the corresponding total Akt band for each sample. This normalization accounts for any variations in protein loading.
Data Presentation
Table 1: Recommended Reagents and Conditions
| Parameter | Recommendation | Notes |
| This compound Concentration | 0.2 µM - 1 µM | Perform a dose-response curve to find the optimal concentration for your cell line. |
| Treatment Time | 1 - 4 hours | A time-course experiment is recommended to determine the peak inhibitory effect. |
| Lysis Buffer | RIPA Buffer | Must be supplemented with protease and phosphatase inhibitors. |
| Protein Loading | 20 - 50 µg / lane | Ensure equal loading across all lanes by performing a BCA assay. |
| Blocking Buffer | 5% BSA in TBST | Avoid using non-fat milk for phosphoprotein detection. |
| Wash Buffer | TBST | Tris-based buffers are recommended over PBS-based buffers. |
Table 2: Typical Antibody Dilutions
| Antibody | Host Species | Dilution | Diluent |
| Anti-p-Akt (Ser473) | Rabbit | 1:500 - 1:1000 | 5% BSA in TBST |
| Anti-p-Akt (Thr308) | Rabbit | 1:500 - 1:1000 | 5% BSA in TBST |
| Anti-total Akt | Rabbit | 1:1000 | 5% BSA in TBST |
| Anti-Rabbit IgG-HRP | Goat / Donkey | 1:2000 | 5% BSA in TBST |
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Western blot workflow for analyzing p-Akt levels after this compound treatment.
References
- 1. stemcell.com [stemcell.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. This compound, PI3K/Akt signaling pathway inhibitor, attenuates thyroid injury associated with severe acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Harnessing Synergistic Anticancer Effects: Application Notes and Protocols for Wortmannin Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wortmannin, a potent and irreversible inhibitor of phosphoinositide 3-kinase (PI3K), has been a cornerstone tool in cancer research for dissecting the PI3K/Akt/mTOR signaling pathway. While its clinical development has been hampered by toxicity and a short half-life, its utility as a research tool and a lead compound for analog development remains significant. This document provides detailed application notes and experimental protocols for utilizing this compound in combination with other classes of anticancer drugs to explore synergistic therapeutic strategies. By targeting the critical cell survival signaling mediated by PI3K, this compound has the potential to enhance the efficacy of conventional chemotherapeutics and other targeted agents, offering a promising avenue for overcoming drug resistance and improving treatment outcomes.
Introduction: The Rationale for this compound Combination Therapy
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. This compound covalently binds to the p110 catalytic subunit of PI3K, effectively blocking its kinase activity and downstream signaling.
However, the complexity and redundancy of cancer signaling networks often lead to the development of resistance to single-agent therapies. Combining this compound with other anticancer drugs that target distinct pathways can create a synergistic effect, leading to enhanced tumor cell killing and a lower likelihood of resistance. This document outlines the scientific basis and practical methodologies for exploring this compound in combination with chemotherapeutic agents, PARP inhibitors, and mTOR inhibitors.
Signaling Pathway: The PI3K/Akt/mTOR Cascade and Points of Intervention
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition for this compound and its combination partners.
Wortmannin: A Key Inhibitor in Glucose Metabolism and Insulin Signaling Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Wortmannin, a fungal metabolite, has been instrumental in elucidating the intricate signaling pathways governing glucose metabolism and insulin action.[1] As a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks), this compound has been widely adopted as a pharmacological tool to investigate the central role of the PI3K/Akt signaling cascade in insulin-stimulated glucose uptake and other metabolic processes.[2][3] These application notes provide a comprehensive overview of this compound's use in this field, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways involved.
Mechanism of Action
This compound irreversibly inhibits PI3K by covalently binding to the p110 catalytic subunit.[4] This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors such as Akt (also known as Protein Kinase B). The activation of Akt is a pivotal event in the insulin signaling pathway, leading to the translocation of glucose transporter protein 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating glucose uptake into cells.[2] By blocking this cascade, this compound effectively inhibits insulin-stimulated glucose transport and other PI3K-dependent cellular responses.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the inhibitory effects of this compound on insulin-stimulated processes.
Table 1: this compound Inhibition of Insulin-Stimulated Glucose Transport
| Cell/Tissue Type | This compound Concentration | Inhibition of Insulin-Stimulated Glucose Transport | Reference |
| Isolated rat adipocytes | IC50 = 9 nM | 50% | |
| 3T3-L1 adipocytes | IC50 = 6.4 ± 1.4 nM | 50% | |
| Rat skeletal muscle | ~10 nM (half-maximal) | ~50% | |
| Rat skeletal muscle | 1 µM | Total inhibition | |
| Rat adipocytes | 10⁻⁶ M | 80% decrease |
Table 2: this compound Inhibition of PI3K Activity
| Cell Type | This compound Concentration | Inhibition of Insulin-Stimulated PI3K Activity | Reference |
| 3T3-L1 cells | IC50 = 2.6 ± 0.8 nM | 50% |
Table 3: Effects of this compound on Other Insulin-Stimulated Events
| Cell/Tissue Type | This compound Concentration | Effect | Reference |
| Fao rat hepatoma cells | Not specified | Significant reduction in insulin-stimulated DNA synthesis | |
| Perfused rat hearts | 1 µmol/l | Complete inhibition of insulin-mediated GLUT4 translocation and FDG uptake | |
| Pcmt1-/- mice (in vivo) | Not specified | Significant decreases in phosphorylation of Akt, PDK1, and mTOR |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay in Adipocytes
This protocol describes a common method to assess the effect of this compound on insulin-stimulated glucose uptake in cultured adipocytes (e.g., 3T3-L1).
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Insulin solution (100 nM)
-
This compound solution (in DMSO)
-
2-deoxy-D-[³H]glucose
-
Phloretin (glucose transport inhibitor)
-
Cell lysis buffer
-
Scintillation counter
Procedure:
-
Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes in appropriate culture plates.
-
Serum-starve the cells for 2-4 hours in KRH buffer containing 0.2% BSA.
-
Pre-incubate the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Stimulate the cells with 100 nM insulin for 15-30 minutes at 37°C. A basal (unstimulated) group should be included.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (0.1-1.0 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10-100 µM) for 5-10 minutes at 37°C.
-
To determine non-specific uptake, a set of wells should be treated with a glucose transport inhibitor like phloretin.
-
Terminate the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with lysis buffer and transfer the lysate to scintillation vials.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the data to protein concentration for each sample.
Protocol 2: Immunoblotting for Insulin Signaling Proteins
This protocol outlines the steps to analyze the phosphorylation state of key insulin signaling proteins, such as Akt, in response to insulin and this compound treatment.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, Fao hepatoma cells)
-
Serum-free medium
-
Insulin solution (100 nM)
-
This compound solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Serum-starve the cells for 2-4 hours.
-
Pre-treat the cells with this compound (e.g., 100 nM) or vehicle for 30-60 minutes.
-
Stimulate with insulin (e.g., 100 nM) for 10-20 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt).
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed.
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound's effects.
Caption: Logical cascade of this compound's effect on glucose metabolism.
References
Application Notes: Assessing Cell Viability in Response to Wortmannin Treatment
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound induces MCF-7 breast cancer cell death via the apoptotic pathway, involving chromatin condensation, generation of reactive oxygen species, and membrane blebbing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Wortmannin in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wortmannin is a steroid metabolite originally isolated from the fungi Penicillium funiculosum and Talaromyces wortmannii.[1][2] It is widely utilized in cell biology and neuroscience research as a potent, covalent, and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][3] With an in vitro 50% inhibitory concentration (IC50) of approximately 2-5 nM, this compound is a more potent inhibitor than other commonly used PI3K inhibitors like LY294002.[1] Its ability to specifically block the PI3K signaling pathway has made it an invaluable tool for elucidating the role of this critical cascade in a multitude of neuronal processes, including differentiation, survival, synaptic plasticity, and memory.
Mechanism of Action in the Nervous System
The PI3K signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival. In the nervous system, it is crucial for mediating the effects of neurotrophins and other growth factors. The pathway is initiated by the activation of receptor tyrosine kinases, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B or PKB). Activated Akt proceeds to phosphorylate a host of downstream targets that collectively promote cell survival, growth, and plasticity.
This compound exerts its effect by covalently binding to the p110 catalytic subunit of PI3K, thereby irreversibly inhibiting its kinase activity. This action prevents the formation of PIP3 and halts the entire downstream signaling cascade.
Application 1: Inhibition of Neurite Outgrowth
The PI3K/Akt pathway is a key promoter of neurite elongation and neuronal differentiation. Consequently, this compound is frequently used to investigate the necessity of PI3K signaling in these processes. Studies have shown that continuous inhibition of PI3K by this compound blocks nerve growth factor (NGF)-induced differentiation and neurite elongation in PC12 cells and inhibits nerve regrowth in goldfish retinal explants.
Quantitative Data: this compound's Effect on Neurite Outgrowth
| Model System | This compound Concentration | Observed Effect | Reference |
| Goldfish Retinal Explants | 10 nM (daily) | Significant inhibition of neurite outgrowth over a 7-day period. | |
| PC12 Cells | 100 nM | Blocked differentiation at the step just before neurite formation and stopped elongation of existing neurites. | |
| Primary Dopaminergic Neurons | Not specified (used for PI3K inhibition) | Inhibition of GDNF-stimulated neurite outgrowth. |
Experimental Protocol: Neurite Outgrowth Inhibition Assay in PC12 Cells
This protocol describes how to assess the effect of this compound on Nerve Growth Factor (NGF)-induced neurite outgrowth in the PC12 cell line.
Materials:
-
PC12 cells
-
Complete growth medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)
-
Low-serum differentiation medium (e.g., DMEM with 1% horse serum)
-
NGF (50-100 ng/mL final concentration)
-
This compound (dissolved in DMSO)
-
Poly-L-lysine coated culture plates or coverslips
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Anti-βIII-Tubulin
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Plating: Seed PC12 cells onto poly-L-lysine coated plates or coverslips at a density that allows for clear visualization of individual cells and their processes (e.g., 1-2 x 10^4 cells/cm²). Allow cells to adhere for 24 hours in complete growth medium.
-
This compound Pre-treatment: Replace the growth medium with low-serum medium. Add this compound to the desired final concentration (e.g., 100 nM). A vehicle control (DMSO) should be run in parallel. Incubate for 1 hour.
-
Induction of Differentiation: Add NGF (e.g., 50 ng/mL) to the medium containing this compound or vehicle.
-
Incubation: Culture the cells for 48-72 hours to allow for neurite outgrowth.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Immunostaining:
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary antibody (anti-βIII-Tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the length of the longest neurite for at least 50-100 cells per condition. A cell is considered to have a neurite if the process is at least twice the diameter of the cell body.
Application 2: Induction of Neuronal Apoptosis
The PI3K/Akt pathway is a primary driver of cell survival by inhibiting pro-apoptotic proteins. By blocking this pathway, this compound can prevent survival signaling and sensitize neurons to apoptotic stimuli or, in some cases, directly induce apoptosis. Research has shown that this compound enhances the activation of caspases, key executioners of apoptosis, during neuronal differentiation and in response to apoptotic agents.
Quantitative Data: this compound's Pro-Apoptotic Effects
| Cell Type | This compound Concentration | Assay | Result | Reference |
| P19 Embryonal Carcinoma Cells | Not Specified | Caspase-3 like activity | Enhanced CPP32-like (caspase-3) activity during retinoic acid-induced neuronal differentiation. | |
| U937 & Jurkat Cells | 1 - 100 nM | Caspase-3 activity | Enhanced TNF- or anti-Fas-induced activation of Caspase-3 and DNA fragmentation. | |
| Primary Human Neurons | 200 nM - 10 µM | TUNEL Assay | Sensitized neurons to amyloid-beta (Aβ1-42) induced toxicity and cell death. | |
| Induced Pluripotent Stem Cells | 4 µM | Hoechst Staining | Induced nuclear condensation and fragmentation, clear indicators of apoptosis. |
Experimental Protocol: Assessment of Neuronal Apoptosis via TUNEL Assay
This protocol provides a method to detect DNA fragmentation, a hallmark of apoptosis, in cultured neurons treated with this compound.
Materials:
-
Cultured neurons on coverslips
-
This compound and appropriate vehicle (DMSO)
-
Apoptosis-inducing agent (optional, e.g., Aβ1-42)
-
PBS
-
4% Paraformaldehyde (PFA)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Commercially available TUNEL (TdT-mediated dUTP Nick End Labeling) kit
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cultured neurons with the desired concentration of this compound (and/or an apoptotic agent) for the specified duration. Include vehicle-treated and positive control groups.
-
Fixation: Wash cells gently with PBS and fix with 4% PFA for 20-30 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Incubate with permeabilization solution for 2-5 minutes on ice.
-
TUNEL Reaction: Wash twice with PBS. Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently-labeled dUTPs.
-
Counterstaining: Following the TUNEL reaction and subsequent washes, counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash the coverslips with PBS and mount them onto microscope slides using an anti-fade mounting medium.
-
Analysis: Using a fluorescence microscope, visualize the cells. Apoptotic cells will exhibit bright nuclear fluorescence (from the TUNEL stain), while all nuclei will be stained by DAPI. The apoptotic index can be calculated as the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.
Application 3: Modulation of Synaptic Plasticity and Memory
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The PI3K pathway is implicated in the expression of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. Studies using this compound have demonstrated that PI3K activity is necessary for memory consolidation and the maintenance of LTP.
Quantitative Data: this compound's Impact on Plasticity and Memory
| Model/Task | This compound Administration | Observed Effect | Reference |
| Rat Hippocampal Slices | Bath application (100-200 nM) | Abated established LTP of fEPSPs. | |
| Morris Water Maze (Rats) | Post-training intrahippocampal infusion (8.5 ng) | Improved long-term memory, suggesting this compound blocks an inhibitory process in memory consolidation. | |
| Contextual Fear Conditioning (Rats) | Post-training intrahippocampal infusion (8.5 ng) | Improved long-term memory storage. | |
| Pentylenetetrazole (PTZ)-induced Seizure Model (Rats) | Systemic administration | Partially rescued short- and long-term memory deficits and altered spine morphology associated with seizures. |
High-Level Protocol: Investigating this compound's Effect on LTP in Hippocampal Slices
This protocol provides a high-level overview for electrophysiological recording of LTP in the CA1 region of the hippocampus.
Materials:
-
Acute hippocampal slices (300-400 µm) from rat or mouse
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Recording and stimulating electrodes
-
Electrophysiology rig (amplifier, digitizer, microscope, perfusion system)
-
This compound
Procedure:
-
Slice Preparation and Recovery: Prepare hippocampal slices and allow them to recover in aCSF for at least 1 hour.
-
Electrode Placement: Transfer a slice to the recording chamber. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Obtain a stable baseline of fEPSP responses for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
This compound Application: To test the effect on established LTP, first induce LTP (Step 5) and then apply this compound (e.g., 200 nM) to the bath. To test the effect on LTP induction, apply this compound during the baseline recording period for at least 20 minutes before tetanus.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
Analysis: Normalize the fEPSP slopes to the pre-HFS baseline. Compare the degree of potentiation between control (vehicle) and this compound-treated slices.
Off-Target Effects and Considerations
While this compound is a potent PI3K inhibitor, researchers must be aware of its potential for off-target effects, especially at higher concentrations.
-
Other Kinases: At concentrations higher than those needed for PI3K inhibition, this compound can also inhibit other PI3K-related enzymes like mTOR, DNA-dependent protein kinase (DNA-PKcs), and myosin light chain kinase (MLCK).
-
Irreversibility: As a covalent inhibitor, its effects are long-lasting and not easily washed out, which can be a benefit or a drawback depending on the experimental design.
-
Stability: this compound has a short half-life in aqueous solutions and tissue culture (around 10 minutes), which may necessitate daily or continuous addition in long-term experiments.
These application notes provide a framework for utilizing this compound as a powerful tool in neuroscience research. Proper experimental design, including appropriate controls and concentration ranges, is critical for obtaining specific and interpretable results.
References
Application Notes: Flow Cytometry Analysis of Apoptosis Following Wortmannin Treatment
Introduction
Wortmannin is a potent and irreversible inhibitor of phosphatidylinositol 3-kinase (PI3K).[1] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[2][3] Dysregulation of this pathway is a common feature in many types of cancer, making it a key target for therapeutic intervention.[3] By inhibiting PI3K, this compound effectively blocks the downstream signaling cascade, leading to the induction of apoptosis, or programmed cell death, in cancer cells.[4] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis. The most common method involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI).
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE). Therefore, Annexin V staining can identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the nucleus.
By using both Annexin V and PI, it is possible to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies)
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects primarily through the inhibition of the PI3K/Akt signaling pathway.
Caption: this compound inhibits PI3K, blocking the pro-survival Akt pathway and inducing apoptosis.
Experimental Workflow for Apoptosis Analysis
The following diagram outlines the key steps in the analysis of this compound-induced apoptosis by flow cytometry.
Caption: Experimental workflow for analyzing apoptosis by flow cytometry after this compound treatment.
Detailed Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., MCF-7, Jurkat, etc.)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (from a reputable supplier)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cells in a T25 culture flask or 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment. For example, seed 1 x 10^6 cells in a T25 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 1 mM stock solution. Store at -20°C.
-
This compound Treatment: Once the cells have reached the desired confluency, treat them with various concentrations of this compound. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Based on published data, concentrations can range from 6.25 nM to 50 nM. A vehicle control (DMSO alone) must be included.
-
Example Treatment Conditions: Treat MCF-7 cells with 0, 6.25, 12.5, 25, and 50 nM of this compound for 24, 48, or 72 hours.
-
-
Incubation: Return the cells to the incubator for the desired treatment period.
Protocol 2: Cell Harvesting and Staining for Flow Cytometry
-
Cell Collection:
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Gently pipette the cells to ensure a single-cell suspension and transfer them to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at approximately 670 x g for 5 minutes at room temperature. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension (containing ~1 x 10^5 cells), add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for flow cytometry analysis. Do not wash the cells after staining.
Protocol 3: Flow Cytometry Data Acquisition and Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting the fluorochromes used (e.g., FITC and PI).
-
Controls: Run the following controls to set up the compensation and gates correctly:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
-
Data Analysis:
-
Create a forward scatter (FSC) vs. side scatter (SSC) dot plot to gate on the cell population of interest and exclude debris.
-
From the gated population, create a dot plot of Annexin V-FITC fluorescence (x-axis) vs. PI fluorescence (y-axis).
-
Use the control samples to set the quadrants to distinguish between the four populations: viable (lower left), early apoptotic (lower right), late apoptotic/necrotic (upper right), and necrotic (upper left).
-
Determine the percentage of cells in each quadrant for each treatment condition.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound-induced apoptosis in different cancer cell lines.
Table 1: Effect of this compound on Apoptosis in MCF-7 Breast Cancer Cells
| This compound Concentration (nM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 24 | Not specified, but significantly lower than treated groups |
| 6.25 | 24 | Statistically significant increase |
| 12.5 | 24 | Statistically significant increase |
| 25 | 24 | Statistically significant increase |
| 50 | 24 | Statistically significant increase |
Note: The study reported a significant increase in apoptosis at all tested concentrations compared to the control but did not provide the exact percentages in the abstract.
Table 2: Quantitative Analysis of this compound-Induced Apoptosis in MCF-7 Cells
| This compound Concentration | Treatment Duration (hours) | Early Apoptotic Cells (%) | Total Apoptotic Cells (Early + Late) (%) |
| Control | 24 | 0.21 | 8.41 |
| Dose 1 | 24 | 4.44 | 63.82 |
| Dose 2 | 24 | Increased dose-dependently | Increased dose-dependently |
| Dose 3 | 24 | 36.38 | 74.42 |
Note: The specific concentrations for "Dose 1, 2, and 3" were not explicitly stated in the provided search result, but a clear dose-dependent increase was observed.
Table 3: Effect of this compound on Apoptosis in Colorectal Cancer Cells
| Treatment | Effect on Apoptosis |
| This compound | Induced apoptosis |
| This compound + 5-FU | Increased the number of cells in the sub-G1 phase (indicative of apoptosis) |
Note: These studies demonstrated that this compound induces apoptosis and can enhance the effects of other chemotherapeutic agents, though specific percentages were not detailed in the abstracts.
Conclusion
This compound is a valuable tool for studying the role of the PI3K/Akt pathway in cell survival and for inducing apoptosis in cancer cell lines. The use of flow cytometry with Annexin V and PI staining provides a robust and quantitative method for assessing the apoptotic effects of this compound. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the therapeutic potential of PI3K inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway - Bani - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 4. This compound induces MCF-7 breast cancer cell death via the apoptotic pathway, involving chromatin condensation, generation of reactive oxygen species, and membrane blebbing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Wortmannin to Synchronize Cells in the Cell Cycle
Introduction
Wortmannin is a fungal metabolite that acts as a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and cell cycle progression.[3][4] By inhibiting PI3K, this compound disrupts these processes, often leading to cell cycle arrest at the G1/S or G2/M checkpoints. This property can be leveraged to enrich a population of cultured cells in a specific phase of the cell cycle. These application notes provide a comprehensive overview, experimental protocols, and key data for utilizing this compound to achieve cell cycle synchronization for research and drug development purposes.
Mechanism of Action
This compound covalently binds to the p110 catalytic subunit of PI3K, irreversibly inhibiting its kinase activity. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt (also known as Protein Kinase B). The inhibition of Akt activation by this compound leads to the modulation of several downstream targets that are crucial for cell cycle progression, including the downregulation of cyclins like Cyclin D1, which is essential for the G1 to S phase transition. This disruption of the PI3K/Akt pathway ultimately leads to cell cycle arrest.
References
- 1. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by this compound and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway - Bani - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 4. This compound, PI3K/Akt signaling pathway inhibitor, attenuates thyroid injury associated with severe acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Phosphorylated Akt (p-Akt) in Wortmannin-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) for phosphorylated Akt (p-Akt) at Serine 473 in tissues treated with Wortmannin, a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).
Introduction
The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that becomes activated through phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[1] The phosphorylation of Akt at Ser473 is a key indicator of its activation and the overall activity of the PI3K pathway.
This compound is a fungal metabolite that acts as a covalent inhibitor of PI3Ks, thereby blocking the downstream activation of Akt.[2][3] By preventing the phosphorylation of Akt, this compound effectively inhibits the pro-survival and pro-growth signals mediated by this pathway.[4] Immunohistochemistry for p-Akt (Ser473) is a powerful technique to visualize and quantify the inhibition of the PI3K/Akt pathway in situ within the tissue microenvironment. This allows for the assessment of drug efficacy and target engagement in preclinical and clinical studies.
Data Presentation: Quantitative Analysis of p-Akt Expression
The following table summarizes the quantitative analysis of p-Akt expression in a study investigating the effects of this compound on thyroid injury in a rat model of severe acute pancreatitis (SAP). The data is presented as the mean Integrated Optical Density (IOD), which reflects the intensity of the IHC signal.
| Treatment Group | Mean p-Akt IOD (± SD) |
| Sham Operation (Control) | 1850.52 ± 250.17 |
| SAP Model | 4890.76 ± 410.33 |
| SAP + this compound | 2540.13 ± 320.45 |
Data adapted from Mao et al., International Journal of Clinical and Experimental Pathology, 2015.
Interpretation: The SAP model shows a significant increase in p-Akt levels compared to the control group, indicating activation of the PI3K/Akt pathway. Treatment with this compound significantly reduced the p-Akt IOD in the SAP group, demonstrating the inhibitory effect of this compound on Akt phosphorylation in tissue.
Experimental Protocols
I. Tissue Preparation and Fixation
-
Tissue Collection: Excise tissues of interest and immediately proceed to fixation to prevent protein degradation and preserve morphology.
-
Fixation: Immerse tissues in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax according to standard histological procedures.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Mounting: Float the sections in a warm water bath and mount them onto positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
II. Immunohistochemistry Protocol for p-Akt (Ser473)
This protocol is a general guideline and may require optimization based on the specific antibody and tissue type used.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-phospho-Akt (Ser473) polyclonal antibody
-
Biotinylated Goat Anti-Rabbit Secondary Antibody
-
Streptavidin-HRP Conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System
-
Hematoxylin Counterstain
-
Mounting Medium
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), and 70% ethanol (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a coplin jar containing antigen retrieval buffer.
-
Heat the solution in a microwave, pressure cooker, or water bath. For microwave retrieval, heat at high power for 5 minutes, followed by low power for 15 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with PBS.
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-Akt (Ser473) antibody in blocking buffer to its optimal concentration (typically determined by titration).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate sections with the streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate sections with the DAB substrate-chromogen solution until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene.
-
Coverslip the slides using a permanent mounting medium.
-
III. Semi-Quantitative Analysis of p-Akt Staining (H-Score)
A common method for semi-quantitatively scoring IHC staining is the H-score (Histoscore), which combines the staining intensity and the percentage of positively stained cells.
Scoring:
-
Staining Intensity (I):
-
0: No staining
-
1: Weak staining
-
2: Moderate staining
-
3: Strong staining
-
-
Percentage of Positive Cells (P):
-
Estimate the percentage of positively stained cells at each intensity level.
-
-
Calculation:
-
H-Score = (1 x % of cells with weak staining) + (2 x % of cells with moderate staining) + (3 x % of cells with strong staining)
-
The H-Score ranges from 0 to 300.
-
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for p-Akt immunohistochemistry.
References
- 1. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. This compound Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits K562 leukemic cells by regulating PI3k/Akt channel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Wortmannin stability and degradation in cell culture media.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and degradation of Wortmannin in cell culture media. Here you will find troubleshooting guides and frequently asked questions to ensure the effective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in a powdered form?
A1: When stored under appropriate conditions, this compound in its powdered form is stable for an extended period. For optimal stability, it should be stored at -20°C and protected from light.
Q2: What is the recommended method for preparing this compound stock solutions?
A2: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution. To maintain stability, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year, or at -20°C for up to one month.[1]
Q3: How stable is this compound once it is diluted in cell culture media?
A3: this compound is highly unstable in aqueous solutions, including cell culture media. Its half-life in various commonly used cell culture media at 37°C is remarkably short.[2][3] This rapid degradation is a critical factor to consider when designing experiments.
Q4: What are the primary degradation products of this compound in cell culture media?
A4: In cell culture media, this compound undergoes rapid decomposition. Mass spectrometry analysis has identified several degradation products with mass-to-charge ratios (m/z) of 447, 433, 373, and 313.[2] One of the initial degradation steps involves the reversible, pH-dependent opening of the lactone ring.[2]
Quantitative Data on this compound Stability
The stability of this compound in various cell culture media was systematically evaluated using High-Performance Liquid Chromatography (HPLC). The following table summarizes the half-life of this compound in five different media supplemented with 10% fetal bovine serum at 37°C.
| Cell Culture Medium | Half-Life (minutes) |
| DMEM | 8 - 13 |
| RPMI-1640 | 8 - 13 |
| MEM | 8 - 13 |
| F-12K | 8 - 13 |
| Opti-MEM | 8 - 13 |
Data is based on the findings from Holleran et al. (2003), which reported a half-life range of 8 to 13 minutes across the five tested media.
Troubleshooting Guide
Issue 1: Inconsistent or lack of expected biological effect of this compound.
-
Potential Cause A: Degradation of this compound in stock solution.
-
Solution: Ensure that the powdered this compound is stored correctly at -20°C and protected from light. Prepare fresh stock solutions in anhydrous DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Potential Cause B: Rapid degradation of this compound in cell culture medium.
-
Solution: Due to its short half-life of 8-13 minutes in cell culture media, it is crucial to add this compound to the cell cultures immediately after dilution. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.
-
-
Potential Cause C: Incorrect concentration of this compound.
-
Solution: Verify the calculations for the desired final concentration. Use a calibrated pipette for accurate dispensing of the stock solution into the culture medium.
-
Issue 2: High variability between experimental replicates.
-
Potential Cause: Inconsistent timing of this compound addition.
-
Solution: Standardize the experimental workflow to ensure that this compound is added to all wells or flasks at the same time point relative to other treatments or measurements. Even small delays can lead to significant differences in the effective concentration due to rapid degradation.
-
Experimental Protocols
Protocol for Determining this compound Stability in Cell Culture Media via HPLC
This protocol outlines the methodology used to quantify the degradation of this compound in cell culture media.
1. Sample Preparation:
- Prepare a stock solution of this compound in anhydrous DMSO.
- Dilute the this compound stock solution into the desired cell culture medium (e.g., DMEM, RPMI-1640) to the final working concentration.
- Incubate the this compound-containing medium at 37°C.
- At specified time points (e.g., 0, 5, 10, 20, 35, and 60 minutes), collect aliquots of the medium.
- Immediately stop the degradation process by adding a quenching solution and store the samples at a low temperature (e.g., -80°C) until analysis.
2. HPLC Analysis:
- Column: Utilize a suitable reverse-phase column (e.g., C18).
- Mobile Phase: A gradient of acetonitrile and water with a modifier like trifluoroacetic acid is commonly used.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 220 nm).
- Quantification: Create a standard curve with known concentrations of this compound to quantify the amount remaining at each time point. The peak area of this compound is used for quantification.
3. Data Analysis:
- Plot the concentration of this compound versus time.
- Fit the data to a monoexponential decay model to calculate the decay constant (k).
- Determine the half-life (t½) using the formula: t½ = 0.693 / k.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the PI3K/AKT signaling pathway inhibited by this compound and a typical experimental workflow for studying its effects.
Caption: PI3K/AKT Signaling Pathway Inhibition by this compound.
References
- 1. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 2. Use of high-performance liquid chromatography to characterize the rapid decomposition of this compound in tissue culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Wortmannin Off-Target Effects at High Concentrations: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Wortmannin when used at high concentrations. All information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Quantitative Data Summary
This compound, a well-established PI3K inhibitor, exhibits inhibitory activity against several other kinases, particularly at elevated concentrations. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against its primary target (PI3K) and known off-targets.
| Target Kinase | IC50 (in vitro) | Cell-Based Assay IC50 | Reference(s) |
| Phosphoinositide 3-Kinase (PI3K) | ~3 nM | - | [1] |
| Polo-like Kinase 1 (PLK1) | 24 nM | 24 nM (in G2/M-arrested cells) | [1][2] |
| Polo-like Kinase 3 (PLK3) | 49 nM | - | [3] |
| DNA-dependent Protein Kinase (DNA-PK) | 16 nM | - | [1] |
| Ataxia-Telangiectasia Mutated (ATM) | 150 nM | - | |
| Myosin Light Chain Kinase (MLCK) | 170 nM | - | |
| Mammalian Target of Rapamycin (mTOR) | High Concentrations | - | |
| Mitogen-activated Protein Kinase (MAPK) | High Concentrations | - | |
| Phosphatidylinositol 4-Kinase (PI4K) | High Concentrations | - |
II. Troubleshooting Guides & FAQs
This section addresses common problems and questions that arise when using high concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: I'm observing a phenotype that is inconsistent with PI3K inhibition alone. Could this be an off-target effect of this compound?
A1: Yes, at concentrations significantly higher than the IC50 for PI3K (~3 nM), this compound is known to inhibit other kinases, which can lead to phenotypes independent of the PI3K/Akt signaling pathway. Key off-targets include Polo-like kinases (PLK1 and PLK3), DNA-PK, ATM, and MLCK. These kinases are involved in critical cellular processes such as cell cycle progression, DNA damage repair, and contractility.
Q2: What are the common cellular processes affected by high-concentration this compound treatment due to off-target effects?
A2: High concentrations of this compound can induce a range of cellular effects beyond PI3K inhibition, including:
-
Apoptosis: Inhibition of survival pathways and induction of DNA damage can lead to programmed cell death.
-
Cell Cycle Arrest: Inhibition of PLK1, a key regulator of mitosis, can cause cells to arrest in the G2/M phase of the cell cycle.
-
Impaired DNA Damage Repair: Inhibition of DNA-PK and ATM, crucial kinases in the DNA damage response, can lead to the accumulation of DNA double-strand breaks.
-
Changes in Cell Morphology and Motility: Inhibition of MLCK can affect cytoskeletal dynamics and cell contractility.
Q3: How can I confirm if my observed phenotype is due to an off-target effect of this compound?
A3: To determine if an observed effect is off-target, consider the following experimental approaches:
-
Use a Structurally Different PI3K Inhibitor: Employ another potent and specific PI3K inhibitor with a different chemical structure (e.g., LY294002). If the phenotype is not replicated, it is likely an off-target effect of this compound.
-
Rescue Experiments: If a specific off-target is suspected (e.g., PLK1), attempt to rescue the phenotype by overexpressing a this compound-resistant mutant of that kinase.
-
Direct Kinase Activity Assays: Measure the activity of suspected off-target kinases in your experimental system following this compound treatment.
Troubleshooting Common Experimental Issues
Issue 1: Unexpected levels of apoptosis are observed at high this compound concentrations.
-
Possible Cause: This is a known consequence of high-concentration this compound treatment and can be attributed to the inhibition of survival signaling by PI3K, as well as the induction of DNA damage through the inhibition of DNA-PK and ATM.
-
Troubleshooting Steps:
-
Confirm Apoptosis: Utilize multiple apoptosis assays to confirm the observation (e.g., Annexin V/Propidium Iodide staining, caspase activity assays, PARP cleavage).
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which apoptosis is induced and compare it to the IC50 for PI3K and its off-targets.
-
Investigate DNA Damage: Assess for DNA double-strand breaks using markers like γH2AX staining.
-
Issue 2: Cells are arresting in the G2/M phase of the cell cycle.
-
Possible Cause: This is a classic phenotype associated with the inhibition of Polo-like Kinase 1 (PLK1), a known off-target of this compound at nanomolar concentrations. PLK1 is essential for mitotic entry and progression.
-
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform flow cytometry analysis of DNA content (e.g., using propidium iodide) to quantify the percentage of cells in each phase of the cell cycle.
-
Western Blot for Mitotic Markers: Analyze the phosphorylation status of PLK1 substrates or the levels of mitotic proteins like Cyclin B1.
-
Compare with a Specific PLK1 Inhibitor: Treat cells with a highly specific PLK1 inhibitor (e.g., BI 2536) to see if the phenotype is replicated.
-
III. Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Inhibition (ADP-Glo™ Kinase Assay)
This protocol provides a framework for assessing the inhibitory effect of this compound on various kinases in vitro.
Materials:
-
Purified recombinant kinase (e.g., PLK1, DNA-PK, MLCK)
-
Kinase-specific substrate
-
This compound (various concentrations)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (specific to the kinase of interest)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in the appropriate kinase buffer.
-
Prepare a solution of the kinase substrate and ATP in kinase buffer. The final ATP concentration should be close to the Km for the specific kinase.
-
Dilute the purified kinase in kinase buffer to the desired concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture, which includes the kinase buffer, the specific kinase enzyme, and its corresponding substrate.
-
Add 5 µL of the this compound dilution (or vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This protocol details the detection of apoptosis in cells treated with high concentrations of this compound.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains apoptotic floating cells) and then gently detach the adherent cells using trypsin or a cell scraper. Combine with the collected medium. For suspension cells, simply collect the cells.
-
Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Add 200 µL of 1X Binding Buffer containing PI to a final concentration of 40 ng/mL.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer as soon as possible.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
IV. Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits both PI3K and its off-target PLK1.
Caption: this compound inhibits ATM and DNA-PK in the DNA damage response.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's off-target effects.
References
Technical Support Center: Wortmannin Usage in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Wortmannin-induced cytotoxicity in primary cell cultures.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low this compound concentrations.
Possible Cause: Primary cells are highly sensitive to this compound due to its off-target effects and the induction of apoptosis and DNA damage.
Solutions:
-
Optimize Concentration and Exposure Time: This is the most critical step to reduce cytotoxicity.
-
Recommendation: Start with a dose-response experiment to determine the lowest effective concentration for PI3K inhibition in your specific primary cell type. A short exposure time is also recommended due to this compound's short half-life of about 10 minutes in tissue culture.[1]
-
Protocol: See Experimental Protocol 1: Dose-Response and Time-Course Analysis.
-
-
Co-treatment with a Pan-Caspase Inhibitor: If apoptosis is a major contributor to cell death, a pan-caspase inhibitor can offer protection.
-
Recommendation: Use Z-VAD-FMK, a common pan-caspase inhibitor, to block caspase-mediated apoptosis.
-
Protocol: See Experimental Protocol 2: Co-treatment with Z-VAD-FMK.
-
-
Co-treatment with an Antioxidant: this compound can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[2]
-
Optimize Serum Concentration: Serum proteins can bind to compounds, reducing their effective concentration and potentially their toxicity.
-
Recommendation: Experiment with varying serum concentrations in your culture medium to find a balance between maintaining cell health and achieving effective PI3K inhibition.
-
Issue 2: Inconsistent results between experiments.
Possible Cause: Variability in primary cell health, passage number, or this compound stability.
Solutions:
-
Standardize Cell Culture Practices:
-
Use primary cells at a consistent and low passage number.
-
Ensure cells are healthy and in the exponential growth phase before treatment.
-
Standardize cell seeding density.
-
-
Ensure this compound Stability: this compound is unstable in solution.
-
Recommendation: Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
A1: this compound's cytotoxicity stems from both its on-target and off-target effects. As a potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks), it blocks the crucial PI3K/Akt survival pathway, leading to apoptosis. However, at higher concentrations, it also inhibits other structurally related kinases, including mTOR, DNA-dependent protein kinase (DNA-PKcs), and ataxia telangiectasia mutated (ATM). Inhibition of these kinases can lead to the accumulation of DNA double-strand breaks and potentiate cell death.
Q2: What is a safe and effective concentration of this compound for primary cells?
A2: The optimal concentration is highly cell-type dependent. This compound inhibits PI3K with an IC50 of approximately 3-5 nM in cell-free assays. However, in whole-cell experiments, higher concentrations are often used. For primary cells, it is crucial to start with a low nanomolar range and perform a dose-response curve to find the minimal concentration that inhibits Akt phosphorylation without causing significant cell death. For example, in primary neurons, concentrations as low as 200 nM have been used.
Q3: How long should I treat my primary cells with this compound?
A3: Due to its short half-life of about 10 minutes in culture, short incubation times are often sufficient and are recommended to minimize toxicity. For PI3K pathway inhibition, a pre-treatment of 1 hour is common. However, the optimal time should be determined empirically for your specific experimental goals.
Q4: Are there less toxic alternatives to this compound?
A4: Yes, LY294002 is another commonly used PI3K inhibitor. It is a reversible inhibitor and is more stable than this compound, but it is also less potent. It's important to note that LY294002 can also have off-target effects and may not always be a less toxic alternative, depending on the cell type and experimental conditions.
Data Presentation
Table 1: this compound Concentration Ranges and Effects in Different Cell Types
| Cell Type | Effective Concentration for PI3K Inhibition | Concentration Associated with Cytotoxicity | Reference(s) |
| Primary Neurons | 200 nM - 10 µM | >200 nM (sensitizes to other toxins) | |
| Primary Lymphocytes | 1 - 2 µM | 1 - 2 µM (sensitizes to retrovirus-mediated killing) | |
| Primary Hepatocytes | IC50 of 30 nM for autophagy inhibition | Not specified, but used to reduce injury | |
| MCF-7 (Breast Cancer Cell Line) | 6.25 - 50 nM | 6.25 - 50 nM (induces apoptosis) | |
| LNCaP (Prostate Cancer Cell Line) | 10 - 200 nM | Not specified in this range |
Experimental Protocols
Experimental Protocol 1: Dose-Response and Time-Course Analysis for this compound
-
Cell Seeding: Plate primary cells in a 96-well plate at an optimal density and allow them to adhere and stabilize for 24 hours.
-
Serial Dilutions: Prepare a 2-fold serial dilution of this compound in complete cell culture medium. A starting concentration of 1 µM with 8-10 dilution points is a good starting point. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Replace the medium with the this compound dilutions and the vehicle control.
-
Incubation: Incubate the cells for different time points (e.g., 1, 6, 12, and 24 hours).
-
Cell Viability Assay: At each time point, assess cell viability using a standard method such as an MTT or LDH release assay.
-
Western Blot Analysis: In a parallel experiment using 6-well plates, treat cells with the same concentrations of this compound for the determined optimal, non-toxic time point. Lyse the cells and perform a western blot to analyze the phosphorylation status of Akt (p-Akt) to confirm PI3K inhibition.
Experimental Protocol 2: Co-treatment with Z-VAD-FMK
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20-100 µM Z-VAD-FMK) for 1-2 hours before adding this compound.
-
Co-treatment: Add this compound at various concentrations (determined from Protocol 1) to the wells already containing Z-VAD-FMK.
-
Controls: Include wells with this compound alone, Z-VAD-FMK alone, and a vehicle control.
-
Analysis: Assess cell viability at the desired time point. A significant increase in viability in the co-treated wells compared to this compound alone indicates that apoptosis is a major contributor to the observed cytotoxicity.
Experimental Protocol 3: Co-treatment with N-acetylcysteine (NAC)
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with an antioxidant (e.g., 1-5 mM N-acetylcysteine) for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations to the wells already containing NAC.
-
Controls: Include wells with this compound alone, NAC alone, and a vehicle control.
-
Analysis: Measure cell viability. A rescue from cytotoxicity in the co-treated wells suggests the involvement of oxidative stress.
Mandatory Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for minimizing this compound cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cytotoxicity of this compound triggers programmed cell death in MCF-7 cells; biochemical and morphological analysis - MedCrave online [medcraveonline.com]
- 3. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. vinmec.com [vinmec.com]
Troubleshooting inconsistent results with Wortmannin experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Wortmannin experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fungal metabolite that acts as a potent, irreversible, and non-specific inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] It covalently binds to a lysine residue (Lys-802) in the ATP-binding site of the p110 catalytic subunit of PI3K, leading to its inactivation.[3][4] Due to this covalent modification, its inhibitory effect is long-lasting, even though the compound itself has a short half-life in solution.[1]
Q2: I am observing inconsistent IC50 values for this compound in my experiments. What are the potential causes?
Inconsistent IC50 values are a common issue and can stem from several factors:
-
This compound Instability: this compound is unstable in aqueous solutions, with a half-life of about 10 minutes in tissue culture media. Degradation can lead to a decrease in the effective concentration of the inhibitor over time.
-
Stock Solution Issues: Improperly prepared or stored stock solutions can be a major source of variability. This compound is typically dissolved in DMSO. Moisture-absorbing DMSO can reduce its solubility. Repeated freeze-thaw cycles of the stock solution should be avoided.
-
Experimental Conditions: Variations in cell density, serum concentration in the media, and incubation time can all influence the apparent IC50 value.
-
Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, which might contribute to the observed cellular effects and variability in results.
Q3: How should I prepare and store this compound stock solutions to ensure consistency?
To ensure the stability and activity of this compound, follow these guidelines for stock solution preparation and storage:
-
Solvent: Dissolve this compound in high-quality, anhydrous DMSO to a concentration of 1-10 mM.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.
-
Handling: Before use, allow an aliquot to equilibrate to room temperature. Avoid repeated freeze-thaw cycles. Once diluted in aqueous buffer or cell culture media, use the solution immediately due to its instability.
Q4: What are the known off-target effects of this compound?
While this compound is a potent PI3K inhibitor, it is not entirely specific and can inhibit other kinases, particularly at higher concentrations. This is a critical consideration when interpreting experimental data. Known off-targets include:
-
mTOR (mammalian Target of Rapamycin): this compound can directly inhibit mTOR, a PI3K-related kinase.
-
DNA-PKcs (DNA-dependent protein kinase, catalytic subunit): This kinase, involved in DNA repair, is also inhibited by this compound.
-
PLKs (Polo-like kinases): this compound can inhibit members of the polo-like kinase family.
-
MLCK (Myosin light-chain kinase): Inhibition of MLCK has also been reported.
It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects.
Q5: My cells are showing unexpected toxicity or a lack of a clear dose-response. What could be wrong?
This could be due to a few factors:
-
This compound Instability: As this compound degrades in your culture medium, the effective concentration decreases over the course of the experiment, which can lead to a less pronounced dose-response. For long-term experiments, consider adding the inhibitor fresh at regular intervals.
-
High Concentration and Off-Target Effects: At high concentrations (in the micromolar range), this compound can induce cellular toxicity through off-target effects, including the induction of DNA double-strand breaks.
-
Cell Type Specificity: The sensitivity to this compound can vary between different cell lines.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against Various Kinases
| Kinase Target | Reported IC50 | Notes |
| PI3K (pan) | ~2-5 nM | Potent, irreversible inhibitor. |
| mTOR | Higher concentrations (µM range) | Direct inhibition of mTOR kinase activity. |
| DNA-PKcs | 16 nM | A member of the PI3K-related kinase family. |
| ATM | 150 nM | Another PI3K-related kinase involved in DNA damage response. |
| PLK1 | 5.8 nM | Inhibition of polo-like kinase 1. |
| PLK3 | 48 nM | Inhibition of polo-like kinase 3. |
| MLCK | 170 nM | Myosin light-chain kinase. |
Table 2: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ~14-86 mg/mL | |
| Ethanol | ~0.15 mg/mL | |
| Water | Sparingly soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to make 1 ml of a 10 mM stock solution of this compound (MW: 428.44 g/mol ), dissolve 4.28 mg in 1 ml of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. A solution in DMSO is reported to be stable for at least 2 months at -20°C.
-
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt at Ser473 and/or Thr308.
-
Cell Treatment:
-
Seed cells in a culture plate and allow them to adhere and grow to the desired confluency.
-
Serum-starve the cells for 4-16 hours, if necessary, to reduce basal Akt phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with an appropriate agonist (e.g., insulin, EGF, PDGF) for 15-30 minutes to activate the PI3K/Akt pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to determine the ratio of phosphorylated Akt to total Akt.
-
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. This compound inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Wortmannin In Vivo Mouse Model Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wortmannin in in vivo mouse models.
Troubleshooting Guide
This section addresses specific issues that may arise during your in vivo experiments with this compound.
Issue 1: Suboptimal Efficacy or Lack of Expected Phenotype
Question: I am not observing the expected therapeutic effect or phenotype in my mouse model after this compound administration. What are the possible reasons and solutions?
Answer:
Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage and Administration Route: The dosage might be too low for your specific mouse model and disease context. Dosages can range from 0.175 mg/kg to as high as 6 mg/kg.[1][2] For cancer models, a common starting point is in the range of 1-1.5 mg/kg daily via oral gavage or intraperitoneal (i.p.) injection.[3] The route of administration also plays a crucial role in bioavailability and efficacy. Intravenous (i.v.) administration generally leads to a more rapid and direct effect.[2]
-
This compound Stability and Formulation: this compound is unstable in aqueous solutions and has a short half-life.[4] Ensure that your formulation is prepared fresh before each use. A common method involves dissolving this compound in DMSO to create a stock solution, which can be stored at -20°C for up to 2-3 months. For injection, the DMSO stock is further diluted in a vehicle such as saline containing PEG300 and Tween-80. Improper formulation can lead to precipitation and reduced bioavailability.
-
Timing and Frequency of Administration: The timing of this compound administration relative to disease induction or other treatments is critical. Due to its short half-life, frequent administration may be necessary to maintain effective concentrations.
-
Target Engagement Confirmation: It is essential to confirm that this compound is hitting its target in your model. You can assess the phosphorylation status of downstream effectors of the PI3K pathway, such as Akt (p-Akt), in tumor or relevant tissue samples. A significant decrease in p-Akt levels post-treatment indicates successful target engagement.
Issue 2: Signs of Toxicity in Mice
Question: My mice are showing signs of distress after this compound administration. What are the common toxicities, and how can I manage them?
Answer:
This compound can exhibit dose-limiting toxicities. Key signs to monitor include:
-
Weight Loss: Significant weight loss is a common indicator of toxicity.
-
Hepatotoxicity: Elevated levels of alanine transaminase (ALT) in the blood are indicative of liver damage.
-
Hematologic Toxicities: Changes in blood cell counts, such as depressed granulocyte counts, can occur.
-
Behavioral Changes: Lethargy, ruffled fur, and other signs of general malaise should be monitored.
Mitigation Strategies:
-
Dose Reduction: If toxicity is observed, reducing the dose of this compound is the first step.
-
Alternative Formulation: Nanoparticle-based formulations of this compound have been shown to significantly reduce toxicity while improving efficacy. These formulations can alter the biodistribution and release kinetics of the drug.
-
Supportive Care: Provide supportive care as recommended by your institution's animal care and use committee.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a cancer mouse model?
A1: A typical starting dose for this compound in cancer mouse models is between 0.7 mg/kg and 1.5 mg/kg, administered daily. However, the optimal dose is highly dependent on the specific mouse strain, tumor type, and administration route. A pilot dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific experimental setup.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound is poorly soluble in aqueous solutions. A common procedure for preparing an injectable solution is as follows:
-
Prepare a stock solution of this compound in DMSO (e.g., 50-100 mg/ml). This stock solution is stable for at least 2 months when stored at -20°C.
-
For the working solution, dilute the DMSO stock in a vehicle suitable for in vivo use. A frequently used vehicle consists of PEG300, Tween-80, and saline. For example, to prepare a 1 ml working solution, you can mix 50 µl of a 100 mg/ml DMSO stock with 400 µl of PEG300, followed by the addition of 50 µl of Tween-80, and finally, 500 µl of saline.
-
It is crucial to prepare the final working solution fresh on the day of injection due to the instability of this compound in aqueous environments.
Q3: What are the common routes of administration for this compound in mice?
A3: The most common routes of administration for this compound in mouse models are:
-
Intraperitoneal (i.p.) injection: This is a widely used route for systemic delivery.
-
Oral gavage (p.o.): This route is also effective for systemic administration.
-
Intravenous (i.v.) injection: This route provides the most direct and rapid systemic exposure.
The choice of administration route will depend on the experimental design, the required pharmacokinetic profile, and the formulation of the drug.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: The efficacy of this compound can be assessed through several methods:
-
Pharmacodynamic (PD) Biomarkers: The most direct way to assess target engagement is by measuring the inhibition of the PI3K pathway in the target tissue. This is typically done by Western blotting to detect a decrease in the phosphorylation of Akt (p-Akt) at Ser473 or Thr308. Tissue samples should be collected at various time points after this compound administration to determine the duration of pathway inhibition.
-
Tumor Growth Inhibition: In cancer models, efficacy is primarily measured by the reduction in tumor volume or weight over time compared to a vehicle-treated control group.
-
Apoptosis Induction: this compound's mechanism of action often involves inducing apoptosis. This can be quantified in tumor tissues using methods like the TUNEL assay.
Q5: Is this compound stable in solution?
A5: this compound is unstable in aqueous solutions, with a half-life of about 10 minutes in tissue culture. Stock solutions in DMSO are more stable and can be stored for several months at -20°C. It is critical to prepare the final diluted formulation for in vivo administration immediately before use to ensure its potency.
Data Summary Tables
Table 1: Summary of In Vivo this compound Dosages and Administration Routes in Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Observed Effect | Reference |
| Pancreatic Cancer Xenograft (SCID mice) | 0.175, 0.35, 0.7 mg/kg | Intravenous (i.v.) | Single dose | Inhibition of p-Akt | |
| Peritoneal Metastasis (Nude mice) | 0.25, 0.5, 1.0 mg/kg | Intraperitoneal (i.p.) | Daily for 20 days | Inhibition of peritoneal metastasis | |
| Murine C3H Mammary Tumor (SCID mice) | 1.0 mg/kg | Oral gavage | Daily for 14 days | Slower tumor growth | |
| Human MCF-7 Breast Cancer Xenograft (SCID mice) | 1.5 mg/kg then 1.0 mg/kg | Oral gavage | Daily | Slower tumor growth | |
| Murine Fibrosarcoma (C3H/HeN mice) | 1 or 2 mg/kg | Intraperitoneal (i.p.) | Once a week for 4 weeks | Decreased tumor volumes (in combination with bFGF-SAP) | |
| EL4 Tumors (mice) | 6 mg/kg | Intraperitoneal (i.p.) | Single dose post-irradiation | Enhanced radiation-induced damage |
Table 2: Troubleshooting Common Issues with In Vivo this compound Experiments
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | - Insufficient dosage- Poor bioavailability due to formulation issues- Instability of this compound in solution- Inappropriate timing or frequency of administration | - Perform a dose-response study.- Ensure proper solubilization and prepare fresh solutions for each injection.- Consider alternative administration routes (e.g., i.v.).- Optimize the treatment schedule.- Confirm target engagement by measuring p-Akt levels. |
| Toxicity (e.g., weight loss, elevated ALT) | - Dosage is too high- Vehicle toxicity- Off-target effects | - Reduce the dosage of this compound.- Include a vehicle-only control group to assess vehicle toxicity.- Consider using a nanoparticle formulation to reduce systemic toxicity.- Monitor animal health closely and provide supportive care. |
| Precipitation of this compound in Formulation | - Poor solubility in the chosen vehicle- Temperature changes | - Ensure complete dissolution in DMSO before adding to the aqueous vehicle.- The use of co-solvents like PEG300 and surfactants like Tween-80 can improve solubility.- Prepare the final formulation at room temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Stock Solution Preparation:
-
Dissolve this compound powder in high-quality, anhydrous DMSO to a final concentration of 50 mg/ml.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light. This stock is stable for at least 2 months.
-
-
Working Solution Preparation (prepare fresh before each use):
-
Warm the DMSO stock solution to room temperature.
-
Based on the desired final concentration and injection volume, calculate the required amount of stock solution.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add sterile PEG300 (e.g., 40% of the final volume) and mix well.
-
Add sterile Tween-80 (e.g., 5% of the final volume) and mix well.
-
Bring the solution to the final volume with sterile saline (0.9% NaCl).
-
Vortex the final solution thoroughly to ensure homogeneity.
-
-
Intraperitoneal Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 30-45° angle.
-
Aspirate to ensure that the needle has not entered the bladder or intestines.
-
Inject the this compound solution slowly.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 2: Monitoring In Vivo Target Inhibition by Western Blot
-
Tissue Collection and Lysis:
-
Euthanize mice at predetermined time points after this compound administration (e.g., 2, 4, 8, 24 hours).
-
Rapidly excise the tumor or target tissue and snap-freeze in liquid nitrogen.
-
Store samples at -80°C until analysis.
-
Homogenize the frozen tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal for each sample.
-
Compare the normalized p-Akt levels in this compound-treated samples to the vehicle-treated controls to determine the extent of target inhibition.
-
Signaling Pathway and Workflow Diagrams
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Troubleshooting logic for in vivo this compound experiments.
References
- 1. This compound efficiently suppresses the recovery from radiation-induced damage in pimonidazole-unlabeled quiescent tumor cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits pkb/akt phosphorylation and promotes gemcitabine antitumor activity in orthotopic human pancreatic cancer xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
Short half-life of Wortmannin in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wortmannin, focusing on its short half-life in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite that acts as a potent, cell-permeable, and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] It covalently binds to a lysine residue in the ATP-binding site of the p110 catalytic subunit of PI3K, leading to its inactivation.[1] This inhibition blocks the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and migration.[3]
Q2: Why is the half-life of this compound so short in aqueous solutions?
A2: this compound's short half-life, approximately 10 minutes in tissue culture, is due to the presence of a highly reactive C20 carbon in its structure. This electrophilic site is responsible for its covalent inactivation of PI3K but also makes the molecule susceptible to nucleophilic attack by water, leading to rapid degradation in aqueous environments.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Due to its instability in aqueous solutions, this compound should be dissolved in an anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.
Q4: How should I store this compound powder and stock solutions?
A4: Lyophilized this compound powder should be stored at -20°C, desiccated, and protected from light; under these conditions, it is stable for at least two years. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. DMSO stock solutions are generally stable for at least 2-3 months at -20°C.
Q5: At what concentration should I use this compound in my cell-based assays?
A5: The effective concentration of this compound is highly dependent on the cell type and the specific experimental goals. For PI3K inhibition in cell culture, concentrations typically range from 0.2 µM to 1 µM. However, it's always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q6: Does this compound have off-target effects?
A6: Yes. While this compound is a potent PI3K inhibitor with an IC50 of around 5 nM, at higher concentrations it can inhibit other PI3K-related enzymes such as mTOR, DNA-PKcs, some phosphatidylinositol 4-kinases (PI4K), and myosin light chain kinase (MLCK).
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory effect of this compound in my experiments.
-
Possible Cause 1: Degradation of this compound in aqueous solutions.
-
Solution: Prepare fresh dilutions of your this compound stock solution in your aqueous experimental buffer or cell culture medium immediately before each experiment. Do not store this compound in aqueous solutions.
-
-
Possible Cause 2: Improper storage of stock solution.
-
Solution: Ensure your DMSO stock solution is stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. If the stock is older than 2-3 months, consider preparing a fresh one.
-
-
Possible Cause 3: Insufficient treatment time.
-
Solution: Given its short half-life, a continuous presence of this compound might be necessary for longer experiments. For short-term signaling studies, a pre-incubation of 30-60 minutes is often sufficient. For longer assays, you may need to replenish the this compound-containing medium.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent timing of this compound addition.
-
Solution: Standardize the time between diluting the this compound stock and adding it to your cells. Even small delays can lead to significant degradation and variability in the effective concentration.
-
-
Possible Cause 2: pH of the experimental buffer.
-
Solution: this compound is unstable in aqueous solutions with a pH between 3 and 8. Ensure your experimental buffer's pH is consistent across experiments.
-
Data Presentation
Table 1: Stability of this compound in Different Conditions
| Condition | Solvent/Solution | Temperature | Half-Life/Stability | Reference(s) |
| Lyophilized Powder | - | -20°C | Stable for at least 2 years | |
| Stock Solution | DMSO | -20°C | Stable for at least 2-3 months | |
| Stock Solution | DMSO | -80°C | Stable for up to 1 year | |
| Experimental Solution | Aqueous Buffer (pH 3-8) | Room Temperature | Unstable | |
| Experimental Solution | Cell Culture Medium | 37°C | Approximately 10 minutes |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
Lyophilized this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a chemical fume hood, carefully add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 2 mM stock, dissolve 1 mg of this compound in 1.16 ml of DMSO).
-
Vortex briefly to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for this compound Treatment in Cell Culture
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Cells plated in appropriate culture vessels
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Immediately before use, dilute the stock solution to the final desired concentration in pre-warmed complete cell culture medium. For example, to achieve a 1 µM final concentration from a 2 mM stock, perform a 1:2000 dilution. It is recommended to perform serial dilutions for very low final concentrations.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired treatment time (e.g., 30-60 minutes for signaling pathway analysis).
-
After incubation, proceed with your downstream application (e.g., cell lysis for Western blotting, fixation for immunofluorescence).
Visualizations
References
Proper storage and handling of Wortmannin to maintain activity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Wortmannin to ensure the integrity and reproducibility of experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in experiments.
Issue 1: Loss of this compound Activity or Inconsistent Results
A common problem encountered is the apparent loss of this compound's inhibitory activity, leading to inconsistent or unexpected experimental outcomes. This is often attributable to improper storage or handling of the compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both lyophilized this compound and its stock solutions have been stored according to the recommendations. Exposure to light, moisture, or improper temperatures can degrade the compound.[1][2][3]
-
Check Solvent and Solution Age: this compound is unstable in aqueous solutions.[3][4] Stock solutions are typically prepared in DMSO. The stability of these solutions is time-limited.
-
Avoid Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. It is highly recommended to aliquot stock solutions into single-use volumes.
-
Confirm Experimental Concentration: The effective concentration of this compound is critical. For cell culture experiments, concentrations typically range from 0.2 µM to 1 µM.
-
Consider Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, which may lead to unexpected phenotypes.
Preventative Measures and Best Practices:
-
Proper Reconstitution: To prepare a 2 mM stock solution, dissolve 1 mg of this compound in 1.16 ml of DMSO.
-
Aliquotting: After reconstitution, immediately aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Fresh Dilutions: Prepare fresh dilutions in your experimental buffer immediately before use. Do not store this compound in aqueous solutions.
Quantitative Data Summary
The following tables summarize the stability of this compound under various storage conditions.
Table 1: Stability of Lyophilized this compound
| Storage Temperature | Stability | Protective Measures |
| -20°C | Up to 3 years | Desiccated, protected from light |
| 2-8°C | Up to 3 years | Desiccated, protected from light |
Table 2: Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Concentration | Stability |
| -20°C | 50 mg/ml | At least 2 months |
| -20°C | Not specified | Up to 3 months |
| -80°C | Not specified | Up to 1 year |
Experimental Protocols
Protocol 1: Assessment of this compound Activity by Western Blotting for Phospho-Akt
This protocol details a method to verify the inhibitory activity of this compound on the PI3K/Akt signaling pathway.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 2 mM in DMSO)
-
Stimulant (e.g., growth factor appropriate for the cell line)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells and grow to the desired confluency.
-
Serum Starvation (Optional): To reduce basal Akt phosphorylation, serum-starve the cells for a few hours to overnight, depending on the cell line.
-
This compound Treatment: Pretreat cells with the desired concentration of this compound (e.g., 0.2 µM to 1 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Add the stimulant to the media and incubate for the recommended time (e.g., 10-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Analysis: Compare the levels of phospho-Akt between untreated, vehicle-treated, and this compound-treated samples. A significant decrease in phospho-Akt in the this compound-treated samples confirms its activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound? A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. It is also soluble in ethanol.
Q2: How should I store the lyophilized this compound powder? A: Lyophilized this compound should be stored at -20°C, desiccated, and protected from light. Under these conditions, it is stable for up to 24 months.
Q3: What is the stability of this compound in a DMSO stock solution? A: When stored at -20°C, a DMSO stock solution of this compound is stable for up to 3 months. For longer-term storage, -80°C is recommended, which can preserve stability for up to a year. To avoid degradation, it is crucial to aliquot the stock solution to prevent multiple freeze-thaw cycles.
Q4: Can I store this compound in an aqueous solution? A: No, this compound is unstable in aqueous solutions with a pH between 3 and 8. Dilutions in aqueous buffers should be made immediately before use and not stored.
Q5: What are the typical working concentrations for this compound in cell-based assays? A: For experiments with cultured cells, the recommended concentration range is typically between 0.2 µM and 1 µM. The optimal concentration may vary depending on the cell type and experimental conditions.
Q6: Is this compound a specific inhibitor of PI3K? A: this compound is a very potent and specific inhibitor of PI3 kinase at low nanomolar concentrations. However, at higher concentrations, it can inhibit other related enzymes such as mTOR, DNA-PKcs, some phosphatidylinositol 4-kinases, myosin light chain kinase (MLCK), and mitogen-activated protein kinase (MAPK). It has also been reported to inhibit members of the polo-like kinase (PLK) family.
Q7: How long should I pre-incubate cells with this compound? A: A pre-incubation time of one hour prior to stimulation is generally recommended for cultured cells.
Q8: What safety precautions should be taken when handling this compound? A: this compound should be handled with caution. It is recommended to wear protective gloves, a lab coat, and safety glasses. Work should be performed in a chemical fume hood, and contact with skin, eyes, and clothing should be avoided.
Visualizations
Caption: PI3K/Akt signaling pathway with this compound's point of inhibition.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Unexpected effects of Wortmannin on cell signaling.
Welcome to the technical support center for Wortmannin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in cell signaling experiments. While this compound is widely used as a potent, covalent inhibitor of phosphoinositide 3-kinases (PI3Ks), its activity is not strictly limited to this family of enzymes. This guide provides troubleshooting advice and answers to frequently asked questions regarding the unexpected and off-target effects of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm using this compound to inhibit the PI3K/Akt pathway, but I'm observing significant mitotic defects and cell cycle arrest. Is this a known off-target effect?
A1: Yes, this is a well-documented off-target effect. At concentrations commonly used to inhibit PI3K, this compound also potently inhibits Polo-like kinase 1 (PLK1), a master regulator of mitosis.
-
Explanation: PLK1 is essential for multiple stages of cell division, including mitotic entry, spindle formation, and cytokinesis.[1] this compound has been shown to inhibit PLK1 with an IC50 value that is comparable to its inhibition of PI3K (see Table 1).[2] Therefore, phenotypes such as G2/M arrest, formation of monopolar spindles, or failed cytokinesis can be attributed to PLK1 inhibition.
-
Troubleshooting Recommendation: To confirm if your observed phenotype is due to PLK1 inhibition, consider using a more specific PLK1 inhibitor (e.g., BI 2536) as a positive control for the mitotic phenotype. Additionally, performing a dose-response experiment with this compound may help distinguish PI3K-mediated effects (typically occurring at lower nM concentrations) from PLK1-mediated effects.
Q2: My cells are showing unusual cytoskeletal changes and a loss of contractility after this compound treatment that don't seem related to PI3K signaling. What could be the cause?
A2: These effects are likely due to this compound's potent, irreversible inhibition of Myosin Light Chain Kinase (MLCK).[3]
-
Explanation: MLCK is a key enzyme in regulating smooth muscle contraction and cytoskeletal dynamics in non-muscle cells by phosphorylating the myosin regulatory light chain. This compound directly interacts with the catalytic domain of MLCK, leading to an irreversible loss of its activity. This can result in effects like reduced cell migration, altered cell morphology, and inhibition of muscle contraction, independent of its effects on PI3K.
-
Troubleshooting Recommendation: To verify MLCK inhibition, you can assess the phosphorylation status of its direct substrate, myosin light chain 2 (p-MLC2), via Western blot. A significant decrease in p-MLC2 levels after this compound treatment would support this off-target mechanism.
Q3: I am studying DNA damage response (DDR). After inducing DNA double-strand breaks (DSBs), subsequent signaling (e.g., Chk1/Chk2 phosphorylation) is blunted in this compound-treated cells. Why is this happening?
A3: this compound is not entirely specific for PI3K and is known to inhibit other members of the PI3K-related kinase (PIKK) family, which are the master controllers of the DNA damage response.
-
Explanation: The primary kinases that respond to DNA damage are Ataxia-telangiectasia mutated (ATM), Ataxia-telangiectasia and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). This compound can inhibit all three of these kinases, though at higher concentrations than required for PI3K inhibition (see Table 1). By inhibiting ATM, ATR, and DNA-PKcs, this compound can suppress the repair of DSBs and block the downstream signaling cascades that lead to cell cycle arrest and apoptosis.
-
Troubleshooting Recommendation: To dissect which DDR kinase is affected, you can use more specific inhibitors (e.g., specific ATM or ATR inhibitors) in parallel experiments. Be aware that at concentrations of 10 µM, this compound can affect DNA-PKcs, while concentrations approaching 100 µM are required to substantially inhibit ATR.
Q4: I'm seeing conflicting results when studying autophagy with this compound. Sometimes it seems to inhibit it, but other times the results are ambiguous. How should I interpret this?
A4: The effect of this compound on autophagy is complex due to its dual inhibition of Class I and Class III PI3Ks, which have opposing roles in regulating this process.
-
Explanation: Autophagy is initiated by the activity of Class III PI3K (Vps34). This compound inhibits Vps34, thereby blocking the formation of autophagosomes. However, the canonical PI3K/Akt/mTOR pathway, initiated by Class I PI3K, is a major inhibitor of autophagy. By inhibiting Class I PI3K, this compound can also promote autophagy by relieving this inhibition. The net effect depends on the cellular context, the nutrient status, and the relative duration of inhibition of each PI3K class. This compound's effect on Class I PI3K is often transient, while its inhibition of Class III PI3K can be more persistent.
-
Troubleshooting Recommendation: When studying autophagy, monitor specific markers like the conversion of LC3-I to LC3-II and the levels of the p62/SQSTM1 protein over a time course. Using another inhibitor like 3-methyladenine (3-MA) can provide a point of comparison, although 3-MA also has a dual role. For clarity, consider siRNA-mediated knockdown of specific PI3K subunits to complement pharmacological studies.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary target (PI3K) and several key off-targets. Note that these values are often determined from in vitro kinase assays and may vary between experimental systems.
| Target Kinase | Kinase Family | Biological Process | IC50 Value (in vitro) | Reference |
| PI3K | Phosphoinositide Kinase | Cell Growth, Survival, Proliferation | ~1-5 nM | |
| PLK1 | Serine/Threonine Kinase | Mitosis, Cell Cycle Control | 24 nM | |
| DNA-PKcs | PI3K-related Kinase (PIKK) | DNA Double-Strand Break Repair | 16 nM | |
| ATM | PI3K-related Kinase (PIKK) | DNA Damage Response | 150 nM | |
| MLCK | Serine/Threonine Kinase | Cytoskeleton, Muscle Contraction | ~300 nM | |
| mTOR | PI3K-related Kinase (PIKK) | Cell Growth, Autophagy | High concentrations | |
| MAPK | Serine/Threonine Kinase | Proliferation, Stress Response | High concentrations | |
| ATR | PI3K-related Kinase (PIKK) | DNA Damage Response | High concentrations (~100 µM) |
Signaling Pathway & Workflow Diagrams
Caption: Canonical PI3K signaling pathway inhibited by this compound.
Caption: Overview of this compound's primary and major off-target kinases.
Caption: A logical workflow for troubleshooting unexpected this compound effects.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Test for Off-Target Inhibition
This protocol provides a general framework for testing this compound's inhibitory effect on a purified kinase of interest (e.g., PLK1, MLCK).
Materials:
-
Recombinant purified kinase of interest
-
Kinase-specific peptide substrate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ATP (radioactive [γ-32P]ATP or non-radioactive for certain detection methods)
-
Kinase reaction buffer (composition is kinase-dependent, typically includes MgCl2, DTT, and a buffer like HEPES or Tris-HCl)
-
96-well plates
-
Phosphocellulose paper or other method for capturing phosphorylated substrate
-
Scintillation counter or luminescence plate reader
Methodology:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in kinase reaction buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Include a DMSO-only vehicle control.
-
Set Up Kinase Reaction: In each well of a 96-well plate, combine the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase.
-
Pre-incubation with Inhibitor: Add the diluted this compound or vehicle control to the wells. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. Due to this compound's irreversible nature, this step is critical.
-
Initiate Reaction: Start the kinase reaction by adding ATP (mixed with [γ-32P]ATP if using radioactivity). Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes). Ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as a high concentration of EDTA or phosphoric acid.
-
Quantify Phosphorylation:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric: Use a commercial kit that measures ATP consumption via a luminescence-based assay (e.g., Kinase-Glo®).
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting to Confirm Off-Target Effects in Cells
This protocol describes how to verify the inhibition of off-target pathways in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Stimulant (if required to activate the pathway of interest, e.g., a growth factor for PI3K, a DNA damaging agent for DDR)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-MLC2, anti-p-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. The day of the experiment, replace the medium with serum-free medium for several hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (DMSO) for 1-2 hours. Note this compound's short half-life in culture (~10 minutes).
-
Stimulation: If necessary, add a stimulant for a short period (e.g., 10-20 minutes) to activate the pathway being investigated. For DDR pathways, this would involve treatment with an agent like etoposide or UV irradiation prior to lysis.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them on ice using lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody overnight at 4°C that recognizes the phosphorylated form of the protein of interest (e.g., anti-p-MLC2).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis: To ensure changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-MLC2) and a loading control (e.g., β-actin or GAPDH). Quantify band intensities to determine the relative level of phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a widely used phosphoinositide 3-kinase inhibitor, also potently inhibits mammalian polo-like kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a microbial product inhibitor of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Wortmannin's Solvent (DMSO) Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Wortmannin dissolved in DMSO. Proper controls are critical to distinguish the biological effects of this compound from those of its solvent.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control essential when using this compound dissolved in DMSO?
A vehicle control, in this case, cells treated with the same concentration of DMSO used to deliver this compound, is crucial to differentiate the effects of the drug from those of the solvent.[1] DMSO is not biologically inert and can influence cellular processes, including gene expression, cell proliferation, and apoptosis.[2][3] Without a proper vehicle control, any observed effects could be mistakenly attributed to this compound when they are, in fact, a result of DMSO.
Q2: What is the recommended final concentration of DMSO in cell culture experiments?
The final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%.[2][4] However, the sensitivity to DMSO can vary significantly between cell lines and depends on the duration of the experiment. It is highly recommended to perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line and experimental conditions.
Q3: What are the known biological effects of DMSO?
Even at low concentrations, DMSO can have a range of biological effects, including:
-
Alterations in Gene Expression: DMSO can cause changes in the transcriptome and proteome.
-
Impact on Cell Growth: It can have dose-dependent effects on cell proliferation, with some studies reporting that low concentrations can stimulate growth while higher concentrations can be inhibitory or cytotoxic.
-
Induction of Cell Differentiation: DMSO is known to induce differentiation in certain cell types.
-
Influence on Signaling Pathways: DMSO can affect various cellular signaling pathways, which could confound the interpretation of this compound's effects.
Q4: How should I prepare the this compound stock solution and the DMSO vehicle control?
This compound is soluble in DMSO at concentrations up to approximately 14 mg/ml. To prepare a stock solution, dissolve this compound in 100% sterile DMSO. For the vehicle control, use the same 100% sterile DMSO. When treating your cells, the this compound stock solution should be diluted in culture medium to the final desired concentration. The vehicle control should be prepared by diluting the 100% DMSO in culture medium to the exact same final concentration of DMSO as in the this compound-treated samples.
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
Objective: To identify the highest concentration of DMSO that does not significantly affect the viability of your specific cell line.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of DMSO Dilutions: Prepare a series of dilutions of your cell culture medium containing a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%). Include a "no DMSO" control.
-
Treatment: Replace the existing medium with the media containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay, according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control. The highest concentration of DMSO that does not cause a significant reduction in cell viability is the maximum tolerated concentration for your experimental setup.
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
Objective: To assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway, while controlling for the effects of DMSO.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells and grow them to the desired confluency.
-
Prepare the following treatment groups in triplicate:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium containing the final concentration of DMSO that will be used for the this compound treatment.
-
This compound Treatment: Cells in culture medium with the desired final concentration of this compound (and the corresponding final concentration of DMSO).
-
-
Incubate the cells for the desired treatment duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated Akt (a downstream target of PI3K), total Akt, and a housekeeping protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using an appropriate detection system.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated Akt, total Akt, and the housekeeping protein.
-
Normalize the phosphorylated Akt signal to the total Akt signal for each sample.
-
Compare the normalized phosphorylated Akt levels between the untreated, vehicle control, and this compound-treated groups.
-
Data Presentation
Table 1: Effect of Various DMSO Concentrations on Cell Viability.
| DMSO Concentration (%) | Cell Viability (%) vs. Untreated Control (Mean ± SD) |
| 0.0 (Untreated) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 0.5 | 95 ± 6.1 |
| 1.0 | 85 ± 7.3 |
| 2.0 | 60 ± 8.9 |
| 5.0 | 25 ± 6.5 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Representative Western Blot Data for PI3K Pathway Inhibition.
| Treatment Group | Relative Phospho-Akt/Total Akt Ratio (Normalized to Untreated) |
| Untreated Control | 1.00 |
| Vehicle Control (0.1% DMSO) | 0.95 |
| This compound (100 nM in 0.1% DMSO) | 0.20 |
Note: This is example data illustrating the expected outcome of a successful experiment.
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway with the point of inhibition by this compound.
References
Technical Support Center: Cell Line-Specific Sensitivity to Wortmannin Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Wortmannin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite that acts as a potent, non-specific, and covalent inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] It binds to the p110 catalytic subunit of PI3K, irreversibly blocking its kinase activity.[2][3] The PI3K pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth.[1][4] By inhibiting PI3K, this compound can suppress tumor growth and increase the sensitivity of cancer cells to other drugs.
Q2: How stable is this compound in solution and in cell culture?
A2: this compound has a relatively short half-life in tissue culture, estimated to be around 10 minutes. This instability is due to a highly reactive C20 carbon in its structure. For this reason, it is crucial to prepare fresh solutions for each experiment and to consider the short duration of its activity when designing experimental timelines. In some cell lines, the inhibitory effect on Akt phosphorylation was observed to weaken after 6 hours and disappear by 24 hours.
Q3: What is the typical concentration range for using this compound in cell culture experiments?
A3: The effective concentration of this compound is highly cell line-dependent and can range from nanomolar (nM) to micromolar (µM). Its in vitro IC50 (the concentration required to inhibit 50% of PI3K activity) is approximately 5 nM. However, for cell-based assays, concentrations are typically higher. For example, studies have used ranges from 10-200 nM to analyze Akt phosphorylation and 5-50 µM to assess effects on cell survival. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: Does this compound have off-target effects?
A4: Yes. While this compound is a potent PI3K inhibitor, at higher concentrations it can inhibit other PI3K-related enzymes and other kinases. These include mTOR, DNA-dependent protein kinase (DNA-PKcs), myosin light chain kinase (MLCK), and mitogen-activated protein kinase (MAPK). It has also been reported to inhibit members of the polo-like kinase (PLK) family with an IC50 in a similar range to that for PI3K. These off-target effects should be considered when interpreting results, especially at high concentrations.
Data Presentation: this compound Sensitivity
The sensitivity of different cell lines to this compound can vary significantly. This variability can be attributed to the genetic background of the cells, such as the status of the tumor suppressor PTEN (a negative regulator of the PI3K pathway) or mutations in PIK3CA.
Table 1: Reported IC50 Values and Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Assay Type | Effective Concentration / IC50 | Notes |
| SCID (Severe Combined Immunodeficient) | Colony Formation | LD50 estimated at 75 µM | Treatment for 2 hours decreased cell survival in a concentration-dependent manner (5-50 µM). |
| Oral Cancer Cells | Proliferation (MTT) | IC50 = 3.6 ± 1 µM | This compound showed anti-proliferative effects and induced apoptosis. |
| RBL-2H3 (Mast Cells) | PI3K Inhibition | 10 nM | This concentration inhibited Ins(1,4,5)IP₃ production by 50–70% and blocked the activation of PLCγ1. |
| Colorectal Cancer (CRC) Cells | Proliferation (MTT) | Not specified | This compound inhibited cell proliferation and migration. |
| Esophageal Cancer Cells | Apoptosis | 40 µM | This concentration, along with 40 µM of LY294002, induced caspase-3-dependent apoptosis. |
| Pancreatic Cancer (Gemcitabine-Resistant) | Cell Proliferation | Not specified | Gemcitabine-resistant cells showed resistance to this compound-induced cytotoxicity. |
Note: IC50 values can vary significantly based on the assay method, incubation time, and specific cell culture conditions. The data presented here are for comparative purposes and should be confirmed in your own experimental system.
Signaling Pathway and Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR pathway with this compound's inhibitory action.
Experimental Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound experiments.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on a specific cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, perform serial dilutions in fresh cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a "vehicle control" with DMSO at the same concentration as the highest this compound dose.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PI3K Pathway Inhibition
This protocol verifies that this compound is inhibiting its target by measuring the phosphorylation status of Akt, a key downstream effector of PI3K.
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat the cells with the desired concentration of this compound for a short period (e.g., 15-60 minutes) to account for the inhibitor's instability. Include an untreated or vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (e.g., at Ser473 or Thr308) and total Akt. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phospho-Akt to total Akt in this compound-treated samples compared to the control indicates successful PI3K pathway inhibition.
Troubleshooting Guide
Q: My Western blot shows no decrease in Akt phosphorylation after this compound treatment. What went wrong?
A: This is a common issue and can have several causes:
-
This compound Instability: this compound has a short half-life in culture medium. Ensure you are using a freshly prepared solution from a properly stored stock. If the treatment time is too long (e.g., several hours), the compound may have degraded before cell lysis.
-
Incorrect Concentration: The required concentration for PI3K inhibition varies greatly between cell lines. Perform a dose-response experiment (e.g., 10 nM to 10 µM) with a short treatment time (30-60 minutes) to find the effective concentration for your cells.
-
Cell Line Resistance: Some cell lines may have intrinsic resistance to PI3K inhibitors. For example, gemcitabine-resistant pancreatic cancer cells have shown an unusual enhancement of Akt phosphorylation in response to the PI3K inhibitor LY294002, a phenomenon not observed with this compound in the same study, indicating complex resistance mechanisms.
-
Low Basal PI3K Activity: If the PI3K pathway is not highly active in your cells under basal conditions, it may be difficult to detect a decrease in p-Akt levels. Consider stimulating the pathway with a growth factor (like EGF or IGF-1) before this compound treatment to create a larger dynamic range.
Q: I observed much higher cytotoxicity than expected, even at low this compound concentrations. Why?
A:
-
High Sensitivity: Your cell line may be exceptionally sensitive to PI3K inhibition. This is often the case for cells with a high dependence on this pathway for survival, such as those with PTEN loss or PIK3CA mutations.
-
Off-Target Effects: Although more common at high concentrations, some cell lines might be sensitive to the off-target effects of this compound, such as the inhibition of DNA-PK, which is involved in DNA double-strand break repair. Inhibition of this repair mechanism can lead to an accumulation of DNA damage and subsequent cell death.
Q: In my gemcitabine-resistant pancreatic cancer cells, this compound has little effect on cell proliferation. Is this expected?
A: Yes, this has been observed. Certain drug-resistant cell lines can develop alternative survival pathways that make them less dependent on PI3K signaling. A study on gemcitabine-resistant pancreatic cancer cells (KLM1-R) found that they were also resistant to the cytotoxic effects of this compound. This highlights that resistance to one therapeutic agent can confer cross-resistance to others, even those targeting different pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Wortmannin Long-Term Cell Culture Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Wortmannin in long-term cell culture experiments. This compound is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) and is widely used to study the roles of this signaling pathway in various cellular processes. However, its long-term application presents unique challenges that are addressed herein.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a fungal steroid metabolite that acts as a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks), including Class I, II, and III PI3Ks.[1][2] It covalently binds to a conserved lysine residue in the ATP-binding pocket of the PI3K catalytic subunit, thereby blocking its kinase activity.[1]
Q2: What are the known off-target effects of this compound, especially in long-term treatment?
A2: While highly potent for PI3Ks, this compound can exhibit off-target effects, particularly at higher concentrations and during prolonged exposure. These off-target effects include the inhibition of other PI3K-related kinases such as mTOR (mammalian target of rapamycin), DNA-dependent protein kinase (DNA-PK), and ataxia telangiectasia mutated (ATM).[1][2] Inhibition of DNA-PK and ATM can lead to the accumulation of DNA double-strand breaks, contributing to cytotoxicity.
Q3: How stable is this compound in cell culture medium?
A3: this compound is known to be unstable in aqueous solutions, with a short half-life of approximately 10 minutes in tissue culture conditions. This instability is due to the high reactivity of its furan ring. For long-term experiments, this necessitates frequent replenishment of the culture medium with fresh this compound to maintain a consistent inhibitory concentration.
Q4: What are the expected long-term effects of this compound on cell phenotype?
A4: Long-term exposure to this compound can lead to a variety of phenotypic changes, including:
-
Inhibition of cell proliferation: By blocking the PI3K/Akt pathway, this compound can arrest cell growth.
-
Induction of apoptosis: Prolonged PI3K inhibition can trigger programmed cell death in many cell types.
-
Cell cycle arrest: this compound can cause a prolonged arrest in the G2/M phase of the cell cycle.
-
Induction of cellular senescence: In some cell types, long-term treatment with PI3K inhibitors like this compound can induce a state of cellular senescence.
-
Morphological changes: Researchers have observed morphological changes such as ragged cell edges and the formation of balloon-like structures in apoptotic cells following this compound treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or diminishing inhibitory effect over time. | This compound degradation: Due to its short half-life in culture medium, the effective concentration of this compound decreases over time. | Replenish the culture medium with fresh this compound every 12-24 hours. The exact frequency should be optimized for your specific cell line and experimental duration. |
| High levels of unexpected cytotoxicity. | Off-target effects: At higher concentrations, this compound can inhibit other kinases like DNA-PK and ATM, leading to increased cell death. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Perform a dose-response curve to determine the lowest effective concentration for your desired phenotype. Ensure the final solvent concentration is well below the toxic threshold for your cells (typically <0.1%). |
| Cells appear stressed or have altered morphology unrelated to the expected phenotype. | Nutrient depletion or pH shift: In long-term cultures, especially with rapid cell proliferation, the medium can become depleted of essential nutrients or the pH can change, stressing the cells. | Change the culture medium with fresh this compound-containing medium every 1-2 days to maintain a stable culture environment. |
| Difficulty reproducing results from other publications. | Differences in experimental conditions: Cell line-specific responses, passage number, and slight variations in protocol can lead to different outcomes. This compound stability and handling: Improper storage or handling of this compound can lead to its degradation and loss of activity. | Carefully control for all experimental variables. Store this compound stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Effect of Long-Term this compound Treatment on Cell Viability
| Cell Line | This compound Concentration | Treatment Duration | Percent Inhibition of Proliferation | Reference |
| MCF-7 | 6.25 nM | 24, 48, 72 hours | Significant inhibition observed | |
| MCF-7 | 12.5 nM | 24, 48, 72 hours | Increased inhibition with duration | |
| MCF-7 | 25 nM | 24, 48, 72 hours | Dose-dependent inhibition | |
| MCF-7 | 50 nM | 24, 48, 72 hours | Strongest inhibition | |
| KNS-62 | Concentration-dependent | In vitro | Inhibition correlated with concentration | |
| Colo-699 | Concentration-dependent | In vitro | Inhibition correlated with concentration |
Table 2: IC50 Values of this compound for PI3K and Off-Target Kinases
| Kinase | IC50 | Reference |
| PI3K | ~3-5 nM | |
| DNA-PK | 16 nM | |
| ATM | 150 nM | |
| PLK1 | 24 nM | |
| PLK3 | 49 nM |
Experimental Protocols
Protocol 1: Long-Term this compound Treatment and Cell Viability Assessment (MTT Assay)
Objective: To assess the long-term effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Store aliquots at -20°C.
-
Treatment: The following day, replace the medium with fresh complete medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Long-Term Incubation and Media Changes: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours or longer). To counteract this compound instability, replace the medium with fresh this compound-containing medium every 24 hours.
-
MTT Assay: At the end of the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
Objective: To confirm the inhibition of the PI3K/Akt signaling pathway by this compound over a long-term treatment period.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired long-term duration, including periodic media changes as described in Protocol 1.
-
Cell Lysis: At the end of the treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for long-term this compound treatment in cell culture.
Caption: Troubleshooting decision tree for long-term this compound experiments.
References
Wortmannin Effects on Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of Wortmannin's effects on cells.
Frequently Asked Questions (FAQs)
Q1: Is the inhibition of PI3K by this compound reversible?
A1: The direct inhibition of the PI3K enzyme by this compound is considered irreversible . This compound forms a covalent bond with a lysine residue (Lys-802) within the ATP-binding site of the p110 catalytic subunit of PI3K.[1] This covalent modification permanently inactivates the enzyme molecule it is bound to.
However, the cellular effects of this compound can be functionally reversible over time. This recovery is not due to the dissociation of this compound from the enzyme, but rather the cellular processes of protein degradation and synthesis. The cell degrades the this compound-inactivated PI3K, and newly synthesized PI3K replenishes the active pool, restoring the signaling pathway.
Q2: How long does it take for cells to recover from this compound treatment?
A2: The time required for cellular recovery from this compound's effects is highly variable and depends on several factors, including:
-
Cell type: Different cell lines have varying rates of protein synthesis and degradation.
-
This compound concentration: Higher concentrations may have off-target effects that can prolong recovery time.
-
Duration of treatment: Longer exposure to this compound will require more time for the synthesis of new PI3K to restore normal signaling levels.
Functionally, the inhibition of downstream effectors like Akt phosphorylation can begin to weaken after 6 hours and may completely disappear after 24 hours in some cell lines. However, other cellular processes might take longer to fully recover.
Q3: What is the half-life of this compound in cell culture?
A3: this compound is unstable in aqueous solutions, including cell culture media. Its half-life in tissue culture is estimated to be around 10 minutes. This instability is due to the highly reactive C20 carbon in its structure, which is also responsible for its covalent binding to PI3K.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a potent PI3K inhibitor at nanomolar concentrations, at higher concentrations (in the micromolar range), it can inhibit other PI3K-related enzymes and other kinases, including:
-
mTOR (mammalian target of rapamycin)
-
DNA-PKcs (DNA-dependent protein kinase, catalytic subunit)[1]
-
ATM (Ataxia-Telangiectasia Mutated)[2]
-
MAPK (mitogen-activated protein kinase)
-
Myosin light-chain kinase (MLCK)
It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects.
Q5: My cells are not recovering after this compound washout. What could be the reason?
A5: Several factors could contribute to a lack of recovery:
-
Incomplete washout: Residual this compound in the culture medium can continue to inhibit newly synthesized PI3K. Ensure a thorough washout procedure with multiple washes.
-
High concentration or prolonged treatment: This may lead to significant off-target effects or cellular toxicity, impairing the cell's ability to recover.
-
Cell-specific sensitivity: Some cell lines may be more sensitive to this compound and may undergo apoptosis or senescence, preventing recovery.
-
This compound stock degradation: this compound is unstable. Ensure your stock solution is fresh and has been stored properly.
Troubleshooting Guides
Issue 1: No or weak inhibition of Akt phosphorylation after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh stock solution of this compound in DMSO. Store aliquots at -20°C and avoid repeated freeze-thaw cycles. |
| Insufficient Incubation Time | For complete inhibition of PI3K, a pre-incubation time of at least 30-60 minutes is generally recommended before cell stimulation. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| High Basal PI3K Activity | Serum-starve the cells for a few hours before this compound treatment to reduce basal PI3K signaling. |
| Technical Issues with Western Blot | Ensure proper protein extraction, use of phosphatase inhibitors, and validated antibodies for p-Akt and total Akt. |
Issue 2: High cell death observed even at low this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Your cell line may be particularly dependent on the PI3K/Akt pathway for survival. Try reducing the this compound concentration or the treatment duration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). |
| Off-Target Effects | Even at low nanomolar concentrations, some off-target effects might occur in sensitive cell lines. Compare the effects with another PI3K inhibitor with a different mechanism of action (e.g., LY294002). |
Issue 3: Inconsistent results in reversibility (washout) experiments.
| Possible Cause | Troubleshooting Step |
| Incomplete Washout | Standardize the washout protocol. Use a sufficient volume of pre-warmed, serum-free medium for each wash and perform at least 3-4 washes. |
| Variability in Protein Synthesis Rates | Ensure consistent cell culture conditions (e.g., cell density, passage number) as these can affect protein turnover rates. |
| Time-point Selection | The recovery of signaling is time-dependent. Perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours post-washout) to identify the optimal recovery time for your cell line. |
Quantitative Data Summary
The recovery of PI3K pathway signaling after the removal of this compound is a dynamic process. The following table summarizes the typical time course for the recovery of Akt phosphorylation, a key downstream indicator of PI3K activity.
| Cell Line | This compound Concentration & Duration | Time Post-Washout | p-Akt Recovery Level (relative to control) | Reference |
| HEK293 | 200 nM for 30 min | Not specified (washout performed) | Partial recovery observed | [3] |
| Jurkat | 0.2 - 1 µM for 1 hr | Not specified (washout not detailed) | Inhibition shown, recovery not detailed | [4] |
| H19-7 Neuronal Cells | 200 nM for 10 min | Not specified (washout performed) | Inhibition shown, recovery not detailed | |
| Pancreatic Cancer Cells | Not specified | 6 hours | Weakened inhibition | |
| Pancreatic Cancer Cells | Not specified | 24 hours | Complete disappearance of inhibition |
Note: Quantitative data on the precise percentage of recovery at specific time points post-washout is limited in the provided search results. The table reflects the qualitative descriptions of recovery found.
Experimental Protocols
Protocol 1: Assessing the Reversibility of this compound's Effect on Akt Phosphorylation by Western Blot
This protocol details a "washout" experiment to determine the time course of PI3K pathway recovery after this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal PI3K activity, replace the complete medium with serum-free medium and incubate for 2-4 hours.
-
This compound Treatment:
-
Dilute the this compound stock solution to the desired final concentration in serum-free medium.
-
Remove the medium from the cells and add the this compound-containing medium.
-
Incubate for the desired treatment time (e.g., 60 minutes).
-
-
This compound Washout:
-
Aspirate the this compound-containing medium.
-
Wash the cells three to four times with pre-warmed, serum-free medium. For each wash, add a generous volume of medium to the plate, gently swirl, and then aspirate.
-
After the final wash, add fresh, pre-warmed complete medium to the cells.
-
-
Recovery Time Course:
-
Incubate the cells for different recovery time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) after the washout. The "0 hour" time point should be harvested immediately after the washout.
-
-
Cell Lysis:
-
At each time point, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against p-Akt (Ser473) and total Akt.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Compare the p-Akt/total Akt ratio at different recovery time points to the untreated control to determine the extent of recovery.
-
Visualizations
Caption: PI3K/Akt signaling pathway and the irreversible inhibition by this compound.
Caption: Experimental workflow for a this compound washout and recovery experiment.
Caption: Troubleshooting logic for common issues in this compound experiments.
References
- 1. This compound inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
Impact of serum concentration on Wortmannin efficacy.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on Wortmannin efficacy.
Introduction
This compound is a potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks), crucial enzymes in the PI3K/Akt/mTOR signaling pathway that governs cell proliferation, survival, and metabolism. The activity of this pathway is significantly influenced by extracellular signals, including growth factors present in serum. Consequently, the concentration of serum in cell culture media can dramatically affect the apparent efficacy of this compound. This guide will help you navigate these effects to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the efficacy of this compound dependent on serum concentration?
A1: Serum is a complex mixture of growth factors, cytokines, and other signaling molecules that activate the PI3K/Akt/mTOR pathway.[1][2] When this pathway is strongly activated by high serum concentrations, a higher concentration of this compound is required to achieve the same level of inhibition compared to serum-starved or low-serum conditions.
Q2: I'm not seeing the expected inhibition of Akt phosphorylation with this compound. What could be the issue?
A2: This is a common issue and can be attributed to several factors:
-
High Serum Concentration: The presence of 10% or higher fetal bovine serum (FBS) can lead to potent activation of the PI3K pathway, masking the inhibitory effect of this compound at lower concentrations.
-
This compound Instability: this compound has a short half-life in aqueous solutions. Ensure your stock solution is fresh and properly stored.
-
Suboptimal this compound Concentration: You may need to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and serum conditions.
-
Cell Line Resistance: Some cell lines may have mutations downstream of PI3K that render them less sensitive to its inhibition.
Q3: Should I perform my this compound experiments in serum-free media?
A3: The choice between serum-containing and serum-free media depends on your experimental goals.
-
Serum-Free/Low-Serum Conditions (0-2% FBS): These conditions are ideal for studying the direct effect of this compound on the PI3K pathway with minimal interference from external growth factors. This is often referred to as assessing basal pathway activity.
-
Serum-Containing Conditions (e.g., 10% FBS): If you are investigating the ability of this compound to inhibit growth factor-induced signaling, using serum is necessary. However, be prepared to use higher concentrations of this compound.
Q4: How long should I pre-treat my cells with this compound before adding a stimulant (e.g., growth factor or serum)?
A4: A pre-incubation time of 30-60 minutes is generally sufficient for this compound to enter the cells and inhibit PI3K. Since this compound is an irreversible inhibitor, this pre-treatment ensures that the target is blocked before the pathway is stimulated.
Q5: What are the typical working concentrations for this compound?
A5: The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions.
-
In vitro kinase assays (cell-free): IC50 values are typically in the low nanomolar range (1-5 nM).[3]
-
Cell-based assays: Concentrations ranging from 100 nM to 10 µM are commonly used. A dose-response experiment is highly recommended to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound, with a focus on the influence of serum.
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of p-Akt | 1. High Serum Concentration: Growth factors in serum are strongly activating the PI3K pathway. | - Reduce serum concentration (e.g., to 0.5-2%) or perform the experiment in serum-free media after a period of serum starvation. - Increase the concentration of this compound. Perform a dose-response curve to find the optimal concentration. |
| 2. Insufficient Incubation Time: this compound may not have had enough time to inhibit PI3K effectively. | - Increase the pre-incubation time with this compound to 1-2 hours before cell lysis or stimulation. | |
| 3. This compound Degradation: this compound is unstable in aqueous solutions. | - Prepare fresh this compound dilutions from a DMSO stock for each experiment. - Aliquot and store the DMSO stock at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| 4. Issues with Western Blotting: Problems with antibody, transfer, or detection. | - Run a positive control for p-Akt inhibition (e.g., a cell line known to be sensitive to this compound). - Optimize your Western blot protocol (antibody concentration, incubation times, etc.). | |
| High variability between experiments | 1. Inconsistent Serum Batches: Different lots of serum can have varying concentrations of growth factors. | - Use the same lot of serum for a set of related experiments. - Consider using a serum-free, defined medium if possible. |
| 2. Inconsistent Cell Seeding Density: Cell density can affect signaling pathway activation. | - Ensure consistent cell seeding densities across all wells and experiments. | |
| 3. Variable Incubation Times: Inconsistent timing of treatments and harvesting. | - Maintain precise and consistent incubation times for all experimental steps. | |
| Unexpected cell death or toxicity | 1. This compound Concentration is too high: At high concentrations, this compound can have off-target effects and induce toxicity. | - Perform a dose-response and a time-course experiment to determine the optimal non-toxic concentration and incubation time. - Use a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess cytotoxicity. |
| 2. Serum Starvation-Induced Apoptosis: Prolonged serum starvation can induce apoptosis in some cell lines. | - Limit the duration of serum starvation to the minimum time required to reduce basal pathway activity (e.g., 4-16 hours). |
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on this compound Efficacy by Western Blot for p-Akt
This protocol details how to compare the inhibitory effect of this compound on Akt phosphorylation in the presence and absence of serum.
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Serum-free medium (e.g., DMEM)
-
This compound (stock solution in DMSO)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
Antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and appropriate secondary antibodies.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (for serum-free condition):
-
For the "serum-free" group, aspirate the complete medium, wash cells with PBS, and replace with serum-free medium.
-
Incubate for 4-16 hours to reduce basal PI3K pathway activity.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in both complete medium and serum-free medium.
-
Treat the cells in both "serum-containing" and "serum-free" groups with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Collect lysates and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-Akt (Ser473) and total Akt.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Analysis:
-
Quantify band intensities and normalize the p-Akt signal to the total Akt signal.
-
Compare the dose-dependent inhibition of p-Akt by this compound in the presence and absence of serum.
-
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR pathway and this compound's point of inhibition.
Experimental Workflow for Testing this compound Efficacy
Caption: Workflow for assessing this compound efficacy with and without serum.
Troubleshooting Flowchart for Weak p-Akt Inhibition
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. This compound inhibits the effects of insulin and serum on the activities of glycogen synthase kinase-3 and mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a potent phosphatidylinositol 3-kinase inhibitor: the role of phosphatidylinositol 3,4,5-trisphosphate in neutrophil responses - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Wortmannin precipitation in media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent Wortmannin precipitation in cell culture media.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation and use of this compound in experimental settings.
Q1: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
A1: this compound precipitation in aqueous solutions like cell culture media is a frequent challenge primarily due to its hydrophobic nature and low aqueous solubility.[1] Several factors can contribute to this issue:
-
Low Aqueous Solubility: this compound is sparingly soluble in aqueous buffers.[1]
-
"Solvent Shock": Rapidly diluting a concentrated this compound stock solution (typically in DMSO) into the aqueous culture medium can cause the compound to crash out of solution.
-
High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.
-
Improper Dissolution: The initial dissolution of this compound in the organic solvent might be incomplete.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of this compound.[2]
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can sometimes lead to precipitation.
-
pH Shifts: The pH of the cell culture medium can influence the solubility of this compound.
Q2: How can I distinguish between this compound precipitation and microbial contamination?
A2: It is crucial to differentiate between chemical precipitates and microbial contamination, as they require different solutions.
-
Microscopic Examination: Observe a sample of your culture medium under a microscope. Chemical precipitates often appear as amorphous or crystalline structures. In contrast, bacterial contamination will typically present as small, uniformly shaped (cocci or bacilli) and potentially motile organisms. Fungal contamination may appear as filamentous hyphae or budding yeast.
-
Incubation Test: If you suspect microbial contamination, incubate a sample of the media without cells at 37°C. Microbial contaminants will proliferate, leading to a cloudy appearance, while a chemical precipitate will likely remain unchanged.
Q3: My this compound solution precipitated upon dilution in the media. How can I prevent this?
A3: To prevent "solvent shock" and subsequent precipitation, a careful and gradual dilution process is recommended. Instead of adding the concentrated DMSO stock directly to the full volume of media, consider a serial dilution approach. A detailed protocol is provided in the "Experimental Protocols" section below. The key is to add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform mixing.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To minimize solvent-induced cytotoxicity, the final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration below 0.5%, with many researchers aiming for 0.1% or lower, as some cell lines can be sensitive to higher concentrations. It is essential to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO but without this compound, to account for any potential effects of the solvent on the cells.
Q5: Can the type of cell culture medium or the presence of serum affect this compound solubility?
A5: Yes, both can have an effect.
-
Serum: The proteins present in fetal bovine serum (FBS) or other sera can sometimes help to solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, you may be more likely to encounter solubility issues.
-
Media Composition: The complex mixture of salts, amino acids, and other components in different media formulations could potentially interact with this compound and affect its solubility. If you consistently face precipitation issues with one type of medium, you might consider trying a different formulation if your experimental design allows.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~14 mg/mL, 50 mg/mL, 85 mg/mL | |
| Dimethyl formamide (DMF) | ~14 mg/mL | |
| Ethanol | ~0.15 mg/mL, 25 mg/mL | |
| Water | Insoluble | |
| 1:8 solution of DMSO:PBS (pH 7.2) | ~0.1 mg/mL |
Note: Solubility values can vary slightly between different suppliers and batches.
Experimental Protocols
Detailed Methodology for Preparing this compound Working Solutions
This protocol provides a step-by-step guide to minimize the risk of precipitation when preparing this compound working solutions for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Protocol:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Aseptically dissolve the this compound powder in anhydrous, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing. This stock solution can be stored at -20°C or -80°C for several months. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid adding a highly concentrated DMSO solution directly to your media, it is advisable to first make an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium.
-
For example, you can dilute your 10 mM stock solution 1:10 in the medium to get a 1 mM intermediate solution. Add the DMSO stock dropwise to the medium while gently swirling.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or the concentrated stock if not preparing an intermediate) to your pre-warmed cell culture medium to achieve the desired final concentration.
-
Crucially, add the this compound solution dropwise to the medium while gently swirling or vortexing the tube. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
-
Final Check and Use:
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears clear, it is ready for use.
-
It is recommended to use the final working solution immediately after preparation, as this compound is unstable in aqueous solutions.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Navigating Wortmannin-Induced Cellular Stress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wortmannin. Our aim is to help you navigate common challenges and interpret cellular stress responses in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a fungal steroid metabolite that acts as a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] It covalently binds to a lysine residue within the ATP-binding site of the kinase domain of PI3Ks, leading to their inactivation. This inhibition blocks the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of downstream signaling pathways like the PI3K/Akt/mTOR cascade, which is crucial for cell growth, proliferation, survival, and motility.
Q2: What are the known off-target effects of this compound?
While this compound is a potent PI3K inhibitor, it is not entirely specific. At higher concentrations, it can inhibit other members of the PI3K-like kinase (PIKK) family and other kinases. Notable off-targets include:
-
DNA-dependent protein kinase (DNA-PK) : Involved in the repair of DNA double-strand breaks.
-
Ataxia-telangiectasia mutated (ATM) kinase : A key regulator of the DNA damage response.
-
Mammalian target of rapamycin (mTOR) : A downstream effector of the PI3K/Akt pathway, which can also be directly inhibited by this compound at higher concentrations.
-
Polo-like kinases (PLKs) : Specifically PLK1 and PLK3, which are involved in cell cycle regulation.
-
Myosin light-chain kinase (MLCK)
Understanding these off-target effects is critical for accurately interpreting experimental results, as they can contribute to the observed cellular stress responses.
Q3: What is a typical working concentration and treatment time for this compound in cell culture?
The optimal concentration and treatment time for this compound are cell-type dependent and should be determined empirically. However, general guidelines are as follows:
-
For PI3K inhibition : Concentrations in the low nanomolar range (e.g., 10-100 nM) are often sufficient to inhibit PI3K signaling, which can be observed by a decrease in Akt phosphorylation.
-
For observing broader cellular stress (including off-target effects) : Higher concentrations, ranging from the high nanomolar to low micromolar (e.g., 0.2 µM to 50 µM), are frequently used.
-
Treatment duration : Short-term treatments (e.g., 1-4 hours) are typically used to study acute signaling events like Akt phosphorylation. Longer-term treatments (e.g., 24-72 hours) are common for assessing downstream effects like apoptosis, autophagy, and changes in cell viability.
It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
This compound has limited stability in aqueous solutions. Follow these guidelines for preparation and storage:
-
Reconstitution : Dissolve lyophilized this compound in sterile DMSO to create a concentrated stock solution (e.g., 1-10 mM).
-
Storage : Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working solutions : On the day of the experiment, dilute the DMSO stock solution to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your cells (typically <0.1%).
Q5: What are the common cellular stress responses induced by this compound?
This compound can induce a variety of cellular stress responses, primarily due to its inhibition of pro-survival signaling and its off-target effects on DNA damage repair pathways. These responses include:
-
Apoptosis : Inhibition of the PI3K/Akt pathway, a key pro-survival cascade, can lead to programmed cell death.
-
Autophagy : this compound can block the formation of autophagosomes, a key step in the autophagy process.
-
DNA Damage : By inhibiting DNA-PK and ATM, this compound can impair the repair of DNA double-strand breaks, leading to their accumulation and the activation of the DNA damage response.
-
Cell Cycle Arrest : Disruption of signaling pathways controlling cell proliferation can lead to arrest at various checkpoints in the cell cycle.
Troubleshooting Guides
Problem 1: I am not observing inhibition of Akt phosphorylation after this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | This compound is unstable in aqueous solutions. Prepare fresh dilutions from a frozen DMSO stock for each experiment. Ensure the stock has not been subjected to multiple freeze-thaw cycles. |
| Incorrect Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 1 µM) to determine the optimal concentration for your cell line. |
| Inappropriate Treatment Time | Inhibition of Akt phosphorylation is an early event. Assess p-Akt levels at earlier time points (e.g., 15, 30, 60 minutes) post-treatment. |
| Cell Line Resistance | Some cell lines may have mutations that render them less sensitive to PI3K inhibition. Confirm the expression and activity of PI3K and Akt in your cell line. |
| Technical Issues with Western Blot | Ensure proper protein extraction, quantification, and western blot technique. Use a positive control (e.g., a cell line known to be sensitive to this compound) and a negative control (vehicle-treated cells). Include a loading control to ensure equal protein loading. |
Problem 2: My cells are showing high levels of toxicity even at low this compound concentrations.
| Possible Cause | Troubleshooting Step |
| High Sensitivity of Cell Line | Your cell line may be particularly sensitive to PI3K inhibition or the off-target effects of this compound. Perform a detailed dose-response curve to determine the IC50 value and use concentrations below this for mechanistic studies. |
| Off-Target Effects | Even at low concentrations, off-target effects can contribute to toxicity. Consider using a more specific PI3K inhibitor to confirm that the observed toxicity is due to PI3K inhibition. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells. |
| Extended Treatment Duration | Long-term exposure to this compound can lead to cumulative toxicity. Consider reducing the treatment duration. |
Problem 3: I am getting conflicting results between different assays for cellular stress (e.g., apoptosis vs. autophagy).
| Possible Cause | Troubleshooting Step |
| Complex Biological Response | This compound can induce multiple, sometimes opposing, cellular responses. For example, it can induce apoptosis while inhibiting autophagy. These are not mutually exclusive events. |
| Assay Specificity | Ensure you are using specific and well-validated assays for each cellular process. For example, for apoptosis, use multiple assays like Annexin V/PI staining and western blotting for cleaved caspases. For autophagy, monitor LC3-II conversion and autophagic flux. |
| Time-Dependent Effects | The kinetics of different cellular responses can vary. Perform a time-course experiment to map the temporal relationship between different stress responses. |
| Concentration-Dependent Effects | The dominant cellular response can be dependent on the concentration of this compound used. Lower concentrations may primarily affect PI3K signaling, while higher concentrations can trigger more widespread off-target effects and a more complex stress response. |
Data Presentation
Table 1: IC50 Values of this compound for Various Kinases
| Kinase | IC50 | Reference |
| PI3K | ~3 nM | |
| DNA-PK | ~16 nM | |
| ATM | ~150 nM | |
| PLK1 | ~5.8 nM | |
| PLK3 | ~48 nM |
Table 2: Dose-Dependent Effects of this compound on MCF-7 Breast Cancer Cells
| This compound Concentration | Effect on Proliferation (after 24h) | Effect on Apoptosis (after 24h) | Reference |
| 6.25 nM | Significant Inhibition | Significant Increase | |
| 12.5 nM | Significant Inhibition | Significant Increase | |
| 25 nM | Significant Inhibition | Significant Increase | |
| 50 nM | Significant Inhibition | Significant Increase |
Experimental Protocols
1. Western Blot for Phospho-Akt (Ser473) Inhibition
-
Cell Treatment : Plate cells and allow them to adhere overnight. The next day, treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 1 hour).
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation : Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer : Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment : Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition : After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control.
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment : Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting : Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining : Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells by flow cytometry.
-
Data Interpretation :
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Mandatory Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
Validation & Comparative
A Comparative Guide to First-Generation PI3K Inhibitors: Wortmannin vs. LY294002
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in diseases like cancer has established it as a key therapeutic target.[2][3] Among the earliest and most widely used tools to study this pathway are two small molecule inhibitors: Wortmannin and LY294002.[2] Both are broadly used to inhibit cell proliferation in cancer research by targeting the PI3K/AKT signaling pathway.[4] This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their experimental needs.
Quantitative Comparison of Inhibitor Profiles
The following table summarizes the key quantitative and qualitative differences between this compound and LY294002, highlighting their distinct inhibitory characteristics.
| Feature | This compound | LY294002 |
| Target | Pan-PI3K (Class I, II, III) | Pan-PI3K (Primarily Class I) |
| Mechanism of Action | Irreversible, covalent inhibitor | Reversible, ATP-competitive inhibitor |
| Potency (IC50) | ~3-5 nM | ~0.5-1.4 µM (isoform-dependent) |
| Stability | Unstable, short half-life (~10 min in culture) | More stable than this compound |
| Aqueous Solubility | Not specified, used with DMSO | Poor aqueous solubility |
| Key Off-Targets | mTOR, DNA-PKcs, MAPK, MLCK at high concentrations | mTOR, DNA-PK, CK2, Pim-1 |
| Origin | Fungal metabolite (Penicillium funiculosum) | Synthetic, quercetin analog |
Signaling Pathway and Mechanism of Action
This compound and LY294002 both inhibit the PI3K enzyme, which is responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This event is a critical upstream step for the activation of downstream effectors like AKT and mTOR, which regulate cell survival and growth. While both compounds target PI3K, their mechanisms differ significantly. This compound forms a covalent bond with the enzyme, leading to irreversible inhibition. In contrast, LY294002 competes with ATP for the binding site in the kinase domain, making its inhibition reversible.
Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.
Comparative Experimental Workflow
The choice between this compound and LY294002 often depends on the experimental goals, balancing potency against stability and reversibility.
Caption: Logical workflow for selecting between this compound and LY294002.
Experimental Protocols
The characterization and comparison of PI3K inhibitors rely on a set of standardized biochemical and cell-based assays. Below are detailed methodologies for three key experiments.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of purified PI3K and its inhibition by the compounds to determine their IC50 values.
-
Objective: To quantify the direct inhibitory effect of this compound and LY294002 on the lipid kinase activity of a purified PI3K enzyme.
-
Principle: The assay measures the phosphorylation of the PI3K substrate, PIP2, to produce PIP3. This is commonly achieved by using radiolabeled ATP ([γ-³²P]ATP) and quantifying the incorporation of the radioactive phosphate into the lipid product.
-
Methodology:
-
Reaction Setup: In a reaction buffer (e.g., HEPES, MgCl₂, BSA), incubate the purified PI3K enzyme with a lipid substrate, such as PIP2 vesicles.
-
Inhibitor Treatment: Add serial dilutions of this compound or LY294002 to the reaction mixture and pre-incubate with the enzyme for a defined period.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP. Incubate the mixture at 30°C for 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Lipid Extraction: Extract the radiolabeled PIP3 product from the mixture using organic solvents like chloroform/methanol.
-
Analysis: Separate the extracted lipids using thin-layer chromatography (TLC). Visualize and quantify the radiolabeled PIP3 using autoradiography or a phosphorimager.
-
Data Analysis: Calculate the percentage of PI3K activity inhibition at each inhibitor concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of AKT Phosphorylation
This immunoassay assesses the phosphorylation status of AKT, a primary downstream effector of PI3K, providing a cellular measure of pathway inhibition.
-
Objective: To determine the effect of this compound and LY294002 on PI3K activity within a cellular context by measuring the phosphorylation of AKT at key sites (e.g., Serine 473 and Threonine 308).
-
Principle: Specific antibodies are used to detect both the total amount of AKT protein and the amount of phosphorylated AKT. A decrease in the ratio of phosphorylated AKT to total AKT indicates successful inhibition of the upstream PI3K pathway.
-
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., cancer cell lines with an active PI3K pathway) to 70-80% confluency. Treat the cells with various concentrations of this compound or LY294002 for a specified duration. Include vehicle (DMSO) and positive controls (e.g., growth factor stimulation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and total AKT.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated AKT signal to the total AKT signal for each sample.
-
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine the effect of the inhibitors on cell viability and proliferation.
-
Objective: To determine the cytotoxic or cytostatic effects of this compound and LY294002 on a cell population over time.
-
Principle: Viable cells with active metabolism convert a tetrazolium salt (e.g., MTT) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or LY294002. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 150 µL DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for the inhibition of cell proliferation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K inhibitor LY294002, as opposed to this compound, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the potency and specificity of Wortmannin and newer PI3K inhibitors.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer and other diseases has established it as a prime target for therapeutic intervention. This guide provides a detailed comparison of the first-generation PI3K inhibitor, Wortmannin, with newer, more selective inhibitors, offering insights into their potency, specificity, and the experimental methodologies used to characterize them.
Introduction to PI3K Inhibition
The PI3K family of lipid kinases is central to intracellular signaling.[1][2] Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] This secondary messenger recruits downstream effectors, most notably the serine/threonine kinase Akt, initiating a cascade that promotes cell survival and proliferation.[1][2] Given its role in driving tumorigenesis, significant efforts have been made to develop inhibitors that can effectively block this pathway.
Inhibitors of the PI3K pathway are broadly categorized into pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, and δ), isoform-specific inhibitors, and dual PI3K/mTOR inhibitors that block both PI3K and the downstream mammalian target of rapamycin (mTOR). The choice between these classes depends on the specific therapeutic context, balancing broad efficacy with the potential for off-target effects and toxicity.
This compound: The Prototypical PI3K Inhibitor
This compound, a fungal metabolite, was one of the first identified PI3K inhibitors. It acts as a potent, irreversible, and non-specific covalent inhibitor of PI3Ks. While its high potency, with an in vitro IC50 value of around 5 nM, made it an invaluable research tool for elucidating the PI3K pathway, its clinical development has been hampered by several limitations. These include a short half-life of about 10 minutes in tissue culture, significant off-target effects at higher concentrations, and in vivo toxicity. This compound is known to inhibit other kinases such as mTOR, DNA-PKcs, and myosin light chain kinase (MLCK) at higher concentrations.
Newer Generations of PI3K Inhibitors: A Leap in Specificity and Therapeutic Potential
The limitations of early inhibitors like this compound and LY294002 spurred the development of new generations of PI3K inhibitors with improved potency, selectivity, and drug-like properties. These newer agents can be classified based on their selectivity for different PI3K isoforms.
-
Pan-PI3K Inhibitors: These compounds, such as Buparlisib (BKM120) and Pictilisib (GDC-0941), target all class I PI3K isoforms. This broad inhibition can be advantageous in treating tumors with heterogeneous molecular alterations. However, this lack of specificity can also lead to a challenging toxicity profile.
-
Isoform-Selective Inhibitors: Recognizing the distinct roles of different PI3K isoforms in cancer, isoform-specific inhibitors were developed to enhance the therapeutic window. For instance, Alpelisib (BYL719) is a potent and selective inhibitor of the p110α isoform, which is frequently mutated in cancer. Similarly, Idelalisib (CAL-101) specifically targets the p110δ isoform, which is crucial for B-cell signaling and has shown efficacy in certain hematological malignancies. Isoform-selective inhibitors generally offer a better balance of efficacy and safety compared to pan-PI3K inhibitors.
-
Dual PI3K/mTOR Inhibitors: This class of inhibitors, including compounds like NVP-BEZ235, simultaneously blocks both PI3K and mTOR, providing a more comprehensive blockade of the signaling pathway. This dual action can potentially overcome feedback activation loops that can limit the efficacy of single-target inhibitors.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The table below summarizes the IC50 values for this compound and a selection of newer PI3K inhibitors against the class I PI3K isoforms.
| Inhibitor | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| This compound | Pan-PI3K (Irreversible) | ~5 | ~5 | ~5 | ~5 | High Conc. |
| LY294002 | Pan-PI3K | 1400 | - | - | - | High Conc. |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 262 | 116 | - |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 75 | 3 | 580 |
| Alpelisib (BYL719) | α-selective | 5 | - | - | - | - |
| Idelalisib (CAL-101) | δ-selective | >1000 | >1000 | >1000 | ~70 | - |
| NVP-BEZ235 | Dual PI3K/mTOR | 4 | 76 | 7 | 5 | 6 |
Note: IC50 values can vary depending on the assay conditions. The values presented here are representative figures from the literature for comparative purposes.
Visualizing the Landscape of PI3K Inhibition
To better understand the context of PI3K inhibition, the following diagrams illustrate the signaling pathway, a typical experimental workflow, and the classification of these inhibitors.
Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Figure 2. General experimental workflows for assessing PI3K inhibitor potency.
Figure 3. Classification of PI3K inhibitors.
Experimental Protocols
The characterization of PI3K inhibitors relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro PI3K Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PI3K isoform.
-
Reaction Setup : A reaction mixture is prepared in a kinase buffer (e.g., containing HEPES, MgCl₂, and BSA). This mixture includes the purified recombinant PI3K enzyme (e.g., PI3Kα) and the lipid substrate, PIP2, often presented in vesicles.
-
Inhibitor Addition : The test inhibitor (e.g., this compound or a newer compound) is added to the reaction mixture at a range of concentrations. A control reaction without any inhibitor is also prepared. The inhibitor is typically pre-incubated with the enzyme for a short period.
-
Initiation of Kinase Reaction : The kinase reaction is initiated by the addition of ATP, often radiolabeled ([γ-³²P]ATP) for detection. The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).
-
Termination and Product Separation : The reaction is stopped, typically by adding an acidic solution. The lipid products (PIP3) are then extracted and separated from the unreacted substrate, often using thin-layer chromatography (TLC).
-
Data Analysis : The amount of radiolabeled PIP3 is quantified using a phosphorimager or scintillation counter. The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Western Blot Assay for Pathway Inhibition
This assay assesses the effect of a PI3K inhibitor on the downstream signaling pathway within cancer cells.
-
Cell Culture and Treatment : Cancer cell lines with a known dependence on the PI3K pathway are cultured to a suitable confluency. The cells are then treated with the PI3K inhibitor at various concentrations for a specific duration (e.g., 2-24 hours).
-
Protein Extraction : After treatment, the cells are washed and then lysed using a buffer that preserves protein phosphorylation. The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the phosphorylated form of a downstream target, such as p-Akt (Ser473). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.
-
Detection and Analysis : A chemiluminescent substrate is added to the membrane, and the resulting light signal, corresponding to the amount of phosphorylated protein, is captured. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for the total, unphosphorylated form of the protein (e.g., total Akt). The intensity of the phosphorylated protein band is normalized to the total protein band to determine the extent of pathway inhibition at different inhibitor concentrations.
Conclusion
This compound remains a valuable tool in research for its potent, albeit non-specific, inhibition of the PI3K pathway. However, the field of PI3K inhibitor development has evolved significantly, leading to the creation of newer agents with vastly improved specificity and therapeutic potential. The transition from pan-PI3K inhibitors to isoform-selective and dual PI3K/mTOR inhibitors reflects a deeper understanding of the nuanced roles of the PI3K signaling network in disease. For researchers and drug developers, the choice of inhibitor depends on the specific research question or therapeutic goal, with newer agents offering a more refined and potentially safer approach to targeting this critical cancer pathway.
References
Validating PI3K Inhibition by Wortmannin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurately validating the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway is critical. This guide provides a comprehensive comparison of methods to confirm the inhibitory action of Wortmannin on PI3K in cellular assays, alongside a comparison with the alternative inhibitor LY294002. Detailed experimental protocols and quantitative data are presented to aid in the selection of appropriate validation techniques.
This compound is a potent, irreversible inhibitor of all classes of PI3K, making it a valuable tool in cell biology research.[1][2] However, its instability and potential for off-target effects necessitate rigorous validation of its activity.[1][3] This guide outlines key experimental approaches to confidently assess the inhibition of the PI3K/Akt signaling cascade.
Comparative Inhibitory Activity of PI3K Inhibitors
The selection of a PI3K inhibitor often depends on the specific experimental requirements, such as the desired potency and duration of inhibition. The following table summarizes the key characteristics of this compound and a common alternative, LY294002.
| Inhibitor | Target | Mechanism of Action | IC50 Value | Key Characteristics |
| This compound | PI3K (Class I, II, III) | Irreversible, covalent inhibitor | ~3-5 nM[1] | Highly potent, but unstable with a short half-life. Can have off-target effects at higher concentrations. |
| LY294002 | PI3K (Pan-Class I) | Reversible, ATP-competitive inhibitor | ~0.5-1.4 µM | Less potent than this compound but more stable. Also exhibits off-target effects. |
Visualizing the PI3K/Akt Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound exerts its effect by directly inhibiting PI3K, thereby preventing the phosphorylation and activation of downstream effectors.
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Experimental Protocols for Validating PI3K Inhibition
The most common and reliable method to validate this compound's inhibition of PI3K in cells is to measure the phosphorylation status of its downstream effector, Akt. A decrease in phosphorylated Akt (p-Akt) relative to total Akt levels is a direct indicator of PI3K inhibition.
Western Blot Analysis of Akt Phosphorylation
This immunoassay quantifies the levels of total and phosphorylated Akt in cell lysates.
Objective: To determine the effect of this compound on the activation of Akt.
Principle: Specific antibodies are used to detect the total amount of Akt protein and the amount of Akt phosphorylated at key regulatory sites (Threonine 308 and Serine 473). A reduction in the ratio of phosphorylated Akt to total Akt indicates inhibition of the upstream PI3K pathway.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt Ser473 or p-Akt Thr308) and total Akt.
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Caption: A typical workflow for Western Blot analysis of Akt phosphorylation.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K and its inhibition by this compound.
Objective: To determine the direct inhibitory effect of this compound on the lipid kinase activity of PI3K.
Principle: This assay quantifies the phosphorylation of the PI3K substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This is often accomplished using radiolabeled ATP ([γ-³²P]ATP) followed by separation of the lipids by thin-layer chromatography (TLC) and quantification of the radiolabeled PIP3.
Protocol Outline:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified PI3K enzyme and its lipid substrate, PIP2, in a kinase reaction buffer.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Include a no-inhibitor control.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding an acidic solution. Extract the lipids from the reaction mixture.
-
TLC and Autoradiography: Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system. Visualize the radiolabeled PIP3 by autoradiography.
-
Data Analysis: Quantify the amount of radioactive PIP3 produced in the presence of different concentrations of this compound. Calculate the percentage of inhibition relative to the control and determine the IC50 value.
Logical Comparison of PI3K Inhibitors
Choosing the right inhibitor is crucial for the success of an experiment. The following diagram illustrates a decision-making process for selecting between this compound and LY294002 based on experimental needs.
References
A Researcher's Guide to Controls for Wortmannin Experiments: Ensuring Robust and Reliable Data
For researchers, scientists, and drug development professionals investigating the PI3K/Akt signaling pathway, Wortmannin is a cornerstone tool. Its potency as a phosphoinositide 3-kinase (PI3K) inhibitor allows for the targeted interrogation of this critical cellular pathway. However, the key to generating high-quality, publishable data lies in the rigorous use of appropriate positive and negative controls. This guide provides an objective comparison of common controls for this compound experiments, supported by experimental data and detailed protocols.
This compound is a fungal metabolite that acts as a potent, covalent, and irreversible inhibitor of PI3K.[1][2][3][4][5] Its primary mechanism of action is the inhibition of PI3K, which in turn blocks the downstream phosphorylation and activation of Akt, a key protein kinase involved in cell survival, proliferation, and metabolism. Understanding this mechanism is crucial for selecting controls that will validate the specificity of this compound's effects in your experimental system.
Choosing Your Controls: A Comparative Overview
The selection of appropriate controls is fundamental to interpreting the results of any this compound experiment. A well-designed experiment will include both positive and negative controls to confirm that the observed effects are specifically due to the inhibition of the PI3K pathway and not off-target effects or experimental artifacts.
Negative Controls: Establishing a Baseline
Negative controls are essential for demonstrating that the experimental system is not inherently activated and that any observed effects are a direct result of the experimental treatment.
-
Vehicle Control (e.g., DMSO): Since this compound is typically dissolved in a solvent like DMSO, a vehicle-only control is the most critical negative control. This ensures that the solvent itself does not have any effect on the PI3K/Akt pathway.
-
Serum Starvation: For many cell culture experiments, inducing a quiescent state through serum starvation provides a baseline with minimal PI3K/Akt pathway activation. This allows for a clearer observation of the effects of subsequent treatments.
-
Inactive Analogs: While a direct inactive analog of this compound is not commonly available, other PI3K inhibitors have inactive counterparts. For instance, LY303511 is an inactive analog of the PI3K inhibitor LY294002 and can be used to control for off-target effects of the chemical scaffold.
Positive Controls: Confirming Pathway Activation and Inhibition
Positive controls are used to confirm that the PI3K/Akt pathway can be activated in your experimental system and that your detection methods are working correctly.
-
Growth Factors (e.g., Insulin, EGF): Growth factors like insulin and epidermal growth factor (EGF) are potent activators of the PI3K/Akt pathway. Treatment with these factors should lead to a robust increase in Akt phosphorylation, which can then be shown to be blocked by this compound.
-
Alternative PI3K Inhibitors (e.g., LY294002): Using another well-characterized PI3K inhibitor, such as LY294002, can help to confirm that the observed effects are due to PI3K inhibition. While both this compound and LY294002 target PI3K, they have different chemical structures and modes of action (this compound is an irreversible inhibitor, while LY294002 is reversible), which can help to rule out off-target effects specific to one compound.
Quantitative Data Summary
The following table summarizes expected quantitative outcomes in a typical this compound experiment measuring Akt phosphorylation (p-Akt) levels by Western blot.
| Treatment Group | Expected p-Akt Level (relative to Vehicle) | Purpose |
| Vehicle Control (DMSO) | 1.0 (Baseline) | Negative Control: Establishes baseline p-Akt level. |
| Serum Starvation | < 1.0 | Negative Control: Demonstrates minimal pathway activation. |
| Growth Factor (e.g., Insulin) | > 5.0 | Positive Control: Confirms pathway can be activated. |
| This compound | < 1.0 | Test Condition: Measures the inhibitory effect of this compound. |
| Growth Factor + this compound | ~ 1.0 | Positive Control: Confirms this compound blocks pathway activation. |
| LY294002 | < 1.0 | Positive Control: Confirms effect is due to PI3K inhibition. |
Experimental Protocols
General Protocol for Assessing this compound Activity on Akt Phosphorylation
This protocol outlines a standard Western blot experiment to measure the effect of this compound on Akt phosphorylation in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
For serum starvation experiments, replace the growth medium with a serum-free medium for 12-24 hours.
-
Pre-treat cells with this compound (typically 100 nM - 1 µM) or other inhibitors (e.g., LY294002 at 10-50 µM) for 1-2 hours.
-
Stimulate cells with a growth factor (e.g., 100 nM insulin or 50 ng/mL EGF) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473 or Thr308) and total Akt overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal and the loading control.
-
Visualizing the Pathway and Experimental Logic
To further clarify the roles of this compound and the recommended controls, the following diagrams illustrate the PI3K/Akt signaling pathway and a typical experimental workflow.
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for a this compound experiment including controls.
References
Wortmannin's Double-Edged Sword: A Comparative Guide to its Protein Kinase Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of small molecule inhibitors is paramount. Wortmannin, a potent and widely used phosphatidylinositol 3-kinase (PI3K) inhibitor, serves as a critical tool in cell signaling research. However, its utility is nuanced by a significant degree of cross-reactivity with other protein kinases. This guide provides an objective comparison of this compound's inhibitory activity across its primary target and various off-target kinases, supported by experimental data and detailed protocols to aid in the rigorous design and interpretation of future studies.
This compound, a fungal metabolite, irreversibly inhibits PI3K by covalently binding to a conserved lysine residue in the ATP-binding pocket of the catalytic subunit.[1] This potent inhibition has made it an invaluable probe for elucidating the roles of the PI3K/AKT/mTOR signaling pathway in a myriad of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] However, at various concentrations, this compound also demonstrates inhibitory activity against several other protein kinases, a phenomenon that necessitates careful consideration when attributing observed cellular effects solely to PI3K inhibition.
Comparative Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target, PI3K, and a range of off-target protein kinases. These values, collated from various in vitro and cell-based assays, highlight the compound's promiscuity.
| Target Kinase | IC50 (nM) | Assay Type | Notes |
| Primary Target | |||
| PI3K (Phosphoinositide 3-kinase) | ~1-5[4][5] | Cell-free/in vitro | Potent, irreversible inhibitor of Class I, II, and III PI3Ks. |
| Off-Target Kinases | |||
| DNA-PKcs (DNA-dependent protein kinase, catalytic subunit) | 16 | Cell-free | A member of the PI3K-related kinase (PIKK) family. |
| mTOR (mammalian Target of Rapamycin) | High concentrations | Cellular | A downstream effector in the PI3K/AKT pathway. |
| ATM (Ataxia Telangiectasia Mutated) | 150 | Cell-free | Another member of the PIKK family involved in DNA damage response. |
| ATR (Ataxia Telangiectasia and Rad3-related) | 1800 | Cell-free | Less sensitive member of the PIKK family. |
| PLK1 (Polo-like kinase 1) | 24 | Intact cells | Involved in the regulation of mitosis. |
| PLK3 (Polo-like kinase 3) | 49 | In vitro | Plays a role in cell cycle progression. |
| MLCK (Myosin light-chain kinase) | High concentrations | In vitro | Inhibition is non-competitive and irreversible. |
| MAPK (Mitogen-activated protein kinase) | High concentrations | In vitro | |
| PI4K (Phosphatidylinositol 4-kinase) | High concentrations | In vitro | Less sensitive than PI3K. |
| Protein Kinase C (PKC) | Weak inhibition | In vitro |
Signaling Pathway Interactions
This compound's primary mechanism of action is the inhibition of PI3K, which blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This disruption prevents the recruitment and activation of downstream effectors like AKT, ultimately impacting cell survival and growth. However, its off-target effects on other kinases can lead to the modulation of parallel or distinct signaling pathways. For instance, inhibition of DNA-PK and ATM can interfere with the DNA damage response, while inhibition of PLKs can disrupt mitotic progression.
Caption: this compound's primary and off-target signaling pathways.
Experimental Protocols
Accurate determination of a kinase inhibitor's potency and selectivity is crucial. Below are detailed methodologies for key experiments cited in the comparison of this compound's activity.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.
Objective: To determine the IC50 value of this compound against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase.
-
Inhibitor Addition: Add varying concentrations of this compound (typically a serial dilution) to the reaction tubes. Include a control with DMSO only (no inhibitor).
-
Pre-incubation: Incubate the kinase with the inhibitor for a defined period (e.g., 10 minutes) at room temperature to allow for binding.
-
Initiation of Kinase Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for PI3K Pathway Inhibition (Western Blot for p-Akt)
This assay assesses the inhibition of the PI3K pathway in a cellular context by measuring the phosphorylation of a key downstream target, AKT.
Objective: To determine the cellular potency of this compound in inhibiting the PI3K signaling pathway.
Materials:
-
Cell line of interest (e.g., a cancer cell line with an active PI3K pathway)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Stimulant (e.g., growth factor like insulin or EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to attach. Serum-starve the cells if necessary to reduce basal pathway activity. Treat the cells with a range of this compound concentrations for a specific duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes) to activate the PI3K pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Calculate the ratio of phospho-Akt to total Akt for each treatment condition. Plot the normalized phospho-Akt levels against the this compound concentration to determine the cellular IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on a target kinase, from initial compound preparation to final data analysis.
Caption: A generalized workflow for determining kinase inhibitor IC50.
References
- 1. This compound inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway - Bani - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 3. This compound Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound is a potent phosphatidylinositol 3-kinase inhibitor: the role of phosphatidylinositol 3,4,5-trisphosphate in neutrophil responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Wortmannin and LY294002: Phenotypic Differences in PI3K Pathway Inhibition
For researchers, scientists, and drug development professionals investigating the intricacies of the phosphoinositide 3-kinase (PI3K) signaling pathway, the choice of inhibitory tool is critical. Wortmannin and LY294002 have long served as cornerstone pharmacological inhibitors of PI3K, instrumental in elucidating the pathway's role in cellular processes such as proliferation, survival, and metabolism. However, their distinct mechanisms of action, potency, and specificity profiles result in notable phenotypic differences in experimental outcomes. This guide provides an objective comparison of this compound and LY294002, supported by experimental data and detailed protocols to aid in the selection and application of the appropriate inhibitor for your research needs.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative differences between this compound and LY294002, focusing on their general characteristics, potency against Class I PI3K isoforms, and off-target effects.
Table 1: General Characteristics of this compound and LY294002
| Feature | This compound | LY294002 |
| Mechanism of Action | Irreversible, covalent inhibitor of the p110 catalytic subunit of PI3K.[1] | Reversible, ATP-competitive inhibitor of the p110 catalytic subunit of PI3K.[1] |
| Source | Fungal metabolite from Penicillium funiculosum.[2] | Synthetic compound. |
| Potency | High potency (nM range).[1] | Lower potency than this compound (µM range).[1] |
| Stability in Solution | Unstable with a short half-life. | More stable than this compound. |
| Cell Permeability | Cell-permeable. | Cell-permeable. |
Table 2: Comparative Potency (IC50) Against Class I PI3K Isoforms
| PI3K Isoform | This compound (nM) | LY294002 (µM) |
| p110α | ~2-5 | ~0.5 |
| p110β | ~0.6 | ~0.97 |
| p110γ | ~10 | Not widely reported |
| p110δ | ~4 | ~0.57 |
Note: IC50 values can vary depending on the assay conditions and enzyme source.
Table 3: Off-Target Effects and IC50 Values
| Target | This compound (nM) | LY294002 (µM) |
| mTOR | ~200 | ~2.5 |
| DNA-PK | ~16 | ~1.4 |
| ATM | ~150 | Not a primary target |
| ATR | ~1800 | Not a primary target |
| Polo-like kinase 1 (PLK1) | ~24 | Not a primary target |
| Casein Kinase 2 (CK2) | Not a primary target | ~0.098 |
Experimental Protocols
To facilitate the replication of key experiments for comparing this compound and LY294002, detailed methodologies are provided below.
Cell Viability/Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of the inhibitors on a cell population.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and LY294002 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and LY294002 in complete medium. Remove the old medium and add 100 µL of the diluted inhibitors or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each inhibitor.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of purified PI3K and its inhibition by the compounds.
Materials:
-
Purified recombinant PI3K enzyme
-
Lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 200 µM adenosine)
-
This compound and LY294002
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plate
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the purified PI3K enzyme and PIP2 vesicles in the kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or LY294002 to the reaction tubes. Include a no-inhibitor control. Pre-incubate for a short period.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a defined time (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Lipid Extraction: Extract the radiolabeled lipids using a mixture of chloroform and methanol.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and separate them based on polarity.
-
Quantification: Visualize and quantify the amount of radiolabeled PIP3 produced using a phosphorimager or by scintillation counting of the scraped TLC spots.
-
Data Analysis: Calculate the percentage of PI3K activity for each inhibitor concentration relative to the control and determine the IC50 value.
Western Blot for Akt Phosphorylation
This method is used to assess the phosphorylation status of Akt (a downstream target of PI3K) in whole-cell lysates as a readout of PI3K activity in a cellular context.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound and LY294002
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and treat with desired concentrations of this compound or LY294002 for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the comparison of this compound and LY294002.
Caption: PI3K/Akt signaling pathway and points of inhibition.
References
Unveiling the Downstream Consequences of Wortmannin on Akt Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Wortmannin's effects on the Akt signaling pathway and its substrates. We present supporting experimental data and detailed methodologies to validate the downstream impact of this potent inhibitor.
This compound, a fungal metabolite, is a widely utilized and potent inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] Its primary mechanism of action involves the covalent and irreversible inhibition of PI3K, a critical upstream regulator of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][3] The PI3K/Akt pathway is a central signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.
This guide will delve into the specifics of this compound's inhibitory action, compare its performance with another commonly used PI3K inhibitor, LY294002, and provide detailed protocols for key experiments to validate its downstream effects on Akt and its substrates.
Comparative Analysis of PI3K Inhibitors
This compound is known for its high potency, with an in vitro half-maximal inhibitory concentration (IC50) for PI3K in the low nanomolar range.[1] However, it is a non-specific inhibitor, affecting all classes of PI3Ks. At higher concentrations, this compound can also inhibit other kinases such as mTOR, DNA-PKcs, and myosin light chain kinase (MLCK). In contrast, LY294002 is a synthetic, reversible, and more specific inhibitor of Class I PI3Ks, though it is less potent than this compound, with an IC50 in the micromolar range.
| Inhibitor | Target(s) | IC50 (PI3K) | Mechanism of Action | Key Characteristics |
| This compound | Pan-PI3K (Class I, II, III), mTOR, DNA-PKcs, PLK1, MLCK (at higher concentrations) | ~1-5 nM | Covalent, Irreversible | High potency, non-specific, short half-life in tissue culture (~10 minutes) |
| LY294002 | Pan-PI3K (primarily Class I), CK2 | ~0.5 - 1.4 µM | Reversible, ATP-competitive | More specific than this compound, more stable in solution |
Visualizing the PI3K/Akt Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the signaling cascade it disrupts and the experimental approach to validate its effects.
Detailed Experimental Protocols
To rigorously validate the downstream effects of this compound on Akt substrates, a combination of techniques is employed. Below are detailed protocols for three key experiments.
Western Blot Analysis of Akt Phosphorylation
This protocol is designed to assess the phosphorylation status of Akt at key residues (e.g., Ser473 and Thr308) following this compound treatment.
a. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 3-6 hours to reduce basal Akt activity.
-
Pre-treat cells with desired concentrations of this compound (e.g., 10-200 nM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL PDGF) for 15-30 minutes to activate the PI3K/Akt pathway.
b. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
d. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
In Vitro Akt Kinase Assay
This assay directly measures the enzymatic activity of Akt immunoprecipitated from this compound-treated cells. A common approach involves using a recombinant GSK-3 fusion protein as a substrate.
a. Cell Lysate Preparation:
-
Prepare cell lysates from this compound-treated and control cells as described in the Western Blot protocol (steps a-c).
b. Immunoprecipitation of Akt:
-
To 200-500 µg of cell lysate, add an Akt-specific antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-Akt complex.
-
Centrifuge to pellet the beads and wash them three times with lysis buffer and once with kinase assay buffer.
c. Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a recombinant GSK-3 fusion protein substrate and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
d. Detection of Substrate Phosphorylation:
-
Analyze the reaction products by Western Blotting using a phospho-GSK-3 specific antibody. The intensity of the phosphorylated GSK-3 band corresponds to the kinase activity of the immunoprecipitated Akt.
Mass Spectrometry for Akt Substrate Identification
This advanced technique allows for the unbiased identification and quantification of proteins that are differentially phosphorylated following this compound treatment.
a. Sample Preparation:
-
Prepare cell lysates from cells treated with this compound and a vehicle control, ensuring the inclusion of phosphatase and protease inhibitors.
-
Perform protein digestion by adding trypsin and incubating overnight at 37°C to generate peptides.
b. Phosphopeptide Enrichment:
-
Enrich for phosphorylated peptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography. This step is crucial as phosphopeptides are often low in abundance.
c. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the enriched phosphopeptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer. The instrument will determine the mass-to-charge ratio of the peptides (MS1 scan) and then select and fragment specific peptides to determine their amino acid sequence and the location of the phosphorylation site (MS2 scan).
d. Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein database to identify the phosphopeptides.
-
Quantify the relative abundance of each phosphopeptide between the this compound-treated and control samples.
-
Bioinformatic analysis can then be used to identify consensus Akt substrate motifs and map the identified proteins to signaling pathways.
By employing these methodologies, researchers can effectively validate and quantify the downstream effects of this compound on Akt and its substrates, providing crucial insights into the intricate workings of the PI3K/Akt signaling pathway.
References
A Comparative Guide to Validating Wortmannin's Effects with Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition of the PI3K pathway using Wortmannin versus genetic knockdown using small interfering RNA (siRNA). Validating the effects of small molecule inhibitors with genetic tools is crucial to distinguish between on-target and off-target effects, ensuring the reliability of experimental findings.
Introduction to this compound and the Need for Validation
This compound is a fungal metabolite widely used as a potent, irreversible, and covalent inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] Its dysregulation is a hallmark of many diseases, particularly cancer, making PI3K a prime therapeutic target.
However, this compound is not entirely specific to PI3K. At higher concentrations, it can inhibit other structurally related kinases such as mTOR, DNA-dependent protein kinase (DNA-PK), and Ataxia-Telangiectasia Mutated (ATM). This lack of absolute specificity necessitates orthogonal approaches to validate that the observed cellular effects of this compound are indeed due to the inhibition of the PI3K pathway. Genetic tools, such as siRNA, provide a highly specific method for this validation.
Comparison of Pharmacological vs. Genetic Inhibition
| Feature | This compound (Pharmacological Inhibition) | siRNA (Genetic Inhibition) |
| Mechanism of Action | Covalent, irreversible binding to the catalytic subunit of PI3K, blocking its kinase activity. | Post-transcriptional gene silencing by guiding the degradation of target mRNA (e.g., PI3K subunits), preventing protein synthesis. |
| Target | Primarily pan-Class I PI3Ks. Potential off-targets include mTOR, DNA-PK, ATM, and others. | Highly specific to the target mRNA sequence. Off-target effects are possible but can be minimized with careful design and low concentrations. |
| Onset of Effect | Rapid, often within minutes to hours. | Slow, requires time for mRNA degradation and protein turnover (typically 24-72 hours). |
| Duration of Effect | Can be short-lived due to its reactivity and cellular metabolism. | Can be sustained for several days, depending on cell division rate and protein half-life. |
| Reversibility | Irreversible. | Reversible, as the effect diminishes with cell division and siRNA degradation. |
| Typical Concentration | 10 nM - 1 µM (IC50 ~3-5 nM for PI3K). | 10 - 50 nM. |
| Key Advantage | Ease of use, rapid onset, and dose-dependent effects are easily studied. | High specificity for the intended target, allowing for clear validation of on-target effects. |
| Key Disadvantage | Potential for off-target effects, which can confound data interpretation. | Slower onset of action, potential for incomplete knockdown, and requires transfection optimization. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for comparing this compound and siRNA.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: Experimental workflow for validating this compound's effects.
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific cell line and reagents.
Protocol 1: siRNA Transfection
This protocol is for a 6-well plate format. Adjust volumes as needed for other formats.
Materials:
-
Cells of interest (healthy, subconfluent culture)
-
Complete growth medium and serum-free medium (e.g., Opti-MEM)
-
siRNA duplexes (target-specific and non-targeting control)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free complete growth medium. Cells should be 60-80% confluent at the time of transfection.
-
Complex Preparation (per well):
-
Solution A: Dilute 20-50 pmol of siRNA (e.g., PI3K-specific or control siRNA) into 100 µl of serum-free medium.
-
Solution B: In a separate tube, dilute 2-6 µl of transfection reagent into 100 µl of serum-free medium.
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Aspirate the medium from the cells.
-
Add the siRNA-lipid complex mixture (200 µl) to each well.
-
Add 1.8 ml of fresh complete medium to each well.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream analysis or this compound treatment. The optimal time depends on the stability of the target protein.
Protocol 2: this compound Treatment and Downstream Analysis
Materials:
-
Transfected cells (from Protocol 1) or untransfected cells
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Reagents for downstream assays (e.g., lysis buffer for Western blot, MTT reagent for viability)
Procedure:
-
This compound Treatment:
-
For cells already treated with siRNA, aspirate the medium and replace it with fresh medium containing the desired final concentration of this compound (e.g., 100 nM) or an equivalent volume of DMSO for the control.
-
Incubate for the desired treatment duration (e.g., 1, 6, or 24 hours).
-
-
Western Blot Analysis:
-
Wash cells with ice-cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-Akt (Ser473), total Akt, PI3K subunits, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize using an imaging system. A decrease in p-Akt levels indicates inhibition of the PI3K pathway.
-
-
Cell Viability (MTT) Assay:
-
After the treatment period, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution (e.g., DMSO or a proprietary buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader. A decrease in absorbance indicates reduced cell viability.
-
Interpretation of Results
-
On-Target Effect: If both this compound treatment and PI3K siRNA knockdown result in the same phenotype (e.g., decreased p-Akt levels, reduced cell viability), it provides strong evidence that this compound's effect is mediated through the inhibition of PI3K.
-
Off-Target Effect: If this compound produces a phenotype that is not replicated by PI3K siRNA, it suggests the effect may be off-target. For example, if this compound induces apoptosis but PI3K knockdown does not, the apoptotic effect of this compound might be due to its inhibition of other kinases like DNA-PK.
-
Incomplete Knockdown: If siRNA shows a weaker effect than this compound, it could be due to incomplete protein knockdown. It is essential to confirm the knockdown efficiency by Western blot.
References
Wortmannin's Differential Impact on Cancer Cell Lines: A Comparative Analysis
For Immediate Release
A comprehensive review of existing literature reveals the varying efficacy of Wortmannin, a potent PI3K inhibitor, across different cancer cell lines. This guide synthesizes key findings on its effects on cell viability, apoptosis, and cell cycle progression, offering a valuable resource for researchers and drug development professionals.
This compound, a fungal metabolite, has been extensively studied for its anti-cancer properties, primarily attributed to its irreversible inhibition of phosphatidylinositol 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1] By targeting this pathway, this compound has demonstrated the ability to induce apoptosis, halt cell cycle progression, and inhibit tumor growth in a variety of cancer models.[2][3][4] However, the extent of its effectiveness varies significantly among different cancer cell types. This guide provides a comparative overview of this compound's effects on select cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound Across Cancer Cell Lines
The following table summarizes the quantitative effects of this compound on various cancer cell lines, focusing on key parameters such as the half-maximal inhibitory concentration (IC50), induction of apoptosis, and cell cycle arrest.
| Cancer Type | Cell Line | IC50 Value | Key Apoptotic Effects | Cell Cycle Arrest | References |
| Oral Cancer | KB | ~3.6 µM | Upregulation of pro-apoptotic genes (BAD, BAK) and downregulation of anti-apoptotic genes (BCL-2, cMYC). | Not specified | |
| Breast Cancer | MCF-7 | ~6.25-50 nM (dose-dependent) | Dose-dependent increase in apoptosis (from 4.44% to 36.38% in early apoptosis). | Not specified | |
| Breast Cancer | 4T1 | 0.0132 ± 0.007 μM | Induces apoptosis through autophagy inhibition. | Not specified | |
| Colorectal Cancer | Not specified | Not specified | Induces apoptosis, particularly when combined with 5-FU, leading to an increase in the sub-G1 cell population. | Increase in sub-G1 phase, indicative of apoptosis. | |
| Non-Small Cell Lung Cancer | KNS-62, Colo-699 | Not specified | Inhibits proliferation. | Affects cell cycle. | |
| Glioblastoma | A-172/neo, A-172/Trp248 | Not specified | Sensitizes cells to radiation regardless of TP53 status. | Prolonged G2/M delay, especially post-irradiation. |
Experimental Protocols
The data presented in this guide are based on standard in vitro assays. The following are detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-200 nM) and a vehicle control (DMSO) for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blotting
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, PI3K, mTOR, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound inhibits growth of human non-small-cell lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway - Bani - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 4. This compound inhibits proliferation and induces apoptosis of MCF-7 breast cancer cells [ejgo.net]
Choosing Your Tool: A Comparative Guide to Wortmannin and Other Pan-PI3K Inhibitors
For researchers navigating the complex landscape of cell signaling, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical focal point, central to cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in diseases like cancer makes it a prime target for therapeutic intervention.[2][3] Among the arsenal of chemical tools available to probe this pathway, pan-PI3K inhibitors, which target multiple isoforms of the enzyme, are invaluable.
Wortmannin, a fungal metabolite, is a foundational tool in this field.[4][5] However, a variety of other inhibitors have since been developed, each with a unique profile of potency, specificity, and mechanism of action. This guide provides an objective comparison of this compound with other widely used pan-PI3K inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate compound for their experimental needs.
At a Glance: Comparing Pan-PI3K Inhibitors
The decision to use this compound over other inhibitors hinges on experimental goals. Its high potency and irreversible nature make it ideal for achieving acute and complete pathway inhibition. However, its instability and off-target effects at higher concentrations are significant drawbacks. Reversible inhibitors like LY294002 and Buparlisib offer greater stability and, in the case of Buparlisib, high potency with oral bioavailability, making them suitable for longer-term studies and in vivo applications.
| Inhibitor | Target(s) | Mechanism of Action | IC50 Values | Key Characteristics |
| This compound | Pan-PI3K (Class I, II, III) | Irreversible, covalent inhibitor | ~3-5 nM | Highly potent but unstable with a short half-life (~10 min in culture); can inhibit other PI3K-related kinases (e.g., mTOR, DNA-PK) at higher concentrations. |
| LY294002 | Pan-PI3K (Class I) | Reversible, ATP-competitive inhibitor | ~0.5-1.4 µM (isoform-dependent) | Less potent than this compound but more stable; also exhibits off-target effects. |
| Buparlisib (BKM120) | Pan-PI3K (Class I) | Reversible, ATP-competitive inhibitor | p110α: 52 nM, p110β: 166 nM, p110δ: 116 nM, p110γ: 262 nM | Potent, orally bioavailable, and extensively tested in clinical trials. Offers a broad-spectrum approach to inhibiting Class I PI3K isoforms. |
Understanding the PI3K/AKT/mTOR Signaling Pathway
Effective use of these inhibitors requires a clear understanding of the pathway they target. PI3K activation leads to the phosphorylation of AKT, which in turn modulates a host of downstream effectors, including mTOR, to drive cellular processes. Pan-PI3K inhibitors block this cascade at its origin.
Key Experimental Protocols
Evaluating the efficacy and mechanism of action for any PI3K inhibitor involves a standard set of molecular and cellular assays.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K and is the gold standard for determining the IC50 value of an inhibitor. The principle involves incubating purified PI3K enzyme with its lipid substrate (PIP2) and ATP, then quantifying the production of PIP3.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified PI3K enzyme, the lipid substrate PIP2, and a kinase reaction buffer in a microplate.
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) across a range of concentrations. Include a vehicle-only control (e.g., DMSO). Pre-incubate the enzyme and inhibitor for a short period (e.g., 10 minutes).
-
Initiate Reaction: Start the kinase reaction by adding ATP. Often, a radiolabeled version, [γ-³²P]ATP, is used for easy detection.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination & Detection: Stop the reaction. The product, radiolabeled PIP3, is then separated (e.g., by thin-layer chromatography) and quantified using a phosphorimager or scintillation counter. Alternatively, fluorescence-based methods like TR-FRET can be used.
-
IC50 Calculation: Calculate the percentage of PI3K activity for each inhibitor concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Western Blot for Downstream Signaling (Phospho-AKT)
To confirm that an inhibitor is working within a cellular context, researchers measure the phosphorylation status of downstream targets. A reduction in phosphorylated AKT (p-AKT) at key residues like Ser473 is a hallmark of PI3K pathway inhibition.
Methodology:
-
Cell Treatment: Culture cells of interest and treat them with the PI3K inhibitor at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells to extract total protein. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins.
-
Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% Bovine Serum Albumin - BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473). Following this, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light, which is then captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the band corresponding to p-AKT indicates the level of pathway activity. The membrane is often stripped and re-probed for total AKT as a loading control.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of a compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor.
-
Incubation: Incubate the cells with the compound for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Metabolically active, viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After a few hours of incubation, add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader, typically at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells to determine the inhibitory effect of the compound.
Conclusion: Making an Informed Choice
The selection of a pan-PI3K inhibitor is a critical decision that profoundly impacts experimental outcomes.
-
Choose this compound for: Acute, potent, and irreversible inhibition of PI3K in short-term in vitro experiments where its instability is manageable. Its broad-spectrum activity against PI3K classes I, II, and III can be an advantage for pathway discovery.
-
Choose LY294002 for: A more stable, reversible alternative to this compound in in vitro studies, though its lower potency must be considered.
-
Choose Buparlisib (BKM120) for: Potent, reversible, and specific inhibition of Class I PI3Ks in both in vitro and in vivo settings, with the benefit of extensive characterization and clinical data.
Ultimately, the ideal inhibitor is one whose characteristics—potency, specificity, stability, and mechanism of action—are best aligned with the specific questions being asked and the experimental system being used.
References
Navigating the Labyrinth of PI3K Inhibition: A Guide to Interpreting Conflicting Results Between Wortmannin and Other Inhibitors
For researchers, scientists, and drug development professionals, the phosphoinositide 3-kinase (PI3K) signaling pathway is a critical nexus in cellular regulation, governing processes from cell growth and proliferation to survival and metabolism. Its frequent dysregulation in diseases like cancer has made it a prime therapeutic target. However, the use of chemical inhibitors to dissect this pathway can yield complex and sometimes contradictory results. This guide provides a comprehensive comparison of Wortmannin, a widely used PI3K inhibitor, with other alternatives, offering insights into the interpretation of conflicting experimental data and providing detailed experimental protocols.
The PI3K family of enzymes plays a pivotal role in intracellular signaling by phosphorylating the 3'-hydroxyl group of phosphoinositides. This action generates lipid second messengers, most notably phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits downstream effectors like AKT to the plasma membrane, initiating a cascade of events that regulate cellular functions.
The Inhibitors: A Head-to-Head Comparison
This compound, a fungal metabolite, and LY294002, a synthetic small molecule, are two of the most extensively studied first-generation PI3K inhibitors. While both effectively block PI3K activity, their distinct mechanisms of action and target specificities can lead to divergent cellular outcomes.
Table 1: Comparative Inhibitory Activity of PI3K Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | IC50 Value (PI3K) | Key Characteristics |
| This compound | PI3K (Class I, II, III), PLK1, PLK3, mTOR, DNA-PKcs, MLCK, MAPK | Irreversible, covalent inhibitor[1] | ~3-5 nM[2][3] | Highly potent, but unstable with a short half-life and significant off-target effects at concentrations commonly used to inhibit PI3K.[1][4] |
| LY294002 | PI3K (Pan-Class I) | Reversible, ATP-competitive inhibitor | ~0.5-1.4 µM (isoform-dependent) | Less potent than this compound but more stable; also exhibits off-target effects. |
| Second-Generation Inhibitors (e.g., GDC-0941) | More selective for specific PI3K isoforms | Reversible, ATP-competitive | Varies by isoform | Designed for improved specificity and pharmacological properties over first-generation inhibitors. |
Interpreting Conflicting Data: The this compound Conundrum
Discrepancies in experimental results when using this compound compared to other PI3K inhibitors often stem from its unique properties, namely its irreversibility and its off-target effects.
One of the most significant confounding factors is this compound's potent inhibition of Polo-like kinases (PLKs). At concentrations typically used to inhibit PI3K, this compound also significantly inhibits PLK1 and PLK3, kinases that play crucial roles in mitosis and cell cycle progression. This dual inhibition can lead to phenotypes that are mistakenly attributed solely to PI3K blockade.
A stark example of conflicting results is observed in certain gemcitabine-resistant pancreatic cancer cell lines. In these cells, LY294002, contrary to its expected function, was found to enhance AKT phosphorylation, a key downstream effector of PI3K. This compound, however, performed as expected, inhibiting the PI3K/AKT pathway. This suggests that in specific cellular contexts, the reversible nature of LY294002 might lead to unexpected feedback loops or off-target effects that are not observed with the irreversible this compound.
Furthermore, the short half-life of this compound in cell culture (around 10 minutes) means that its inhibitory effect can be transient. This contrasts with the more stable and reversible inhibition of LY294002, which can lead to different long-term cellular responses.
Experimental Protocols: Unraveling the Mechanisms
To accurately interpret data from studies using PI3K inhibitors, a thorough understanding of the experimental methodologies is crucial.
In Vitro Kinase Assay for PI3K Inhibition
This assay directly measures the enzymatic activity of PI3K in the presence of an inhibitor.
Procedure:
-
Enzyme and Substrate Preparation: A reaction mixture is prepared containing purified PI3K enzyme and its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in a kinase reaction buffer.
-
Inhibitor Addition: The inhibitor (e.g., this compound, LY294002) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also included.
-
Initiation of Kinase Reaction: The reaction is initiated by adding radiolabeled ATP ([γ-³²P]ATP) and incubated to allow for the phosphorylation of PIP2 to PIP3.
-
Termination and Lipid Extraction: The reaction is stopped, and the radiolabeled lipids are extracted.
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the amount of radiolabeled PIP3 is quantified to determine the extent of PI3K inhibition.
Western Blotting for Pathway Activation
This technique is used to assess the phosphorylation status of key proteins in the PI3K signaling cascade within cells.
Procedure:
-
Cell Culture and Treatment: Cells are cultured and treated with different concentrations of the PI3K inhibitors for a specified duration. Control groups (vehicle-treated and/or stimulated with a growth factor) are included.
-
Cell Lysis: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification and Separation: Protein concentration in the lysates is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Immunoblotting: The separated proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated forms of proteins in the PI3K pathway (e.g., phospho-AKT, phospho-S6K) and total protein levels as a loading control.
-
Detection and Analysis: The bands are visualized using a secondary antibody conjugated to an enzyme that produces a detectable signal. The intensity of the bands is quantified to assess the level of protein phosphorylation.
Visualizing the Complexity: Signaling Pathways and Logical Relationships
To better understand the interplay of these inhibitors and their potential for conflicting results, the following diagrams illustrate the key signaling pathways and the logic behind the divergent outcomes.
Caption: The canonical PI3K/AKT signaling pathway.
Caption: Mechanisms of action for this compound and LY294002.
Caption: Logical flow explaining potential conflicting results.
Conclusion: A Call for Caution and Comprehensive Analysis
The study of the PI3K pathway is essential for advancing our understanding of cellular regulation and for developing novel therapeutics. However, the choice of chemical inhibitors must be made with a clear understanding of their specific properties. The conflicting results observed between this compound and other PI3K inhibitors underscore the importance of:
-
Considering Off-Target Effects: Be aware of the known off-target effects of inhibitors, especially for broad-spectrum agents like this compound.
-
Understanding Mechanism of Action: The distinction between irreversible and reversible inhibition can have profound impacts on cellular responses and experimental outcomes.
-
Utilizing Multiple Inhibitors: Comparing the effects of multiple inhibitors with different mechanisms of action can help to confirm that an observed phenotype is indeed due to the inhibition of the intended target.
-
Employing Second-Generation Inhibitors: When possible, the use of more specific, second-generation PI3K inhibitors can help to minimize off-target effects and provide clearer results.
By carefully considering these factors and employing rigorous experimental design, researchers can navigate the complexities of PI3K inhibition and generate more reliable and interpretable data, ultimately accelerating the pace of discovery in this critical field.
References
Wortmannin in Research: A Comparative Guide to a Potent PI3K Inhibitor
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating cellular signaling pathways and validating potential drug targets. Wortmannin, a fungal metabolite, has long been a staple in laboratories studying the phosphoinositide 3-kinase (PI3K) pathway. This guide provides a comprehensive comparison of this compound with other commonly used PI3K inhibitors, offering insights into its advantages and disadvantages, supported by experimental data and detailed protocols.
This compound is a potent, irreversible inhibitor of PI3K, making it a powerful tool for acutely shutting down PI3K signaling.[1] Its mechanism of action involves covalent binding to the catalytic subunit of PI3K, leading to its inactivation.[2] However, its utility is tempered by its instability, short half-life in cell culture (approximately 10 minutes), and a range of off-target effects at higher concentrations.[3][4] This guide will delve into these characteristics, comparing them with alternative PI3K inhibitors such as LY294002, BEZ235, and Idelalisib.
Comparative Analysis of PI3K Inhibitors
The choice of a PI3K inhibitor in a research setting depends on the specific experimental goals, such as the desired level of specificity, the duration of inhibition, and the cellular context. The following table summarizes the key quantitative data for this compound and its alternatives.
| Inhibitor | Mechanism of Action | Target(s) | IC50 Values | Key Characteristics |
| This compound | Irreversible, covalent | Pan-Class I, II, III PI3K | ~3-5 nM (pan-PI3K)[2]; PLK1: 24 nM, PLK3: 49 nM, mTOR: ~200 nM, DNA-PKcs: 16 nM | Highly potent but unstable with a short half-life. Broad specificity with off-target effects on other kinases at higher concentrations. |
| LY294002 | Reversible, ATP-competitive | Pan-Class I PI3K | PI3Kα: 0.5 µM, PI3Kδ: 0.57 µM, PI3Kβ: 0.97 µM; DNA-PK: 1.4 µM, CK2: 98 nM | Less potent than this compound but more stable in solution. Also exhibits off-target effects. |
| BEZ235 (Dactolisib) | Reversible, ATP-competitive | Dual Pan-Class I PI3K and mTOR | p110α: 4 nM, p110γ: 5 nM, p110δ: 7 nM, p110β: 75 nM, mTOR: 6 nM | Dual inhibitor of two key nodes in the signaling pathway. Orally bioavailable. |
| Idelalisib (CAL-101) | Reversible, ATP-competitive | PI3Kδ isoform-selective | p110δ: 2.5 nM; p110α: 820 nM, p110β: 565 nM, p110γ: 89 nM | Highly selective for the delta isoform of PI3K, which is primarily expressed in leukocytes. |
Signaling Pathways and Experimental Workflows
To visually represent the context in which these inhibitors function, the following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a typical experimental workflow for evaluating a PI3K inhibitor.
Experimental Protocols
Western Blot Analysis of PI3K Pathway Activation
This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following inhibitor treatment.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the PI3K inhibitor (e.g., this compound at 10-1000 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 1-24 hours).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6K (Thr389), S6K) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Inhibitor Treatment:
-
Treat the cells with a serial dilution of the PI3K inhibitor (e.g., this compound) and a vehicle control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
3. MTT Addition:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the culture medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).
Conclusion
This compound remains a valuable research tool due to its high potency as a PI3K inhibitor. Its irreversible nature ensures a complete and sustained blockade of PI3K activity in short-term experiments. However, researchers must be cognizant of its significant drawbacks, including instability and off-target effects, especially when interpreting data from long-term studies or experiments using higher concentrations.
For studies requiring greater stability and a reversible mode of action, LY294002 presents a viable, albeit less potent, alternative. For investigations focused on the dual inhibition of PI3K and mTOR, BEZ235 offers a targeted approach. When the research question specifically pertains to the role of the PI3Kδ isoform, the high selectivity of Idelalisib makes it the inhibitor of choice. Ultimately, the selection of a PI3K inhibitor should be guided by a thorough understanding of its biochemical properties and the specific requirements of the experimental design. This comparative guide serves as a foundational resource to aid researchers in making informed decisions for their studies of the critical PI3K signaling network.
References
A Head-to-Head Comparison: The Broad-Spectrum Approach of Wortmannin Versus the Precision of Isoform-Specific PI3K Inhibitors
In the landscape of cellular signaling research and targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) pathway stands out as a critical regulator of cell growth, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5] This guide provides an objective, data-driven comparison between Wortmannin, a classic pan-PI3K inhibitor, and the newer generation of isoform-specific PI3K inhibitors, offering researchers and drug development professionals a clear perspective on their respective utilities and performance.
This compound, a fungal metabolite, is known as a potent, irreversible, and non-specific inhibitor of PI3K enzymes. In contrast, isoform-specific inhibitors are designed to selectively target one or more of the four Class I PI3K isoforms (p110α, p110β, p110δ, p110γ), offering a more nuanced approach to modulating the PI3K pathway with the potential for improved therapeutic windows and reduced side effects.
Mechanism of Action: Covalent Broadside vs. Reversible Precision
The fundamental difference between these two classes of inhibitors lies in their mechanism of action. This compound acts as a covalent inhibitor, forming an irreversible bond with a conserved lysine residue within the ATP-binding pocket of the PI3K catalytic subunit. This covalent modification permanently inactivates the enzyme.
On the other hand, isoform-specific inhibitors are typically reversible, ATP-competitive molecules. They are engineered to exploit subtle differences in the amino acid sequences and conformations of the ATP-binding sites among the p110 isoforms, allowing for selective binding to a specific isoform. This reversibility and selectivity are key advantages in a clinical setting.
Quantitative Data Comparison: Potency and Selectivity
The following tables summarize the quantitative differences in inhibitory activity and target specificity between this compound and representative isoform-specific inhibitors.
Table 1: Inhibitory Activity (IC50) Against Class I PI3K Isoforms
| Inhibitor | Type | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kδ (p110δ) | PI3Kγ (p110γ) | Key Characteristics |
| This compound | Pan-PI3K, Irreversible | ~2-5 nM | ~5 nM | ~5 nM | ~2 nM | Potent, non-selective, short half-life (~10 min in culture). |
| Alpelisib (BYL719) | α-selective | ~5 nM | ~1,156 nM | ~250 nM | ~290 nM | FDA-approved for PIK3CA-mutated breast cancer. |
| Idelalisib (CAL-101) | δ-selective | ~8,600 nM | ~4,000 nM | ~2.5 nM | ~820 nM | FDA-approved for certain B-cell malignancies. |
| Duvelisib (IPI-145) | δ/γ-selective | ~426 nM | ~1,854 nM | ~2.5 nM | ~27 nM | FDA-approved for relapsed/refractory CLL/SLL. |
| Copanlisib | Pan-PI3K (α/δ preference) | ~0.5 nM | ~3.7 nM | ~0.7 nM | ~6.4 nM | FDA-approved for relapsed follicular lymphoma. |
Table 2: Target Profile and Off-Target Effects
| Inhibitor Class | Primary Targets | Known Off-Targets | Implications |
| This compound | Class I, II, & III PI3Ks | mTOR, DNA-PKcs, ATM, ATR, PLK1, PLK3, MLCK, MAPK | Broad activity makes it a powerful research tool for probing PI3K-dependent processes, but toxicity and lack of specificity preclude clinical use. |
| Isoform-Specific Inhibitors | Specific PI3K isoform(s) | Generally fewer, but can include other kinases or related PI3K isoforms at higher concentrations. | Reduced off-target effects lead to better safety profiles and enable clinical development. Toxicities are often linked to the specific function of the inhibited isoform. |
Visualizing the Molecular Battleground
The following diagrams illustrate the PI3K signaling pathway and the distinct inhibitory strategies of this compound and isoform-specific inhibitors.
Caption: The PI3K/Akt signaling pathway and its point of inhibition.
Caption: this compound's pan-inhibition vs. isoform-specific targeting.
Experimental Protocols
Objective comparison of these inhibitors relies on standardized assays. Below are methodologies for key experiments used to characterize their activity.
In Vitro PI3K Enzyme Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the IC50 value of an inhibitor against a specific purified PI3K isoform.
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a PI3K isoform.
-
Principle: The assay quantifies the production of PIP3, the product of PI3K activity on a PIP2 substrate. The detection is based on the proximity of a donor (Europium-labeled anti-GST antibody) and an acceptor (Biotin-PIP3 tracer binding to a tagged PIP3-binding protein) fluorophore.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer, ATP solution, PIP2 substrate, and serial dilutions of the test inhibitor (e.g., this compound, Alpelisib).
-
Enzyme Reaction: In a 384-well plate, add the specific recombinant PI3K isoform (e.g., PI3Kα) to wells containing the serially diluted inhibitor.
-
Initiation: Start the reaction by adding a mixture of PIP2 substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents (e.g., Biotin-PIP3, Europium-cryptate labeled detection antibody, and streptavidin-XL665).
-
Data Acquisition: After incubation, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Analysis: Calculate the HTRF ratio and plot the inhibitor concentration versus percent inhibition. Determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of Downstream PI3K Signaling
This cell-based assay confirms that the inhibitor is active in a biological context by measuring the phosphorylation of downstream targets like Akt.
-
Objective: To assess the inhibitor's ability to block the PI3K signaling cascade within intact cells.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with a known PIK3CA mutation like MCF7) and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal pathway activity.
-
Inhibition: Pre-treat cells with various concentrations of the inhibitor (e.g., this compound or an isoform-specific inhibitor) for 1-2 hours.
-
Stimulation: Stimulate the PI3K pathway with a growth factor (e.g., insulin or EGF) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated Akt (Ser473), total Akt, and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, demonstrating the dose-dependent effect of the inhibitor.
-
Caption: A typical workflow for characterizing PI3K inhibitors.
Conclusion and Future Perspectives
The comparison between this compound and isoform-specific PI3K inhibitors highlights the evolution of kinase inhibitor development. This compound remains an invaluable research tool due to its high potency and broad-spectrum PI3K inhibition, allowing for the elucidation of the overall importance of the PI3K pathway in various cellular processes. However, its irreversibility, instability, and significant off-target effects make it unsuitable for therapeutic applications.
Isoform-specific inhibitors represent a paradigm of targeted therapy. By focusing on individual PI3K isoforms, these compounds achieve greater specificity, leading to improved safety profiles and enabling their successful translation into clinically approved drugs for treating specific cancers. The choice between this compound and an isoform-specific inhibitor is therefore dictated by the experimental or clinical goal: broad pathway interrogation for basic research versus precise, targeted modulation for therapeutic intervention. The continued development of even more selective and mutant-specific inhibitors promises to further refine our ability to control this critical signaling network in disease.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. Item - PI3 kinase and inhibitors: targeting isoform selectivity - Monash University - Figshare [bridges.monash.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Wortmannin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Wortmannin, a potent and specific phosphatidylinositol 3-kinase (PI3K) inhibitor.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures. This compound is harmful if swallowed or inhaled and may cause skin and eye irritation.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Protective gloves
-
Laboratory coat
-
Safety glasses or goggles
All work with this compound, especially in its powder form, should be conducted in a chemical fume hood to prevent inhalation of dust or aerosols.[1] An eyewash station and safety shower should be in close proximity to the work area.
Spill Management
In the event of a spill, follow these procedures to minimize exposure and ensure proper cleanup:
-
Minor Spills (Solid):
-
Avoid generating dust.
-
Wear appropriate PPE.
-
Use dry clean-up procedures, such as sweeping up the material.
-
Place the collected material into a suitable, labeled container for disposal.
-
Wash the spill site with soap and water.
-
Ventilate the area.
-
-
Minor Spills (Liquid/Solution):
-
Wear appropriate PPE.
-
Cover the spill with an absorbent material (e.g., Chemizorb®).
-
Collect the absorbed material and place it in a suitable, labeled container for disposal.
-
Clean the affected area thoroughly.
-
-
Major Spills:
-
Evacuate the area and move upwind.
-
Alert emergency responders and inform them of the location and nature of the hazard.
-
This compound Disposal Procedure
The primary recommended method for this compound disposal is through incineration by a licensed waste disposal facility. Do not dispose of this compound down the drain.
Step-by-Step Disposal Guide:
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams. Do not mix with other waste.
-
Containerize Waste:
-
Solid Waste: Place solid this compound waste (e.g., contaminated consumables, unused powder) in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., stock solutions, cell culture media) in its original container or a suitable, leak-proof, and clearly labeled container. Handle uncleaned containers as you would the product itself.
-
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and incineration of the this compound waste. The recommended disposal method is to dissolve the waste in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | ≤ -20°C | |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents | |
| Hazard Class (DOT) | 6.1 (Toxins, extracted from living sources, solid, n.o.s.) | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects |
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Essential Protocols for Handling Wortmannin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Wortmannin. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support the safe and effective use of this compound in your research.
This compound is a highly potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks) and is widely used in cell biology research.[1][2][3][4] While a valuable tool, it is crucial to handle this compound with the utmost care due to its potential hazards. This guide will walk you through the necessary personal protective equipment (PPE), handling procedures, emergency protocols, and disposal methods.
Hazard Identification and Safety Data Summary
This compound is considered a hazardous substance.[5] It can be harmful if swallowed or inhaled. The toxicological properties of this compound have not been fully investigated, and it should be handled as a hazardous material.
| Parameter | Value | Source |
| CAS Number | 19545-26-7 | |
| Molecular Formula | C23H24O8 | |
| Molecular Weight | 428.4 g/mol | |
| Appearance | White crystalline solid / Lyophilized powder | |
| Solubility | Soluble in DMSO, ethanol, and dimethyl formamide (DMF) | |
| Storage | Store at or below -20°C, protected from light. | |
| Stability | Stable under recommended storage conditions. Sensitive to light. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. Always wear the following when handling this compound:
-
Eye and Face Protection: Chemical safety goggles with side-shields or a full-face shield are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves. Consider double gloving for added protection. Always inspect gloves for tears or punctures before use and change them frequently.
-
Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of significant exposure, a disposable coverall of low permeability is recommended.
-
Respiratory Protection: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate particulate filter should be used.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for safety.
-
Preparation:
-
Designate a specific area within a chemical fume hood for this compound handling.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary materials, including PPE, weighing paper, spatulas, and appropriate solvents.
-
-
Weighing and Reconstitution:
-
Perform all weighing of solid this compound within the chemical fume hood.
-
To prepare a stock solution, dissolve the this compound in a suitable solvent such as DMSO. For example, to create a 2 mM stock solution, dissolve 1 mg of this compound in 1.16 ml of DMSO.
-
Cap the vial securely immediately after reconstitution.
-
-
Use in Experiments:
-
When diluting the stock solution, work within the fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
-
Storage of Solutions:
-
Store stock solutions at or below -20°C and protect them from light.
-
To prevent loss of potency, use reconstituted solutions within three months and aliquot to avoid multiple freeze-thaw cycles.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Minor Spill:
-
Restrict access to the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully sweep or vacuum up the material, avoiding dust generation.
-
Place the waste in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
-
Disposal Method: Dispose of the waste through your institution's hazardous waste disposal program. Do not dispose of this compound down the drain or in the regular trash. A common disposal method is incineration in a licensed chemical incinerator.
By adhering to these safety protocols, you can confidently and safely incorporate this compound into your research, contributing to scientific advancement while prioritizing the well-being of yourself and your colleagues. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before beginning any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
